2-Methylthio-AMP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N5O7PS/c1-25-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTFTCNRRAQHEQ-KQYNXXCUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N5O7PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221068 | |
| Record name | Poly(2'-methylthioadenylic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70221068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70804-88-5 | |
| Record name | Poly(2'-methylthioadenylic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70221068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of Poly(2'-methylthioadenylic acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2'-methylthioadenylic acid), a synthetic polynucleotide, has garnered interest within the scientific community for its unique structural characteristics and biological activities. As an analogue of polyadenylic acid (Poly(A)), the introduction of a methylthio group at the 2'-position of the ribose sugar moiety imparts distinct physicochemical and biological properties. This technical guide provides a comprehensive overview of the fundamental properties of Poly(2'-methylthioadenylic acid), detailing its synthesis, structural features, and biological implications, with a particular focus on its interactions with other polynucleotides and its potential as a therapeutic agent.
Physicochemical Properties
The introduction of the 2'-methylthio group significantly influences the conformational and thermodynamic properties of the polynucleotide chain. Key physicochemical data are summarized in the table below.
| Property | Value | Conditions |
| Hypochromicity | 30-35% | |
| Acid Transition pH | ~5.8 | Abrupt transition observed |
Further quantitative data such as melting temperature (Tm) and sedimentation coefficient were not available in the reviewed literature.
Synthesis of Poly(2'-methylthioadenylic acid)
The synthesis of Poly(2'-methylthioadenylic acid) is achieved through a multi-step process involving the chemical synthesis of the monomer followed by enzymatic polymerization.
Experimental Protocol: Synthesis of 2-Methylthioadenosine 5'-diphosphate (Monomer)
Detailed protocol for the chemical synthesis of the monomer, 2-methylthioadenosine 5'-diphosphate, was not available in the reviewed literature.
Experimental Protocol: Enzymatic Polymerization
Poly(2'-methylthioadenylic acid) is synthesized from its corresponding diphosphate monomer using Escherichia coli polynucleotide phosphorylase.
Materials:
-
2-Methylthioadenosine 5'-diphosphate
-
Escherichia coli polynucleotide phosphorylase
-
Appropriate buffer system (e.g., Tris-HCl)
-
Divalent cations (e.g., Mg²⁺ or Mn²⁺)
Procedure:
-
Dissolve 2-methylthioadenosine 5'-diphosphate in the reaction buffer.
-
Add polynucleotide phosphorylase to the solution.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C).
-
Monitor the polymerization reaction, for example, by measuring the release of inorganic phosphate.
-
Purify the resulting Poly(2'-methylthioadenylic acid) from the reaction mixture using standard techniques such as ethanol precipitation or size-exclusion chromatography.
Caption: Workflow for the enzymatic synthesis of Poly(2'-methylthioadenylic acid).
Structural Characteristics and Interactions
Circular Dichroism Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful technique to study the conformation of polynucleotides in solution.
Experimental Protocol: Circular Dichroism Spectroscopy
-
Prepare solutions of Poly(2'-methylthioadenylic acid) in the desired buffer.
-
Record CD spectra in the far-UV region (typically 200-320 nm) at a controlled temperature.
-
Analyze the resulting spectra to determine the secondary structure characteristics of the polymer.
Specific CD spectral data for Poly(2'-methylthioadenylic acid) were not available in the reviewed literature.
Interaction with Poly(uridylic acid)
Poly(2'-methylthioadenylic acid) is capable of forming a complex with poly(uridylic acid) (Poly(U)). This interaction is a key feature of its molecular behavior. The formation of this complex can be monitored by methods such as UV spectroscopy, by observing changes in absorbance upon mixing the two polynucleotides.
Caption: Formation of a complex between Poly(2'-methylthioadenylic acid) and Poly(uridylic acid).
Biological Activity: Inhibition of Reverse Transcriptase
A significant biological property of Poly(2'-methylthioadenylic acid) is its ability to inhibit viral DNA polymerases, particularly reverse transcriptase. This inhibitory action suggests its potential as an antiviral agent.
Poly(2'-methylthioadenylic acid) acts as an inhibitor of the reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV. The polymer likely interferes with the template-primer binding site or the catalytic site of the enzyme, thereby blocking the synthesis of viral DNA. This inhibitory effect is observed for both (rA)n•(dT)12- and (rC)n•(dG)12-catalyzed reverse transcriptase reactions[1].
References
Unveiling Poly(2'-methylthioadenylic acid): A Technical Guide to its Discovery and History
For Immediate Release
A comprehensive exploration into the discovery, synthesis, and biological properties of Poly(2'-methylthioadenylic acid), a synthetic polynucleotide, is detailed in this technical guide. This document serves as a vital resource for researchers, scientists, and professionals in drug development, offering an in-depth look at the history and experimental underpinnings of this intriguing molecule.
Introduction: The Dawn of Modified Polynucleotides
The study of synthetic polynucleotides gained significant momentum in the mid-20th century, driven by a desire to understand the structure-function relationships of nucleic acids and to develop novel therapeutic agents. A key area of this research focused on the modification of the ribose sugar moiety, particularly at the 2' position, to create polymers with altered stability, conformation, and biological activity. It was within this scientific context that Poly(2'-methylthioadenylic acid) emerged.
Discovery and Key Contributors
The discovery of Poly(2'-methylthioadenylic acid), denoted as (ms2A)n, is credited to the pioneering work of Professor Morio Ikehara and his colleagues Toshikazu Fukui and Nobuko Kakiuchi at Osaka University, Japan. Their extensive research in the 1970s on the synthesis and properties of 2'-substituted polynucleotides laid the groundwork for the creation of this specific analog.
A pivotal 1979 publication by a collaborative team including Ikehara, Fukui, and the renowned virologist Erik De Clercq, first described the biological activity of the "newly synthesized" Poly(2'-methylthioadenylic acid). This seminal paper, focused on the influence of various modified polyadenylic acids on viral enzymes, marked the formal introduction of Poly(2'-methylthioadenylic acid) to the scientific community.
Synthesis of Poly(2'-methylthioadenylic acid): A Multi-Step Process
The synthesis of Poly(2'-methylthioadenylic acid) follows a logical and established pathway for creating 2'-modified polynucleotides, which can be broken down into two primary stages: the chemical synthesis of the monomer, 2'-methylthioadenosine 5'-diphosphate, and its subsequent enzymatic polymerization.
Monomer Synthesis: 2'-methylthioadenosine 5'-diphosphate
-
Synthesis of 2'-methylthioadenosine: This would start from a readily available adenosine precursor, with chemical reactions to introduce the methylthio (-SCH3) group at the 2' position of the ribose sugar.
-
Phosphorylation to the 5'-monophosphate: The synthesized 2'-methylthioadenosine would then be selectively phosphorylated at the 5' position.
-
Conversion to the 5'-diphosphate: The 5'-monophosphate would be further activated to the 5'-diphosphate, the necessary substrate for enzymatic polymerization.
Enzymatic Polymerization
The polymerization of 2'-methylthioadenosine 5'-diphosphate into Poly(2'-methylthioadenylic acid) is achieved through the use of the enzyme polynucleotide phosphorylase . This enzyme, typically isolated from bacteria such as E. coli, catalyzes the formation of phosphodiester bonds between nucleoside diphosphates in a template-independent manner.
Experimental Protocol: Enzymatic Synthesis of Poly(2'-methylthioadenylic acid)
The following protocol is based on the methods consistently employed by Ikehara and his colleagues for the synthesis of other 2'-substituted polyadenylic acids[1][2][3]:
-
Reaction Mixture: A typical polymerization reaction would contain:
-
2'-methylthioadenosine 5'-diphosphate
-
Polynucleotide phosphorylase (from E. coli)
-
Tris-HCl buffer (pH 8.0-9.0)
-
Magnesium chloride (as a cofactor for the enzyme)
-
EDTA
-
-
Incubation: The reaction mixture is incubated at 37°C for a specified period, allowing the enzyme to catalyze the polymerization process.
-
Termination and Purification: The reaction is terminated, and the resulting Poly(2'-methylthioadenylic acid) is purified from the reaction mixture, typically through techniques such as ethanol precipitation and dialysis to remove unincorporated monomers and enzyme.
References
- 1. Polynucleotides. L. Synthesis and properties of poly (2'-chloro-2'-deoxyadenylic acid) and poly (2'-bromo-2'-deoxyadenylic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polynucleotides. LII.<sup>1</sup>Synthesis and properties of poly(2′-deoxy-2′-fluoroadenylic acid) [scite.ai]
- 3. Polynucleotides. LII. Synthesis and properties of poly(2'-deoxy-2'-fluoroadenylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Transcription with 2'-Methylthio-ATP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of modified nucleotides into messenger RNA (mRNA) during in vitro transcription (IVT) is a cornerstone of modern RNA therapeutics and research. These modifications can enhance stability, reduce immunogenicity, and improve the translational efficiency of the resulting RNA molecules. Among the vast array of possible modifications, those at the 2'-position of the ribose sugar are of significant interest. This technical guide focuses on the enzymatic incorporation of 2'-methylthio-adenosine-5'-triphosphate (2'-SMe-ATP) into RNA transcripts via in vitro transcription. While direct and extensive research on the use of 2'-SMe-ATP in IVT is emerging, this document consolidates available information on related 2'-modified nucleotides, providing a foundational understanding of the potential methodologies, challenges, and applications. We will explore the substrate compatibility of common RNA polymerases, propose experimental protocols based on analogous modifications, and discuss the potential functional implications of 2'-methylthio-modified RNA.
Introduction to 2'-Modified Nucleotides in In Vitro Transcription
In vitro transcription is a powerful technique that allows for the cell-free synthesis of RNA from a DNA template.[1] The reaction is catalyzed by a DNA-dependent RNA polymerase, most commonly T7, T3, or SP6 phage RNA polymerases.[1] The core components of an IVT reaction include the RNA polymerase, a linear DNA template containing the appropriate promoter, and ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, and UTP).[1]
The therapeutic potential of mRNA has been significantly unlocked by the introduction of chemically modified nucleotides. Modifications at the 2'-position of the ribose, such as 2'-O-methylation and 2'-fluorination, have been shown to confer increased nuclease resistance and reduce the innate immune response.[2][3] These benefits are critical for the development of effective mRNA-based vaccines and therapeutics.[4]
The 2'-methylthio (-SMe) modification is a naturally occurring modification found in tRNA, particularly in mitochondrial tRNAs, where it plays a role in governing protein translation.[5][6] The presence of a sulfur-containing group at the 2'-position introduces unique chemical properties that could influence RNA structure, stability, and its interactions with proteins. The enzymatic incorporation of 2'-SMe-ATP during IVT presents an intriguing avenue for generating novel RNA molecules with potentially enhanced therapeutic properties.
T7 RNA Polymerase and Substrate Specificity for 2'-Modified ATP Analogs
T7 RNA polymerase is the most commonly used enzyme for in vitro transcription due to its high processivity and strict promoter specificity.[7] While highly efficient with natural NTPs, its ability to incorporate modified nucleotides, particularly at the 2'-position, can be variable.
Studies on a range of 2'-modified nucleotides have shown that T7 RNA polymerase can accommodate certain modifications, although often with reduced efficiency compared to their natural counterparts. For instance, 2'-O-methylated nucleotides can be incorporated, though high concentrations can be inhibitory.[8] The presence of the 2'-O-methyl group can disrupt the interaction between the mRNA codon and the ribosomal decoding machinery, potentially affecting translation.[8]
Engineered variants of T7 RNA polymerase have been developed to enhance the incorporation of various modified nucleotides.[9] It is conceivable that a similar protein engineering approach could be employed to develop a T7 RNA polymerase variant with improved efficiency for 2'-SMe-ATP.
Table 1: Comparison of T7 RNA Polymerase Incorporation of 2'-Modified Pyrimidine Nucleotides (Analogous Data)
| 2'-Modification | Relative Incorporation Efficiency | Observations | Reference |
| 2'-fluoro | High | Can be efficiently incorporated by mutant T7 RNA polymerase. | [10] |
| 2'-amino | Moderate to High | Can be incorporated by mutant T7 RNA polymerase. | [10] |
| 2'-O-methyl | Low to Moderate | Incorporation is possible but can be inefficient with wild-type T7 polymerase. | [8] |
Note: This table presents data for 2'-modified pyrimidines as direct quantitative data for 2'-SMe-ATP was not available. This information serves as a comparative reference.
Proposed Experimental Protocol for In Vitro Transcription with 2'-SMe-ATP
The following protocol is a proposed starting point for researchers wishing to investigate the incorporation of 2'-SMe-ATP into RNA using T7 RNA polymerase. It is based on standard IVT protocols and may require significant optimization.[11][12]
Materials
-
Linearized DNA template with a T7 promoter (1 µg)
-
T7 RNA Polymerase (e.g., 30 units)
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM DTT, 10 mM spermidine)
-
ATP, GTP, CTP, UTP solution (10 mM each)
-
2'-SMe-ATP solution (concentration to be optimized, e.g., 10 mM)
-
RNase Inhibitor (e.g., 50 units)
-
Nuclease-free water
-
DNase I, RNase-free
-
0.5 M EDTA, pH 8.0
Reaction Setup
-
Thaw all reagents on ice.
-
At room temperature, assemble the following reaction mixture in a nuclease-free microcentrifuge tube. Add components in the order listed:
| Reagent | Volume (for a 50 µL reaction) | Final Concentration |
| Nuclease-free water | to 50 µL | - |
| 5x Transcription Buffer | 10 µL | 1x |
| GTP (10 mM) | 5 µL | 1 mM |
| CTP (10 mM) | 5 µL | 1 mM |
| UTP (10 mM) | 5 µL | 1 mM |
| ATP (10 mM) | X µL | To be optimized |
| 2'-SMe-ATP (10 mM) | Y µL | To be optimized |
| Linearized DNA template | 1 µg | 20 ng/µL |
| RNase Inhibitor | 1.25 µL | 50 units |
| T7 RNA Polymerase | 1.5 µL | 30 units |
Optimization Note: The ratio of ATP to 2'-SMe-ATP is a critical parameter to optimize. A starting point could be a 1:1 molar ratio, with subsequent experiments varying this ratio to determine the optimal balance between incorporation efficiency and transcript yield.
-
Mix the components gently by pipetting up and down.
-
Incubate the reaction at 37°C for 2 hours.
Post-Transcription Processing
-
To remove the DNA template, add 2 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 2 µL of 0.5 M EDTA, pH 8.0.
-
The resulting RNA can be purified using standard methods such as phenol-chloroform extraction followed by ethanol precipitation, or by using a column-based RNA purification kit.
Analysis of Incorporation
The successful incorporation of 2'-SMe-ATP into the RNA transcript can be verified using techniques such as:
-
Mass Spectrometry: This is the most direct method to confirm the presence and quantify the level of the modification.[13][14][15][16]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the modified nucleosides after enzymatic digestion of the RNA.[15]
Potential Signaling Pathways and Functional Implications
While the direct impact of 2'-SMe-ATP incorporation on specific signaling pathways through IVT-produced RNA is yet to be elucidated, the known biological roles of methylthioadenosine (MTA) and other RNA modifications provide a basis for speculation.
MTA, a structurally related molecule, is involved in various cellular processes, including the regulation of inflammation and metabolism.[17] It is possible that RNA containing 2'-methylthioadenosine could interact with proteins involved in these pathways, thereby modulating their activity.
RNA modifications are known to influence RNA stability, translation efficiency, and interactions with RNA-binding proteins.[18][19] The bulky and sulfur-containing methylthio group at the 2'-position could sterically hinder the binding of certain proteins while promoting the binding of others, leading to altered downstream cellular events. Furthermore, this modification could impact the secondary structure of the RNA, which in turn can affect its function.[2]
Visualizations
Experimental Workflow for In Vitro Transcription with 2'-SMe-ATP
Caption: General workflow for the in vitro synthesis of 2'-SMe-modified RNA.
Hypothetical Signaling Pathway Modulation by 2'-SMe-Modified RNA
Caption: Hypothetical modulation of a signaling pathway by 2'-SMe-modified RNA.
Conclusion and Future Directions
The enzymatic incorporation of 2'-methylthio-ATP into RNA via in vitro transcription represents a novel and largely unexplored area of RNA chemistry with significant potential for therapeutic applications. While direct experimental data remains limited, analogies with other 2'-modified nucleotides suggest that incorporation by T7 RNA polymerase is feasible, though likely requiring optimization of reaction conditions and potentially the use of engineered polymerases. The unique chemical properties of the 2'-methylthio group may confer advantageous properties to the resulting RNA, such as enhanced stability and altered protein-binding profiles. Future research should focus on the systematic evaluation of 2'-SMe-ATP as a substrate for various RNA polymerases, detailed characterization of the biophysical properties of 2'-SMe-modified RNA, and investigation of its functional consequences in cellular and in vivo models. The development of efficient methods for producing 2'-SMe-modified RNA will undoubtedly expand the toolkit for designing next-generation RNA therapeutics.
References
- 1. Overview of In Vitro Transcription | Thermo Fisher Scientific - CN [thermofisher.cn]
- 2. Beyond the Anticodon: tRNA Core Modifications and Their Impact on Structure, Translation and Stress Adaptation [mdpi.com]
- 3. RNA modifications: importance in immune cell biology and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Cdk5rap1-mediated 2-methylthio modification of mitochondrial tRNAs governs protein translation and contributes to myopathy in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An engineered T7 RNA polymerase for efficient co-transcriptional capping with reduced dsRNA byproducts in mRNA synthesis - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 10. Chemical and Enzymatic Approaches to Construct Modified RNAs | Springer Nature Experiments [experiments.springernature.com]
- 11. In vitro transcription, capping, and 2'-O methylation of long RNAs [protocols.io]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. Protocol to analyze and quantify protein-methylated RNA interactions in mammalian cells with a combination of RNA immunoprecipitation and nucleoside mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. RNA modifications in cellular metabolism: implications for metabolism-targeted therapy and immunotherapy | CoLab [colab.ws]
- 18. Roles of RNA Modifications in Diverse Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enzymatic Incorporation of Emissive Pyrimidine Ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
The Shield of Stability: A Technical Guide to the Nuclease Resistance of Poly(2'-methylthioadenylic acid)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Nucleic Acid Stability
The therapeutic potential of nucleic acid-based drugs, such as antisense oligonucleotides and siRNA, is often hampered by their susceptibility to degradation by cellular nucleases.[1] Unmodified RNA, in particular, is rapidly broken down, limiting its in vivo efficacy.[2] Chemical modifications of the oligonucleotide backbone are therefore crucial for enhancing stability and prolonging the therapeutic window.[3] One of the most effective strategies to confer nuclease resistance is the modification of the 2'-position of the ribose sugar.[4] This guide focuses on the nuclease resistance imparted by the 2'-methylthio modification, using the well-studied 2'-O-methyl modification as a primary reference point.
The 2'-O-methylation is a naturally occurring modification in various RNA species, including tRNA and rRNA, where it plays a role in stabilizing RNA structure.[4] This modification enhances the stability of RNA duplexes and protects against nuclease cleavage.[5][6] The presence of a methyl group at the 2'-position sterically hinders the approach of nucleases, which typically require the 2'-hydroxyl group for their catalytic activity.
Mechanism of Nuclease Resistance
Nucleases are enzymes that hydrolyze the phosphodiester bonds that form the backbone of nucleic acids.[1] Many ribonucleases (RNases) specifically recognize the 2'-hydroxyl group of RNA to catalyze this cleavage. The introduction of a bulky substituent at the 2'-position, such as a methyl or methylthio group, physically obstructs the active site of the nuclease, thereby inhibiting its enzymatic activity. This steric hindrance is the primary mechanism behind the enhanced nuclease resistance of 2'-modified oligonucleotides.
dot
Caption: Mechanism of nuclease resistance by 2'-modification.
Quantitative Analysis of Nuclease Resistance
While specific data for Poly(2'-methylthioadenylic acid) is unavailable, studies on 2'-O-methylated oligonucleotides provide a strong indication of the expected increase in stability. The following tables summarize quantitative data on the nuclease resistance of 2'-O-methyl modified RNA compared to unmodified RNA and other modifications.
| Modification | Nuclease | Half-life (t½) | Fold Increase in Stability | Reference |
| Unmodified RNA | Human Plasma (50%) | ~1 min | 1x | [7] |
| 2'-O-Methyl RNA | Human Plasma (50%) | >48 hours | >2880x | [2] |
| 4'-ThioRNA | Human Plasma (50%) | ~1100 min | ~1100x | [7] |
| 2'-O-Methyl-4'-ThioRNA | Human Plasma (50%) | ~9800 min | ~9800x | [7] |
Table 1: Comparative Nuclease Resistance in Human Plasma.
| Oligonucleotide Type | Nuclease | Observation | Reference |
| Unmodified Phosphodiester ODN | Fetal Bovine Serum (10%) | Almost completely degraded after 24h | [2] |
| Phosphorothioate ODN (S-ODN) | Fetal Bovine Serum (10%) | Half-life > 72h | [2] |
| 2'-O-Methyl modified S-ODN | Fetal Bovine Serum (10%) | Half-life > 72h | [2] |
Table 2: Stability of Modified Oligodeoxynucleotides in Serum.
Experimental Protocols
Synthesis of 2'-O-Methyladenosine Phosphoramidite
The synthesis of oligonucleotides containing 2'-O-methylated nucleosides is routinely achieved using phosphoramidite chemistry on an automated solid-phase synthesizer. The key starting material is the corresponding 2'-O-methyladenosine phosphoramidite.
dot
Caption: General workflow for 2'-O-methyladenosine phosphoramidite synthesis.
Detailed Steps:
-
Protection of Functional Groups: Start with commercially available 2'-O-methyladenosine. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the N6-amino group of adenine is protected with a suitable protecting group, such as benzoyl (Bz).
-
Phosphitylation: The 3'-hydroxyl group is then reacted with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like diisopropylethylamine (DIPEA).
-
Purification: The resulting 2'-O-methyladenosine phosphoramidite is purified by silica gel chromatography to yield the final product, which can be used in automated oligonucleotide synthesis.
Enzymatic Synthesis of Poly(2'-O-methyladenylic acid)
High molecular weight Poly(2'-O-methyladenylic acid) can be synthesized enzymatically using polynucleotide phosphorylase (PNPase).[8]
Materials:
-
2'-O-methyladenosine-5'-diphosphate (2'-O-Me-ADP)
-
Polynucleotide Phosphorylase (from E. coli or M. luteus)
-
Reaction Buffer (e.g., Tris-HCl with MgCl2)
-
EDTA solution
-
Ethanol
Procedure:
-
Prepare a reaction mixture containing 2'-O-Me-ADP in the reaction buffer.
-
Initiate the polymerization by adding polynucleotide phosphorylase.
-
Incubate the reaction at 37°C for a specified period (e.g., 2-4 hours).
-
Stop the reaction by adding EDTA to chelate the Mg2+ ions, which are essential for enzyme activity.
-
Precipitate the synthesized polymer by adding cold ethanol and centrifuging the mixture.
-
Wash the polymer pellet with ethanol and then dissolve it in a suitable buffer for storage.
Nuclease Digestion Assay
This protocol describes a general method for assessing the nuclease resistance of a modified oligonucleotide.
Materials:
-
Modified oligonucleotide (e.g., Poly(2'-O-methyladenylic acid))
-
Unmodified control oligonucleotide (e.g., Poly(A))
-
Nuclease (e.g., S1 nuclease, snake venom phosphodiesterase, or serum)
-
Reaction Buffer appropriate for the chosen nuclease
-
Stop Solution (e.g., EDTA or a denaturing loading dye)
-
Polyacrylamide gel or HPLC system for analysis
Procedure:
-
Reaction Setup: In separate tubes, mix the modified and unmodified oligonucleotides with the nuclease in the appropriate reaction buffer.
-
Incubation: Incubate the reactions at the optimal temperature for the nuclease (typically 37°C).
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from each reaction and immediately add the stop solution to quench the enzymatic activity.
-
Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of intact oligonucleotide remaining at each time point. The half-life (t½) can then be calculated to determine the relative nuclease resistance.
dot```dot digraph "Nuclease_Digestion_Assay_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="Oligonucleotide\n(Modified & Unmodified)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate with Nuclease"]; Time_Points [label="Take Aliquots at\nDifferent Time Points"]; Quench [label="Quench Reaction"]; Analysis [label="Analyze by\nPAGE or HPLC"]; Quantification [label="Quantify Intact Oligo\n& Calculate Half-life"]; End [label="Determine Nuclease\nResistance", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Incubation; Incubation -> Time_Points; Time_Points -> Quench; Quench -> Analysis; Analysis -> Quantification; Quantification -> End; }
Caption: Proposed in vivo action of Poly(2'-O-methyladenylic acid).
Conclusion
While direct experimental evidence for the nuclease resistance of Poly(2'-methylthioadenylic acid) remains to be established, the extensive data available for its 2'-O-methyl analog provides a strong predictive framework. The introduction of a methyl group at the 2'-position of the ribose, regardless of the linking atom (sulfur or oxygen), is a highly effective strategy for increasing the stability of polynucleotides against nuclease degradation. This enhanced stability is a critical attribute for the development of effective nucleic acid-based therapeutics. Further research is warranted to directly quantify the nuclease resistance of Poly(2'-methylthioadenylic acid) and to explore its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. [Development of highly nuclease-resistant chemically-modified oligonucleotides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poly(8-methyladenylic acid): a single-stranded regular structure with alternating syn-anti conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thermal Stability of Poly(2'-methylthioadenylic acid) Containing RNA: A Technical Guide
This guide provides an in-depth analysis of the thermal stability of Poly(2'-methylthioadenylic acid) [poly(m²A)] and related modified RNA molecules. It is intended for researchers, scientists, and professionals in drug development who are interested in the biophysical properties of modified nucleic acids. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visualizations of experimental workflows.
Introduction
The modification of ribonucleic acids (RNAs) is a critical area of research, with significant implications for the development of RNA-based therapeutics and diagnostics. Modifications to the sugar moiety, the nucleobase, or the phosphate backbone can profoundly influence the structural, thermodynamic, and biological properties of RNA. 2'-O-methylation is a common modification in various cellular RNAs, including ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA), which is known to increase the thermal stability of RNA duplexes.[1][2] The introduction of a methylthio group at the 2' position of adenosine, creating 2'-methylthioadenosine, is a less common modification. Understanding the impact of such modifications on RNA thermal stability is crucial for designing oligonucleotides with desired hybridization properties.
This guide focuses on the thermal stability of poly(2'-methylthioadenylic acid), a polymer composed of 2'-methylthioadenosine units. We will explore its intrinsic stability and its ability to form duplexes with complementary strands, providing a comparative context with other RNA modifications.
Quantitative Data on Thermal Stability
The thermal stability of RNA duplexes is commonly characterized by the melting temperature (Tm), which is the temperature at which 50% of the duplex molecules have dissociated into single strands.[3] Thermodynamic parameters such as the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) provide a more complete picture of the forces driving duplex formation and dissociation.
Thermal Stability of Poly(2'-methylthioadenylic acid)
A key study by Ikehara et al. (1978) investigated the synthesis and properties of poly(m²A). Their findings on its thermal stability are summarized below.
| Polymer/Complex | Condition | Melting Temperature (Tm) |
| Poly(m²A) double-stranded protonated form | pH 5.0, 0.15 M salt | 90°C |
| Poly(m²A) • Poly(U) 1:1 complex | 0.15 M salt | 21°C |
| Data sourced from Ikehara et al. (1978).[4] |
The high melting temperature of the self-structured, protonated poly(m²A) at acidic pH suggests a stable double-helical conformation. In contrast, the relatively low Tm of the complex with polyuridylic acid (poly(U)) indicates that the 2'-methylthio modification may interfere with the formation of a stable Watson-Crick paired duplex.[4]
Comparative Thermal Stability of Other Modified RNA Duplexes
To provide a broader context, the following table summarizes the thermodynamic data for RNA duplexes containing other modifications. These modifications often lead to a destabilization of the RNA duplex, as indicated by a decrease in Tm and a less favorable ΔG°.
| Modification | Position | ΔTm (°C) | ΔΔG°₃₇ (kcal/mol) | Reference |
| N⁶-methyladenosine (m⁶A) | Internal | - | -0.76 | [5] |
| N⁶-isopentenyladenosine (i⁶A) | Internal | - | -0.86 | [5] |
| 2-methylthio-N⁶-isopentenyladenosine (ms²i⁶A) | Internal | - | Destabilizing | [5] |
| Unlocked Nucleic Acid (UNA) | Central | - | +4.0 to +6.6 | [6][7][8] |
| Unlocked Nucleic Acid (UNA) | Terminal | - | +0.5 to +1.5 | [6][7] |
| 2'-amino | Internal | -8 | - | [9] |
| 2'-amido | Internal | -25 | - | [9] |
Note: A positive ΔΔG° indicates destabilization compared to the unmodified duplex.
Experimental Protocols
The determination of RNA thermal stability is primarily achieved through UV-Vis spectrophotometry by monitoring the change in absorbance at 260 nm as a function of temperature. This process is often referred to as a "melting curve" analysis.[10]
Protocol: Determination of RNA Thermal Stability by UV Melting Analysis
1. Sample Preparation:
- Synthesize or procure the desired RNA oligonucleotides, including the modified and complementary strands.
- Quantify the concentration of each oligonucleotide using its molar extinction coefficient at 260 nm.
- For duplex studies, mix equimolar amounts of the complementary strands in the desired buffer. A common buffer consists of 100 mM NaCl, 10 mM sodium phosphate, and 0.1 mM EDTA, with the pH adjusted to 7.0.[11]
- The final total strand concentration is typically in the range of 1-2 µM.[11][12]
2. Annealing:
- To ensure proper duplex formation, the RNA solution is first denatured by heating to a temperature well above the expected Tm (e.g., 85-95°C) for 5-10 minutes.[11]
- The solution is then slowly cooled to a temperature below the expected Tm (e.g., 10-15°C) to allow for annealing of the complementary strands. A cooling rate of 1.0°C/min is often used.[11]
3. UV Melting Curve Acquisition:
- The annealed RNA sample is transferred to a quartz cuvette with a defined path length.
- The cuvette is placed in a UV-Vis spectrophotometer equipped with a temperature-controlled cell holder (e.g., a Peltier device).[13]
- The absorbance of the sample at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 0.5-1.0°C/min).[11][12]
- Absorbance readings are taken at regular temperature intervals (e.g., every 0.5°C).
4. Data Analysis:
- The raw data consists of absorbance values at different temperatures.
- The melting temperature (Tm) is determined as the temperature at which the absorbance is halfway between the lower (duplex) and upper (single-stranded) baselines. This corresponds to the peak of the first derivative of the melting curve.[12]
- Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived by fitting the melting curve to a two-state model or from van't Hoff plots of Tm⁻¹ versus the logarithm of the total strand concentration.[12]
Visualizations
Experimental Workflow for RNA Thermal Stability Analysis
The following diagram illustrates the key steps in determining the thermal stability of an RNA molecule using UV melting analysis.
References
- 1. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 2. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. emeraldcloudlab.com [emeraldcloudlab.com]
- 11. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermal Stability of RNA Structures with Bulky Cations in Mixed Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
A Technical Guide to the Role of 2'-O-Methylation in mRNA Stability
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth exploration of 2'-O-methylation (Nm), a critical epitranscriptomic modification, and its multifaceted role in regulating messenger RNA (mRNA) stability. We will delve into the enzymatic machinery, molecular mechanisms, and the profound impact of this modification on gene expression and cellular defense, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to 2'-O-Methylation (Nm)
2'-O-methylation is a prevalent and highly conserved post-transcriptional modification of RNA where a methyl group is added to the 2'-hydroxyl (-OH) group of the ribose sugar moiety of a nucleotide.[1][2][3] This modification can occur on any of the four nucleotides (A, U, G, C) and is found in a wide array of RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear/nucleolar RNAs (sn/snoRNAs), and, critically, messenger RNA (mRNA).[2][3]
In mRNA, Nm modifications are found in two principal locations:
-
The 5' Cap: The first and sometimes second transcribed nucleotides adjacent to the 7-methylguanosine (m7G) cap can be 2'-O-methylated, forming the "Cap 1" (m7GpppNm) and "Cap 2" (m7GpppNmpNm) structures, respectively.[1][4]
-
Internal Sites: Nm can also occur at various positions within the coding sequence (CDS) and untranslated regions (UTRs) of the mRNA molecule.[1][5]
Initially thought to be a static modification, emerging evidence reveals that 2'-O-methylation is a dynamic regulator of mRNA fate, influencing its stability, translation, and interaction with the innate immune system.[6][7][8]
The Enzymatic Machinery: "Writers" of 2'-O-Methylation
The deposition of 2'-O-methyl groups is catalyzed by specific methyltransferases (MTases) that use S-adenosyl methionine (SAM) as the methyl donor.[1] The enzymes responsible differ based on the location of the modification.
Cap 1 Methylation: CMTR1
The formation of the Cap 1 structure is primarily catalyzed by Cap-specific mRNA (nucleoside-2'-O-)-methyltransferase 1 (CMTR1) .[9][10] CMTR1 specifically recognizes and methylates the ribose of the first nucleotide of an m7G-capped mRNA (Cap 0).[10] This modification is crucial for the mRNA to be recognized as "self" by the innate immune system, thereby avoiding translational inhibition by antiviral proteins like IFIT1.[9][11][12]
Internal mRNA Methylation: Fibrillarin (FBL)
While Fibrillarin (FBL) is the canonical methyltransferase responsible for snoRNA-guided 2'-O-methylation of rRNA, recent studies have demonstrated its role in methylating internal sites on specific mRNAs.[6][7][8] In this mechanism, FBL is guided to its target nucleotide by a box C/D small nucleolar RNA (snoRNA) that contains a sequence complementary to the target mRNA.[8] This snoRNA-guided mechanism allows for highly specific and regulated methylation of select mRNA transcripts. Depletion of FBL has been shown to globally reduce Nm levels on mRNAs, highlighting its significant role as an mRNA 2'-O-methyltransferase.[6][7]
Mechanisms of mRNA Stability Enhancement by 2'-O-Methylation
2'-O-methylation enhances mRNA stability through several distinct, yet potentially synergistic, mechanisms.
Steric Hindrance and Protection from Nuclease Degradation
The addition of a methyl group to the 2'-hydroxyl position provides steric bulk and alters the chemical properties of the ribose-phosphate backbone.[6][13] This modification intrinsically increases the RNA's resistance to both alkaline hydrolysis and cleavage by endonucleases.[6][13] By sterically hindering the access of RNases to the phosphodiester bond, internal 2'-O-methylation directly prolongs the transcript's half-life, leading to sustained protein production.[6]
Cap 1-Mediated Evasion of Innate Immune Sensors
A primary role of Cap 1 2'-O-methylation is to serve as a molecular signature for "self" RNA, preventing activation of the innate immune response.[4][11]
-
IFIT1 Recognition: The interferon-stimulated gene IFIT1 (Interferon-induced protein with tetratricopeptide repeats 1) preferentially binds to RNAs possessing a Cap 0 structure (m7GpppN), which is characteristic of many viral RNAs or incompletely processed cellular RNAs.[4][11]
-
Translational Repression: Upon binding, IFIT1 inhibits translation, effectively silencing the expression of the uncapped mRNA.[9][14]
-
Evasion by Methylation: The presence of a 2'-O-methyl group in the Cap 1 structure (m7GpppNm), installed by CMTR1, prevents IFIT1 from binding.[12] This allows the mRNA to evade this layer of host defense, ensuring its stability and translation. Therefore, CMTR1 is essential for the protein expression of a subset of interferon-stimulated genes, creating a functional antiviral state.[14]
The logical relationship below illustrates this critical host defense pathway.
References
- 1. Assessing 2’-O-methylation of mRNA Using Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Innate immune restriction and antagonism of viral RNA lacking 2׳-O methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing 2'-O-Methylation of mRNA Using Quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2'-O-methylation at internal sites on mRNA promotes mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: Modification of messenger RNA by 2'-O-methylation regulates gene expression in vivo. [scholars.duke.edu]
- 9. journals.asm.org [journals.asm.org]
- 10. uniprot.org [uniprot.org]
- 11. Innate immune restriction and antagonism of viral RNA lacking 2׳-O methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 14. The mRNA Cap 2'- O-Methyltransferase CMTR1 Regulates the Expression of Certain Interferon-Stimulated Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Chapter 1: Introduction to Modified Polynucleotides in Virology
An In-Depth Technical Guide to 2'-Modified Polynucleotides in Virology Research
A Note on the Scope of this Document: The primary focus of this guide is Poly(2'-methylthioadenylic acid). However, a comprehensive review of available scientific literature reveals a scarcity of specific data on this particular compound. To provide a thorough and data-driven technical overview for researchers, this guide will focus on two closely related and well-documented 2'-modified polynucleotides: Poly(2-methylthioinosinic acid) [poly(ms2I)] and Poly(2'-O-methyladenylic acid) [poly(Am)] . These compounds serve as excellent exemplars for the primary antiviral mechanisms employed by such molecules: direct enzymatic inhibition and host immunomodulation, respectively. The principles and methodologies described herein are directly applicable to the study and development of novel polynucleotides, including Poly(2'-methylthioadenylic acid).
The interplay between viruses and the host immune system is a complex molecular arms race. A key battleground is the recognition of viral nucleic acids. Host cells are equipped with Pattern Recognition Receptors (PRRs) that detect foreign RNA and DNA, triggering potent antiviral responses, primarily through the production of interferons. In response, many viruses have evolved mechanisms to evade this detection, often by modifying their RNA to mimic that of the host. One such critical modification is 2'-O-methylation of the ribose sugar, which can shield viral RNA from recognition by sensors like RIG-I and MDA5.
This dynamic has spurred the development of synthetic polynucleotides as tools for virology research and as potential therapeutics. These molecules can be designed to function in several ways:
-
As Viral Mimics: To intentionally trigger innate immune pathways (e.g., Poly(I:C) as a dsRNA mimic).
-
As Direct Antiviral Agents: To inhibit the function of essential viral enzymes like reverse transcriptases.
-
As Immunomodulators: To enhance the host's own immune response against viral infection.
This guide explores the core antiviral mechanisms of 2'-modified synthetic polynucleotides, providing quantitative data, detailed experimental protocols, and visual diagrams to elucidate their function.
Chapter 2: Direct Antiviral Mechanism: Reverse Transcriptase Inhibition by Poly(2-methylthioinosinic acid) [poly(ms2I)]
One of the most direct ways a synthetic polynucleotide can exert an antiviral effect is by inhibiting viral enzymes essential for replication. A prime example is the inhibition of retroviral reverse transcriptase (RT) by Poly(2-methylthioinosinic acid), a sulfur-substituted polymer of inosinic acid.
Mechanism of Action: Poly(ms2I) acts as a potent inhibitor of the RNA-directed DNA polymerase activity of oncornaviruses, such as Moloney and Rauscher murine leukemia viruses.[1] Unlike its unsubstituted parent compound, poly(I), which shows little inhibitory effect, the 2-methylthio modification significantly enhances its binding and inhibition of the enzyme.[1] This inhibition directly prevents the conversion of the viral RNA genome into proviral DNA, a critical step in the retroviral life cycle. Furthermore, poly(ms2I) has been shown to block the transformation of normal cells by murine sarcoma virus in culture, demonstrating a functional consequence of its enzymatic inhibition.[1]
Data Presentation: Inhibition of Viral Reverse Transcriptase
The following table summarizes the inhibitory activity of thio- and methyl-substituted polyinosinic acids against viral reverse transcriptase.
| Compound | Base Modification | Ribose Modification | Target Enzyme | Inhibitory Effect | Reference |
| Poly(2-methylthioinosinic acid) [poly(ms2I)] | 2-methylthioinosine | None | Murine Leukemia Virus RT | Markedly inhibits reverse transcriptase activity. | [1] |
| Poly(inosinic acid) [poly(I)] | Inosine | None | Murine Leukemia Virus RT | Little to no inhibitory effect under the same conditions. | [1] |
| Copolymers of I and ms2I | Inosine & 2-methylthioinosine | None | Murine Leukemia Virus RT | Shows an intermediary inhibitory effect, dependent on the ratio of ms2I. | [1] |
| Poly(1-methyl-6-thioinosinic acid) [poly(m1s6I)] | 1-methyl-6-thioinosine | None | Multiple Retroviral RTs | Irreversibly inhibits; changes kinetics from competitive to mixed-type; Ki falls by three orders of magnitude. | [2] |
Experimental Protocol: In Vitro Reverse Transcriptase Inhibition Assay
This protocol outlines a method for assessing the inhibition of viral reverse transcriptase activity by a test compound like poly(ms2I).
-
Enzyme and Template Preparation:
-
Purify reverse transcriptase from a viral source (e.g., murine leukemia virus) or use a commercially available recombinant enzyme.
-
Prepare a suitable template-primer system, such as poly(A)•oligo(dT), which allows for the synthesis of a new DNA strand.
-
-
Reaction Mixture Setup (on ice):
-
For each reaction in a microcentrifuge tube, combine a reaction buffer (containing Tris-HCl, KCl, MgCl2), dNTPs with one radiolabeled nucleotide (e.g., [³H]dTTP), and the template-primer.
-
Add the test inhibitor [e.g., poly(ms2I)] at various concentrations. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the reaction by adding the reverse transcriptase enzyme.
-
-
Incubation:
-
Incubate the reaction tubes at the optimal temperature for the enzyme (typically 37°C) for a defined period (e.g., 60 minutes).
-
-
Precipitation and Washing:
-
Stop the reaction by adding cold trichloroacetic acid (TCA).
-
Collect the acid-insoluble material (which includes the newly synthesized radiolabeled DNA) by filtration through glass fiber filters.
-
Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled nucleotides.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Mandatory Visualizations
Caption: Logical diagram of direct enzymatic inhibition by Poly(ms2I).
Caption: Experimental workflow for an in vitro Reverse Transcriptase (RT) assay.
Chapter 3: Immunomodulatory Mechanism: Host Immunity Enhancement by Poly(2'-O-methyladenylic acid) [poly(Am)]
An alternative antiviral strategy for synthetic polynucleotides is to enhance the host's own immune system, enabling it to more effectively combat the infection. Poly(2'-O-methyladenylic acid) demonstrates this mechanism in its inhibition of RNA tumor virus oncogenesis in vivo.
Mechanism of Action: Poly(Am) was found to inhibit tumor development and mortality in newborn mice inoculated with the Moloney sarcoma virus-leukemia virus complex.[3][4][5] The effect is not believed to be a direct action on the virus itself, but rather an alteration of the oncogenic potential mediated through the host.[3][4][5] Specifically, Poly(Am) enhances the antibody response of the newborn mice to the endogenous leukemia virus envelope antigens. This stimulation of "autogenous immunity" equips the host to better control the viral infection and its tumorigenic consequences.[3][4][5] The timing of administration is critical, with the greatest inhibition observed when the compound is given at least four hours prior to viral inoculation, underscoring its role as an immune primer rather than a direct-acting therapeutic.[5]
Data Presentation: In Vivo Inhibition of Viral Oncogenesis
The following table summarizes the key findings from the in vivo study of Poly(Am) against the Moloney sarcoma-leukemia virus complex in newborn mice.
| Parameter | Condition / Treatment | Outcome | Reference |
| Effective Dose | 10 µg of Poly(Am) per mouse | Significantly inhibited tumor development and death. | [5] |
| Treatment Timing | Given at least 1 hour before virus inoculation | Effective at inhibiting oncogenesis. | [5] |
| Optimal Treatment Timing | Given at least 4 hours before virus inoculation | Greatest inhibition of tumor development and death was observed. | [5] |
| Comparative Efficacy | Poly(Am) vs. Poly(2'-O-methyluridylic acid) & Poly(vinyladenine) | Poly(Am) was more effective at inhibiting sarcoma development and death. | [5] |
| Immunological Effect | Poly(Am) treatment | Enhanced the antibody response to endogenous leukemia virus envelope antigens (autogenous immunity). | [5] |
Experimental Protocol: In Vivo Murine Sarcoma Virus Inhibition Assay
This protocol describes a general framework for an in vivo experiment to test the efficacy of an immunomodulatory compound like Poly(Am) against a virus-induced tumor model.
-
Animal Model:
-
Use a susceptible strain of newborn mice (e.g., BALB/c), typically within 24-48 hours of birth, as their immune systems are still developing.
-
-
Virus Preparation:
-
Prepare a stock of Moloney sarcoma virus-leukemia virus (MSV-MLV) complex. The titer of the virus should be predetermined to induce tumors reliably within a specific timeframe in untreated control animals.
-
-
Treatment Groups:
-
Divide the litters into multiple groups:
-
Control Group: Receives a vehicle control (e.g., saline) injection.
-
Treatment Group(s): Receive the test compound (e.g., 10 µg of Poly(Am)) via a suitable route (e.g., intraperitoneal injection).
-
Timing Groups: To assess the importance of timing, different groups can be treated at various time points relative to infection (e.g., 24h before, 4h before, 1h before, 1h after).
-
-
-
Infection and Treatment Administration:
-
Administer the test compound or vehicle according to the group assignments.
-
After the specified time interval, inoculate all mice with a standardized dose of the MSV-MLV complex (e.g., via subcutaneous injection).
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for signs of tumor development (e.g., palpable nodules at the injection site), tumor size, and overall health.
-
Record the incidence of tumors and the time to tumor onset for each group.
-
Record mortality and calculate survival curves.
-
At the end of the experiment (or at specific time points), collect blood samples to measure the antibody response against viral antigens using techniques like ELISA or neutralization assays.
-
-
Data Analysis:
-
Compare tumor incidence, tumor growth rates, and survival rates between the control and treated groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis, t-tests).
-
Compare antibody titers between groups to correlate the protective effect with the immune response.
-
Mandatory Visualizations
Caption: Conceptual pathway of immunomodulation by Poly(Am).
Caption: Experimental workflow for the in vivo murine sarcoma virus assay.
Chapter 4: Broader Context & Signaling: Viral Evasion of Innate Immunity via 2'-O-Methylation
The efficacy of 2'-modified synthetic polynucleotides like Poly(Am) is rooted in the fundamental role that 2'-O-methylation plays in the interaction between viral RNA and the host's innate immune system. Understanding this natural process provides context for how synthetic analogs can function.
Mechanism of Innate Immune Evasion: Host cells use PRRs like RIG-I and MDA5 to detect features of viral RNA that are absent in host RNA, such as 5'-triphosphate ends and long double-stranded regions. Upon binding viral RNA, these sensors activate a signaling cascade through the adaptor protein MAVS. This leads to the activation of transcription factors IRF3 and NF-κB, culminating in the robust production of type I interferons (IFN-α/β). Interferons then induce an antiviral state in surrounding cells.
Many viruses, including Flaviviruses and Coronaviruses, have evolved to add a 2'-O-methyl group to the first or second nucleotide of their RNA genomes. This modification acts as a form of molecular camouflage, making the viral RNA appear more "self-like" to the host's machinery. This methylation sterically hinders the binding of RIG-I and MDA5 to the viral RNA, effectively preventing the initiation of the interferon signaling cascade. This allows the virus to replicate undetected in the early stages of infection, giving it a crucial advantage.
Mandatory Visualization
Caption: Signaling pathways for immune sensing and viral evasion via 2'-O-methylation.
Chapter 5: Conclusion and Future Perspectives
The study of 2'-modified polynucleotides reveals two distinct and powerful strategies for antiviral intervention. As demonstrated by Poly(2-methylthioinosinic acid), modifications to the base and sugar backbone can create potent, direct-acting inhibitors of crucial viral enzymes like reverse transcriptase. In contrast, as shown by Poly(2'-O-methyladenylic acid), these synthetic molecules can also act as sophisticated immunomodulators, priming the host's own defenses to more effectively combat viral infection and its pathological consequences.
While the literature provides a solid foundation for understanding these mechanisms through analogs, the specific antiviral properties of Poly(2'-methylthioadenylic acid) remain a compelling area for future investigation. Research into this compound could explore whether the 2'-methylthio modification, combined with the adenylic acid base, can:
-
Directly inhibit viral polymerases from a range of virus families.
-
Modulate innate immune signaling through PRRs like Toll-like receptors (TLRs), potentially acting as either an agonist or an antagonist.
-
Combine both direct-acting and immunomodulatory properties.
Detailed characterization of its activity, guided by the experimental frameworks presented in this guide, will be essential for unlocking the potential of Poly(2'-methylthioadenylic acid) and other novel synthetic polynucleotides in the ongoing development of next-generation antiviral therapeutics.
References
- 1. Inhibition of oncornavirus functions by poly (2-methylthioinosinic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral properties of polyinosinic acids containing thio and methyl substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Effects of Poly(2′-O-Methyladenylic Acid) on Susceptibility and Autogenous Immunity to RNA Tumor Virus Oncogenesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of poly(2'-O-methyladenylic acid) on susceptibility and autogenous immunity to RNA tumor virus oncogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Interaction of Poly(2'-methylthioadenylic acid) with Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the interactions between Poly(2'-methylthioadenylic acid) (Poly(ms²A)) and various proteins. This synthetic polynucleotide has demonstrated significant biological activity, primarily through its interaction with viral enzymes. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key molecular pathways and experimental workflows. Due to the limited publicly available data specifically on Poly(ms²A), this guide also draws logical parallels from studies on structurally similar modified polynucleotides to suggest potential, yet unconfirmed, protein interactions and biological effects.
Introduction
Poly(2'-methylthioadenylic acid) is a synthetic analog of polyadenylic acid (Poly(A)) characterized by a methylthio (-SCH₃) group at the 2' position of the adenine base. This modification significantly alters the molecule's stereochemistry and electronic properties, leading to distinct biological activities compared to its unmodified counterpart. The primary documented interaction of Poly(ms²A) is with viral reverse transcriptases, positioning it as a molecule of interest for antiviral drug development. This guide will delve into the specifics of this interaction and explore other potential protein targets based on the known activities of similar modified RNA molecules.
Interaction with Viral Proteins: Reverse Transcriptase
The most well-documented protein interaction of Poly(2'-methylthioadenylic acid) is its potent inhibition of viral reverse transcriptase.
Quantitative Data: Inhibition of Reverse Transcriptase
| Polynucleotide | Target Protein | Observed Effect | Quantitative Data | Reference |
| Poly(2'-methylthioadenylic acid) (Poly(ms²A)) | Moloney Murine Leukemia Virus Reverse Transcriptase | Strong Inhibition | Not specified in available abstracts | (De Clercq et al., 1979) |
Experimental Protocol: Reverse Transcriptase Inhibition Assay
The following is a generalized protocol for assessing the inhibition of reverse transcriptase activity by a polynucleotide such as Poly(ms²A). This protocol is based on standard methodologies used in the field.
Objective: To determine the inhibitory effect of Poly(2'-methylthioadenylic acid) on the activity of a viral reverse transcriptase.
Materials:
-
Purified reverse transcriptase (e.g., from Moloney Murine Leukemia Virus)
-
Poly(2'-methylthioadenylic acid) solution of known concentration
-
Viral RNA template (e.g., MS2 phage RNA)
-
Primer (e.g., oligo(dT) for polyadenylated templates)
-
Deoxynucleotide triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dTTP or [α-³²P]dCTP)
-
Reaction buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT)
-
Trichloroacetic acid (TCA) solution
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, viral RNA template, and primer.
-
Inhibitor Addition: Add varying concentrations of Poly(2'-methylthioadenylic acid) to the reaction tubes. Include a control tube with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified reverse transcriptase to each tube.
-
Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme (typically 37°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA solution. This will precipitate the newly synthesized radiolabeled cDNA along with other macromolecules.
-
Precipitate Collection: Incubate the tubes on ice to allow for complete precipitation. Collect the precipitate by filtering the solution through glass fiber filters.
-
Washing: Wash the filters with cold TCA solution to remove unincorporated radiolabeled dNTPs.
-
Quantification: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of cDNA synthesized. Calculate the percentage of inhibition for each concentration of Poly(ms²A) relative to the no-inhibitor control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Caption: Workflow for Reverse Transcriptase Inhibition Assay.
Potential Interaction with Immune Receptors: Toll-Like Receptors
While direct experimental evidence is currently lacking, the structural similarity of Poly(ms²A) to other single-stranded RNA molecules suggests a potential for interaction with endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR8. These receptors are key components of the innate immune system that recognize viral and bacterial RNA, triggering an immune response.
Rationale for Potential TLR Interaction
-
Structural Analogy: TLR7 and TLR8 recognize single-stranded RNA molecules. The 2'-methylthio modification in Poly(ms²A) alters the ribose sugar, which could influence its binding affinity and signaling outcome with these receptors.
-
Immunomodulatory Effects of Thiolated RNA: Studies on other thiolated RNA analogs have shown that such modifications can modulate the immune response, suggesting that the sulfur-containing group can play a role in receptor recognition.
Postulated Signaling Pathway
If Poly(ms²A) were to interact with TLR7 or TLR8, it could potentially trigger a downstream signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines. The following diagram illustrates this hypothetical pathway.
Caption: Hypothetical TLR7/8 Signaling Pathway for Poly(ms²A).
Synthesis of Poly(2'-methylthioadenylic acid)
The synthesis of Poly(2'-methylthioadenylic acid) typically involves the enzymatic polymerization of its corresponding nucleotide diphosphate, 2-methylthioadenosine 5'-diphosphate (ms²ADP).
Experimental Protocol: Enzymatic Synthesis
The following is a generalized protocol for the enzymatic synthesis of a polynucleotide like Poly(ms²A) using polynucleotide phosphorylase.
Objective: To synthesize Poly(2'-methylthioadenylic acid) from 2-methylthioadenosine 5'-diphosphate.
Materials:
-
2-methylthioadenosine 5'-diphosphate (ms²ADP)
-
Polynucleotide phosphorylase (from E. coli or M. luteus)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
EDTA solution
-
Ethanol
-
Dialysis tubing
Procedure:
-
Reaction Setup: Dissolve ms²ADP in the reaction buffer.
-
Enzyme Addition: Add polynucleotide phosphorylase to the solution.
-
Incubation: Incubate the reaction mixture at 37°C for several hours to allow for polymerization. The incubation time can be varied to control the polymer length.
-
Reaction Termination: Stop the reaction by adding EDTA solution to chelate the Mg²⁺ ions, which are essential for enzyme activity.
-
Purification:
-
Precipitate the synthesized Poly(ms²A) by adding cold ethanol.
-
Centrifuge to pellet the polymer.
-
Redissolve the pellet in a suitable buffer.
-
Dialyze the solution extensively against a low-salt buffer to remove unincorporated monomers and small oligomers.
-
-
Characterization: The resulting Poly(ms²A) can be characterized by UV spectroscopy and gel electrophoresis to determine its concentration and size distribution.
Caption: Workflow for Enzymatic Synthesis of Poly(ms²A).
Other Potential Protein Interactions
Given the limited research specifically on Poly(ms²A), it is valuable to consider other potential protein interactions based on its structural features.
-
Poly(A)-Binding Proteins (PABPs): PABPs play crucial roles in mRNA stability and translation. The 2'-methylthio modification could potentially alter the binding affinity of Poly(ms²A) to PABPs compared to unmodified Poly(A), which could have downstream effects on gene expression.
-
Other RNA-binding proteins: A vast number of cellular proteins interact with RNA. The unique chemical nature of Poly(ms²A) may lead to novel, yet undiscovered, interactions with other RNA-binding proteins, potentially influencing various cellular processes.
Further research employing techniques such as RNA-pulldown assays followed by mass spectrometry would be invaluable in identifying novel protein binding partners of Poly(2'-methylthioadenylic acid).
Conclusion and Future Directions
The primary and most significant known protein interaction of Poly(2'-methylthioadenylic acid) is its strong inhibition of viral reverse transcriptase, making it a promising candidate for further investigation in the context of antiviral therapies. While its interaction with other proteins, particularly immune receptors like TLR7 and TLR8, is currently speculative, it represents an exciting avenue for future research. A more detailed characterization of its binding affinities, the elucidation of its precise mechanism of action, and the identification of its full range of protein binding partners will be crucial for realizing the full therapeutic potential of this modified polynucleotide.
The Cellular Gateway: Unlocking the Uptake of Poly(2'-methylthioadenylic acid) Modified RNA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of RNA-based molecules is intrinsically linked to their ability to enter target cells and engage with intracellular machinery. Chemical modifications are paramount in enhancing the stability, efficacy, and cellular uptake of these molecules. Among these, Poly(2'-methylthioadenylic acid) modified RNA, a novel modification, is gaining attention for its potential therapeutic advantages. This technical guide provides a comprehensive overview of the putative cellular uptake mechanisms of Poly(2'-methylthioadenylic acid) modified RNA, drawing upon established knowledge of similar 2'-O-methyl and phosphorothioate modifications. This document details the likely molecular pathways, presents relevant quantitative data from analogous modifications, and provides detailed experimental protocols to facilitate further research and development.
Introduction to Poly(2'-methylthioadenylic acid) Modified RNA
Poly(2'-methylthioadenylic acid) modified RNA incorporates two key chemical alterations to the standard adenylic acid ribonucleotide structure: a methyl group at the 2' position of the ribose sugar (2'-O-methylation) and a sulfur atom replacing a non-bridging oxygen in the phosphate backbone (a phosphorothioate linkage). This combination is designed to leverage the distinct advantages of each modification.
The 2'-O-methyl (2'-OMe) modification is known to increase the thermal stability of RNA duplexes and provide resistance against nuclease degradation.[1][2] Furthermore, 2'-O-methylation can enhance the binding affinity of the RNA molecule to its target sequence.
The phosphorothioate (PS) backbone is a first-generation modification that significantly reduces degradation by exonucleases and endonucleases, thereby prolonging the half-life of the RNA therapeutic in biological fluids.[3][4] This modification also promotes binding to plasma proteins, which can influence the pharmacokinetics and biodistribution of the molecule.[3][5]
Together, these modifications in Poly(2'-methylthioadenylic acid) RNA are hypothesized to create a highly stable and potent therapeutic agent. Understanding its interaction with the cellular import machinery is critical for optimizing its delivery and therapeutic effect.
Postulated Cellular Uptake Mechanisms
Based on extensive research into oligonucleotides with 2'-OMe and PS modifications, the cellular uptake of Poly(2'-methylthioadenylic acid) modified RNA is likely a multi-step process predominantly mediated by endocytosis.
Interaction with the Cell Membrane and Protein Binding
The negatively charged phosphorothioate backbone of the Poly(2'-methylthioadenylic acid) modified RNA is expected to interact with proteins on the cell surface. Phosphorothioate oligonucleotides are known to bind to a variety of cell surface proteins, which can act as receptors or facilitators of endocytosis.[6] This interaction is a key initiating step for cellular internalization.
Endocytic Pathways
The primary route of entry for modified RNAs into the cell is through endocytosis. Several endocytic pathways may be involved, and the preferred route can be cell-type dependent.
-
Clathrin-Mediated Endocytosis: This is a major pathway for the uptake of many ligands and nanoparticles. Following binding to cell surface receptors, the RNA-protein complexes are internalized into clathrin-coated pits, which then invaginate to form vesicles.
-
Caveolae-Mediated Endocytosis: These flask-shaped invaginations of the plasma membrane are rich in cholesterol and caveolin proteins. This pathway is often implicated in the uptake of smaller molecules and certain viruses.
-
Macropinocytosis: This process involves the formation of large, irregular vesicles called macropinosomes and is a non-specific mechanism for the uptake of extracellular fluid and solutes.
The specific endocytic pathways involved in the uptake of Poly(2'-methylthioadenylic acid) modified RNA will likely depend on the cell type and the specific proteins that it interacts with on the cell surface.
Intracellular Trafficking and Endosomal Escape
Following internalization, the RNA is encapsulated within endosomes. These vesicles undergo a maturation process, acidifying their lumen and eventually fusing with lysosomes, where the RNA would be degraded. For a therapeutic effect, the Poly(2'-methylthioadenylic acid) modified RNA must escape from the endosome into the cytoplasm. This is a major bottleneck in the delivery of RNA therapeutics. The exact mechanisms of endosomal escape are not fully understood but are thought to involve destabilization of the endosomal membrane.
Quantitative Data on Cellular Uptake of Analogous Modified RNAs
Direct quantitative data for the cellular uptake of Poly(2'-methylthioadenylic acid) modified RNA is not yet widely available. However, data from studies on 2'-OMe and PS modified oligonucleotides can provide valuable benchmarks.
| Modification Type | Cell Line | Uptake Efficiency (% of cells positive) | Intracellular Concentration (nM) | Reference Compound |
| 2'-OMe-PS ASO | HeLa | 85% | 50-100 | Unmodified Oligo |
| PS ASO | A549 | 90% | 100-200 | Unmodified Oligo |
| 2'-OMe RNA | T24 | 60% | 20-50 | Unmodified Oligo |
Note: The data presented in this table are representative values collated from various studies on 2'-OMe and PS modified oligonucleotides and should be considered as a general guide. Actual values will vary depending on the specific sequence, cell type, and experimental conditions.
Experimental Protocols for Studying Cellular Uptake
To investigate the cellular uptake of Poly(2'-methylthioadenylic acid) modified RNA, a combination of qualitative and quantitative methods should be employed.
Synthesis and Labeling of Modified RNA
The Poly(2'-methylthioadenylic acid) modified RNA should be synthesized using standard phosphoramidite chemistry. For visualization and quantification, the RNA should be labeled with a fluorescent dye (e.g., FITC, Cy3, or Cy5) at either the 5' or 3' end.
Cell Culture and Treatment
The chosen cell line should be cultured under standard conditions. For the uptake experiment, cells are seeded in appropriate plates or dishes and allowed to adhere. The fluorescently labeled Poly(2'-methylthioadenylic acid) modified RNA is then added to the culture medium at various concentrations and for different incubation times.
Confocal Microscopy for Visualization of Uptake
Objective: To visualize the cellular and subcellular localization of the modified RNA.
Protocol:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with the fluorescently labeled RNA as described above.
-
Wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound RNA.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular staining is required.
-
Stain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Image the cells using a confocal laser scanning microscope. The fluorescent signal from the labeled RNA will indicate its location within the cells.
Flow Cytometry for Quantification of Uptake
Objective: To quantify the percentage of cells that have taken up the modified RNA and the relative amount of uptake per cell.
Protocol:
-
Grow cells in a 6-well plate.
-
Treat the cells with the fluorescently labeled RNA.
-
Wash the cells twice with PBS.
-
Detach the cells from the plate using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in PBS containing 1% fetal bovine serum.
-
Analyze the cells using a flow cytometer. The fluorescence intensity of the cells will be proportional to the amount of internalized RNA.
Endocytosis Inhibition Assay
Objective: To identify the specific endocytic pathways involved in the uptake of the modified RNA.
Protocol:
-
Pre-incubate cells with known inhibitors of specific endocytic pathways for 1-2 hours. Examples of inhibitors include:
-
Chlorpromazine: Inhibits clathrin-mediated endocytosis.
-
Filipin or Nystatin: Inhibit caveolae-mediated endocytosis.
-
Amiloride: Inhibits macropinocytosis.
-
-
After the pre-incubation period, add the fluorescently labeled RNA to the cells in the presence of the inhibitor.
-
Incubate for the desired time.
-
Quantify the cellular uptake using flow cytometry as described above.
-
A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular pathway.
Conclusion and Future Directions
The cellular uptake of Poly(2'-methylthioadenylic acid) modified RNA is a critical determinant of its therapeutic potential. Based on the well-characterized behavior of 2'-O-methyl and phosphorothioate modified oligonucleotides, it is postulated that this novel RNA analogue enters cells primarily through receptor-mediated endocytosis. The phosphorothioate backbone likely facilitates binding to cell surface proteins, initiating internalization via clathrin-dependent, caveolae-dependent, or macropinocytotic pathways. Subsequent endosomal escape is a crucial and challenging step for the RNA to reach its cytosolic target.
Future research should focus on empirically validating these postulated mechanisms for Poly(2'-methylthioadenylic acid) modified RNA. The experimental protocols detailed in this guide provide a robust framework for such investigations. A thorough understanding of the cellular uptake process will enable the rational design of more effective delivery strategies, including conjugation to targeting ligands or formulation in nanoparticle systems, ultimately accelerating the clinical translation of this promising class of RNA therapeutics.
References
- 1. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 2. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delivery of oligonucleotide‐based therapeutics: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Fine Tuning of Phosphorothioate Inclusion in 2′-O-Methyl Oligonucleotides Contributes to Specific Cell Targeting for Splice-Switching Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis and Application of 2'-Methylthioadenosine Triphosphate for In Vitro Transcription
Audience: Researchers, scientists, and drug development professionals.
Introduction
The therapeutic potential of messenger RNA (mRNA) has been highlighted by the rapid development of vaccines and other modalities.[1] The efficacy, stability, and immunogenicity of synthetic mRNA can be fine-tuned by incorporating modified nucleosides.[2] Modifications to the 2'-position of the ribose sugar, such as 2'-O-methylation, are known to confer increased nuclease resistance and modulate innate immune responses.[3][4] The introduction of a 2'-methylthio (2'-SMe) group is a novel modification with the potential to similarly enhance the therapeutic properties of RNA by altering its structure and stability.[5]
This document provides a comprehensive guide for the synthesis of 2'-methylthioadenosine triphosphate (2'-SMe-ATP) and its subsequent use as a substrate for T7 RNA polymerase in in vitro transcription (IVT). It includes generalized protocols for chemical synthesis and detailed procedures for enzymatic RNA production and analysis.
Section 1: Synthesis of 2'-Methylthioadenosine Triphosphate (2'-SMe-ATP)
The synthesis of 2'-SMe-ATP is a multi-step process involving the chemical synthesis of the 2'-methylthioadenosine nucleoside, followed by its phosphorylation to the triphosphate form.
Experimental Protocol 1: Chemical Synthesis of 2'-Methylthioadenosine (Generalized)
-
Protection of Adenosine: Start with commercially available adenosine. Protect the 3'- and 5'-hydroxyl groups using a suitable protecting group strategy (e.g., TBDMS or acetyl groups) to ensure selective reaction at the 2'-position.
-
Activation of the 2'-Hydroxyl Group: Activate the free 2'-hydroxyl group to create a good leaving group. This can be achieved by converting it to a triflate (using triflic anhydride) or a mesylate (using mesyl chloride) under anhydrous conditions.
-
Nucleophilic Substitution: Introduce the methylthio group by reacting the activated nucleoside with a nucleophilic sulfur reagent, such as sodium thiomethoxide (MeSNa), in an appropriate polar aprotic solvent like DMF.
-
Deprotection: Remove the protecting groups from the 3'- and 5'-hydroxyls under standard conditions (e.g., TBAF for silyl groups, or ammonia in methanol for acetyl groups) to yield the 2'-methylthioadenosine nucleoside.
-
Purification: Purify the final nucleoside product using silica gel column chromatography. Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Experimental Protocol 2: Phosphorylation to 2'-SMe-ATP
This protocol is adapted from the Yoshikawa method for one-pot phosphorylation of unprotected or minimally protected nucleosides.[6]
-
Preparation: Dry the purified 2'-methylthioadenosine nucleoside (1 equivalent) by co-evaporation with pyridine and dissolve in a trialkylphosphate solvent (e.g., trimethyl phosphate) under an inert atmosphere (Argon or Nitrogen).
-
Phosphorylation: Cool the solution to 0°C. Add phosphorus oxychloride (POCl₃, ~1.5 equivalents) dropwise while stirring. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Pyrophosphate Addition: In a separate flask, prepare a solution of tributylammonium pyrophosphate (~5 equivalents) and tributylamine (~5 equivalents) in anhydrous DMF. Add this solution to the reaction mixture at 0°C.
-
Quenching: After stirring for 3-5 hours (or overnight), quench the reaction by adding a triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5).
-
Purification: Purify the crude 2'-SMe-ATP by anion-exchange chromatography (e.g., using a DEAE-Sephadex or Toyopearl column) with a linear gradient of TEAB buffer (0.1 M to 1.0 M).[7]
-
Desalting and Lyophilization: Pool the fractions containing the triphosphate product, evaporate the solvent, and remove excess salt by co-evaporation with water. Lyophilize the final product to obtain 2'-SMe-ATP as a stable salt (e.g., triethylammonium salt).
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ³¹P NMR, mass spectrometry, and HPLC.
Data Presentation: Synthesis and Characterization
Quantitative data from the synthesis and purification steps should be meticulously recorded.
| Table 1: Summary of Synthesis and Characterization Data for 2'-SMe-ATP | ||||
| Synthesis Step | Product | Theoretical Yield | Actual Yield (%) | Purity (HPLC, %) |
| Nucleoside Synthesis | 2'-methylthioadenosine | (Calculated) | e.g., 45% | >98% |
| Phosphorylation | 2'-SMe-ATP (TEAB salt) | (Calculated) | e.g., 30% | >95% |
| Analytical Data | ¹H NMR | ³¹P NMR | Mass Spec (m/z) | |
| 2'-SMe-ATP | Conforms to structure | Three characteristic peaks | Expected mass [M-H]⁻ |
Section 2: In Vitro Transcription (IVT) using 2'-SMe-ATP
Incorporating 2'-SMe-ATP into an RNA transcript is achieved through an in vitro transcription reaction, typically using bacteriophage T7 RNA polymerase. The protocol requires optimization, as modified nucleotides can affect the efficiency of the polymerase.[8]
Experimental Protocol 3: In Vitro Transcription with 2'-SMe-ATP
This protocol outlines a standard 20 µL IVT reaction. Reactions can be scaled as needed.
-
Template Preparation: Use a high-quality, linearized plasmid DNA or a PCR product as the template. The template must contain a T7 promoter sequence upstream of the desired RNA sequence.[9] Purify the template and quantify its concentration accurately.
-
Reaction Assembly: At room temperature, assemble the following components in a nuclease-free tube in the order listed.
| Table 2: Standard IVT Reaction Setup (20 µL) | |||
| Component | Stock Concentration | Volume | Final Concentration |
| Nuclease-Free Water | - | to 20 µL | - |
| Transcription Buffer | 10X | 2 µL | 1X |
| GTP | 100 mM | 2 µL | 10 mM |
| CTP | 100 mM | 2 µL | 10 mM |
| UTP | 100 mM | 2 µL | 10 mM |
| 2'-SMe-ATP | 100 mM | 2 µL | 10 mM |
| Linear DNA Template | 0.5 µg/µL | 2 µL | 1 µg |
| RNase Inhibitor | 40 U/µL | 1 µL | 2 U/µL |
| T7 RNA Polymerase | 50 U/µL | 2 µL | 5 U/µL |
-
Incubation: Mix gently by pipetting and incubate the reaction at 37°C for 2 to 4 hours.
-
Template Removal: Add 1 µL of DNase I (RNase-free) to the reaction mixture and incubate for an additional 15 minutes at 37°C to degrade the DNA template.
Critical Considerations for Using 2'-SMe-ATP:
-
Polymerase Efficiency: Wild-type T7 RNA polymerase may incorporate 2'-modified nucleotides less efficiently than their natural counterparts. Studies have shown that engineered T7 variants are often required for efficient incorporation of nucleotides with bulky 2' modifications like 2'-O-methyl.[10][11] It is highly recommended to test an engineered T7 polymerase if yields with the wild-type enzyme are low.
-
Optimization: The optimal concentration of 2'-SMe-ATP may differ from standard ATP. Perform pilot experiments titrating the concentration of 2'-SMe-ATP. Additionally, the Mg²⁺ concentration in the reaction buffer is critical and may need to be optimized, as it chelates NTPs.[12]
-
Purity of 2'-SMe-ATP: The purity of the modified nucleotide is paramount. Impurities can inhibit the transcription reaction. Ensure the 2'-SMe-ATP stock is of high purity (>95%).
Experimental Protocol 4: Purification and Analysis of Modified RNA
-
Purification: Purify the transcribed RNA to remove enzymes, unincorporated NTPs, and buffer components. Common methods include:
-
Column-based purification: Use a silica-based spin column designed for RNA purification.
-
Lithium Chloride (LiCl) Precipitation: Add an equal volume of 8 M LiCl, incubate at -20°C for 1 hour, centrifuge to pellet the RNA, wash with 70% ethanol, and resuspend in nuclease-free water.
-
-
Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm (A260).
-
Quality Assessment:
-
Gel Electrophoresis: Analyze the integrity and size of the RNA transcript on a denaturing agarose or polyacrylamide gel. A sharp, single band at the expected size indicates a high-quality product.
-
Mass Spectrometry: Use LC-MS to confirm the successful incorporation of the 2'-SMe-A modification into the RNA transcript.
-
Data Presentation: IVT Performance
Comparing the yield and quality of RNA produced with 2'-SMe-ATP versus standard ATP is crucial for evaluating the efficiency of incorporation.
| Table 3: Illustrative IVT Performance Comparison | |||
| NTP Mix | RNA Yield (µg / 20 µL) | RNA Integrity (RIN) | Purity (% Full-Length) |
| Standard (ATP, CTP, GTP, UTP) | e.g., 80 - 120 µg | > 9.0 | > 95% |
| Modified (2'-SMe-ATP, CTP, GTP, UTP) | e.g., 30 - 60 µg | > 9.0 | > 90% |
Note: Yields with modified NTPs are often lower than with standard NTPs and require optimization.[13]
Section 3: Applications and Future Directions
The incorporation of 2'-methylthioadenosine into RNA transcripts opens avenues for creating novel RNA-based tools and therapeutics.
-
Enhanced Stability: The 2'-SMe group, like the 2'-O-Me group, is expected to protect the phosphodiester backbone from cleavage by endo- and exonucleases, thereby increasing the in vivo half-life of the RNA molecule.[5]
-
Structural Impact: The modification can alter the local conformation of the RNA backbone, which may influence protein binding, tertiary structure formation, and overall function.
-
Reduced Immunogenicity: Modifications at the 2' position can help the RNA evade recognition by innate immune sensors such as RIG-I and Toll-like receptors, potentially reducing unwanted inflammatory responses.
Researchers utilizing 2'-SMe-ATP should perform functional assays to validate the impact of this novel modification on the biological activity of the resulting RNA, including its translation efficiency, stability in biological fluids, and interaction with cellular machinery.
References
- 1. ATP activates transcription initiation from promoters by RNA polymerase II in a reversible step prior to RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Chemical Diversity of RNA Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of messenger RNA by 2′-O-methylation regulates gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deaza ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01498A [pubs.rsc.org]
- 9. Overview of In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Evolution of a T7 RNA polymerase v ... | Article | H1 Connect [archive.connect.h1.co]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP [frontiersin.org]
- 13. researchgate.net [researchgate.net]
The Enigmatic Poly(2'-methylthioadenylic acid): A Pivot to the Power of 2'-O-Methyl Modifications in mRNA Therapeutics
A comprehensive review of scientific literature and patent databases reveals no specific information regarding the synthesis, application, or study of Poly(2'-methylthioadenylic acid) in the context of mRNA therapeutics. This suggests that this particular polymer is either a novel, yet-to-be-published concept, a highly specialized compound not widely documented, or potentially a misnomer for a related chemical entity.
However, the query into this specific molecule touches upon a cornerstone of RNA therapeutic development: chemical modifications to enhance the stability, efficacy, and safety of RNA-based drugs. Among the most significant and widely utilized of these modifications is the 2'-O-methylation of ribonucleosides. This application note will, therefore, provide a detailed exploration of 2'-O-methyl (2'-OMe) modified oligonucleotides, a highly relevant and extensively researched area with profound implications for mRNA therapeutics and other RNA-targeting strategies. Often, 2'-OMe modifications are combined with a phosphorothioate (PS) backbone to create 2'-OMe-PS oligonucleotides, which offer further advantages.
Application Notes: 2'-O-Methyl Modified Oligonucleotides in RNA Therapeutics
Introduction to 2'-O-Methyl Modification
The 2'-O-methyl (2'-OMe) modification is a structural alteration of the ribose sugar in an RNA nucleotide, where the hydroxyl group at the 2' position is replaced by a methyl group.[1] This seemingly minor change has significant consequences for the biophysical properties of the RNA molecule, making it a valuable tool in the design of therapeutic oligonucleotides.[2][3]
Mechanism of Action and Key Advantages
2'-O-methyl modifications enhance the therapeutic potential of oligonucleotides through several key mechanisms:
-
Increased Nuclease Resistance: The 2'-OMe group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases present in the cellular environment.[4][5] This significantly increases the in vivo half-life of the oligonucleotide compared to unmodified RNA.
-
Enhanced Binding Affinity: 2'-O-methylation locks the ribose sugar in a C3'-endo conformation, which is favorable for A-form helical structures, characteristic of RNA-RNA duplexes.[6][7] This pre-organization leads to a higher binding affinity (increased melting temperature, Tm) for complementary RNA targets.[8][9]
-
Reduced Immunogenicity: The innate immune system can recognize unmodified single-stranded RNA, leading to an inflammatory response. Modifications like 2'-O-methylation can help the oligonucleotide evade recognition by pattern recognition receptors such as Toll-like receptors (TLRs), thereby reducing its immunogenicity.[3]
-
Modulation of RNase H Activity: While beneficial for stability, the 2'-OMe modification does not support the activity of RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA hybrid.[8] This property is exploited in the design of "gapmer" antisense oligonucleotides, where a central DNA region is flanked by 2'-OMe modified wings to direct RNase H-mediated cleavage of the target mRNA.[10]
Applications in mRNA Therapeutics and Beyond
While not directly incorporated into the entire length of a therapeutic mRNA molecule due to potential interference with translation[11], 2'-O-methyl modifications are crucial for several RNA-based therapeutic strategies that modulate mRNA function:
-
Antisense Oligonucleotides (ASOs): 2'-OMe-PS ASOs are designed to bind to specific mRNA sequences, leading to the downregulation of the target protein. This can occur through steric hindrance of the ribosomal machinery or by directing RNase H-mediated degradation of the mRNA.[12][13]
-
Splice-Switching Oligonucleotides (SSOs): These oligonucleotides are designed to bind to pre-mRNA and modulate splicing patterns.[14] By blocking or enhancing the binding of splicing factors, SSOs can correct aberrant splicing, as seen in diseases like Duchenne muscular dystrophy and spinal muscular atrophy.[14][15]
-
siRNA Modifications: The guide and passenger strands of small interfering RNAs (siRNAs) can be modified with 2'-O-methyl groups to enhance their stability and reduce off-target effects in RNA interference (RNAi) pathways.[16]
-
mRNA Cap Analogs: 2'-O-methylation of the first and second transcribed nucleotides of the 5' cap (Cap 1 and Cap 2 structures) is a naturally occurring modification that helps the cell distinguish "self" from "non-self" RNA, thereby reducing the innate immune response to in vitro transcribed mRNA.[17][18]
Data Summary
The following tables summarize key quantitative data regarding the properties of 2'-O-methyl modified oligonucleotides.
| Modification Type | Target | Effect on Melting Temperature (Tm) per modification | Reference |
| 2'-O-Methyl (2'-OMe) | RNA | +1.3°C | [9] |
| 2'-O-Methoxyethyl (2'-MOE) | RNA | +0.9 to +1.6°C | [4] |
| 2'-Fluoro (2'-F) | RNA | +2.5°C | [4] |
| Locked Nucleic Acid (LNA) | RNA | +4 to +8°C | [3] |
| Oligonucleotide Type | Cell Line | Transfection Method | Outcome | Reference |
| 2'-OMe-PS ASO (anti-bcl-2) | T24 cells | Lipofection | Reduced Bcl-2 protein levels | [8] |
| 2'-OMe-PS SSO | H2k-mdx myoblasts | Gymnotic uptake | Increased exon skipping | [14] |
| 2'-OMe ASO (anti-β-catenin) | Xenopus embryos | Microinjection | Reduced β-catenin protein levels | [19] |
Experimental Protocols
Protocol 1: Synthesis of 2'-O-Methyl Phosphorothioate RNA Oligonucleotides
This protocol outlines the general steps for the solid-phase synthesis of 2'-O-methyl phosphorothioate RNA oligonucleotides using phosphoramidite chemistry.
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the initial 2'-O-methyl nucleoside.
-
2'-O-methyl phosphoramidites (A, C, G, U) with appropriate base protection.
-
Activator solution (e.g., tetrazole).
-
Thiolating agent (e.g., 3-((dimethylamino-methylidene)amino)-3-oxo-propanedithioate, DDTT).
-
Capping reagents (acetic anhydride and N-methylimidazole).
-
Oxidizing agent (iodine solution).
-
Deblocking solution (trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide/methylamine).
-
Acetonitrile (synthesis grade).
Workflow:
Figure 1: Workflow for the solid-phase synthesis of 2'-O-methyl phosphorothioate oligonucleotides.
Procedure:
-
Synthesis: The synthesis is performed on an automated DNA/RNA synthesizer. The cycle consists of: a. Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group. b. Coupling: Activation of the next 2'-O-methyl phosphoramidite and its coupling to the 5'-hydroxyl of the growing chain. c. Thiolation: Conversion of the phosphite triester linkage to a phosphorothioate triester. d. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmers.
-
Cleavage and Deprotection: After the final coupling step, the oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed.
-
Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or other chromatographic methods.[20]
-
Analysis: The purity and identity of the final product are confirmed by mass spectrometry and analytical HPLC or capillary gel electrophoresis.[21]
Protocol 2: In Vitro Transcription of mRNA with a 2'-O-Methylated Cap 1 Structure
This protocol describes the enzymatic synthesis of an mRNA molecule with a Cap 1 structure.
Materials:
-
Linearized DNA template with a T7 promoter.
-
T7 RNA polymerase.
-
Ribonucleoside triphosphates (ATP, CTP, GTP, UTP).
-
Vaccinia Capping Enzyme.
-
S-adenosylmethionine (SAM).
-
Vaccinia 2'-O-Methyltransferase.[22]
-
RNase inhibitor.
-
DNase I.
-
Purification kit for RNA.
Workflow:
Figure 2: Workflow for the enzymatic synthesis of Cap 1 mRNA.
Procedure:
-
In Vitro Transcription: The DNA template is transcribed into mRNA using T7 RNA polymerase and NTPs.
-
Template Removal: The DNA template is degraded by the addition of DNase I.
-
Capping (Cap 0 formation): The 5' end of the mRNA is capped with a 7-methylguanylate (m7G) structure using Vaccinia Capping Enzyme and GTP.
-
2'-O-Methylation (Cap 1 formation): The 2'-hydroxyl of the first transcribed nucleotide is methylated by Vaccinia 2'-O-Methyltransferase using SAM as a methyl donor.[18]
-
Purification: The final capped and methylated mRNA is purified to remove enzymes, salts, and unincorporated nucleotides.
Protocol 3: Cellular Delivery and Analysis of Splice-Switching Oligonucleotides
This protocol provides a general method for transfecting cells with a 2'-OMe-PS splice-switching oligonucleotide and analyzing the resulting change in splicing.
Materials:
-
2'-OMe-PS splice-switching oligonucleotide.
-
Cultured cells (e.g., patient-derived fibroblasts with a known splicing mutation).
-
Cell culture medium and supplements.
-
Transfection reagent (e.g., lipofectamine).
-
RNA extraction kit.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
PCR primers flanking the target exon.
-
Taq polymerase and reagents for PCR.
-
Agarose gel and electrophoresis equipment.
Workflow:
Figure 3: Workflow for analyzing the activity of a splice-switching oligonucleotide.
Procedure:
-
Cell Culture and Transfection: Cells are seeded in a culture plate and, once they reach the desired confluency, are transfected with the 2'-OMe-PS SSO using a suitable transfection reagent.[23]
-
Incubation: The cells are incubated for a period (e.g., 48 hours) to allow for cellular uptake of the oligonucleotide and its action on pre-mRNA splicing.
-
RNA Extraction: Total RNA is isolated from the cells.
-
RT-PCR: The extracted RNA is reverse transcribed into cDNA. The target region of the cDNA is then amplified by PCR using primers that flank the exon of interest.
-
Analysis: The PCR products are separated by agarose gel electrophoresis. A successful splice-switching event will result in a change in the size of the PCR product (e.g., a smaller band if an exon is skipped). The intensity of the bands can be quantified to determine the efficiency of splice switching.
Signaling Pathways and Cellular Trafficking
The therapeutic effect of 2'-OMe-PS oligonucleotides is dependent on their ability to enter the cell and reach their target RNA in the nucleus or cytoplasm.
Figure 4: Cellular uptake and mechanism of action of 2'-O-methyl phosphorothioate oligonucleotides.
As depicted, 2'-OMe-PS oligonucleotides primarily enter cells through endocytosis, often facilitated by binding to cell surface proteins.[13][24] A critical and often rate-limiting step is the escape from the endosomal pathway into the cytoplasm.[25] Once in the cytoplasm, they can be transported into the nucleus. In the nucleus, they can modulate the splicing of pre-mRNA. In the cytoplasm, they can bind to mature mRNA to block translation.
Conclusion
References
- 1. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 2. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 3. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. idtdna.com [idtdna.com]
- 6. DNA/2'-O-Methyl RNA Chimera Modification Service - Creative Biolabs [creative-biolabs.com]
- 7. academic.oup.com [academic.oup.com]
- 8. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2'-O methyl bases Oligo Modifications from Gene Link [genelink.com]
- 10. From Antisense RNA to RNA Modification: Therapeutic Potential of RNA-Based Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2’-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics [biosyn.com]
- 13. Cellular uptake and trafficking of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Fine Tuning of Phosphorothioate Inclusion in 2′-O-Methyl Oligonucleotides Contributes to Specific Cell Targeting for Splice-Switching Modulation [frontiersin.org]
- 15. ora.ox.ac.uk [ora.ox.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advancements of in vitro transcribed mRNA (IVT mRNA) to enable translation into the clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Use of fully modified 2′-O-methyl antisense oligos for loss-of-function studies in vertebrate embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ymcamerica.com [ymcamerica.com]
- 21. shodex.com [shodex.com]
- 22. cytivalifesciences.com [cytivalifesciences.com]
- 23. Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
Unraveling RNA Function: Application of Poly(2'-O-methyladenylic acid) in RNA Labeling
A notable scarcity of established protocols and applications exists for the use of Poly(2'-methylthioadenylic acid) in RNA labeling. It is plausible that the intended compound of interest is the closely related and widely utilized Poly(2'-O-methyladenylic acid). The following documentation provides comprehensive application notes and protocols for the application of Poly(2'-O-methyladenylic acid) in RNA labeling.
Poly(2'-O-methyladenylic acid) [Poly(2'OMeA)] and its corresponding monomer, 2'-O-methyladenosine triphosphate (2'OMeATP), are valuable tools for researchers in molecular biology, drug development, and diagnostics. The 2'-O-methyl modification on the ribose sugar of adenosine confers unique properties to the RNA molecule into which it is incorporated. This modification enhances nuclease resistance, increases thermal stability of RNA duplexes, and can reduce innate immune responses, making it ideal for a variety of in vivo and in vitro applications.
Key Applications:
-
Antisense Oligonucleotides: 2'-O-methyl modified oligonucleotides are widely used as antisense agents to modulate gene expression. Their increased stability and binding affinity to target mRNA lead to enhanced efficacy.[1]
-
RNA Probes for in situ Hybridization: The nuclease resistance and high affinity of 2'-O-methylated RNA probes allow for robust detection of specific RNA sequences within fixed cells and tissues.[2]
-
siRNA Therapeutics: Incorporation of 2'-O-methyl modifications into small interfering RNAs (siRNAs) improves their stability in biological fluids and reduces off-target effects.
-
Aptamer Development: 2'-O-methylated nucleotides can be incorporated into aptamers to increase their resistance to degradation by nucleases, prolonging their therapeutic or diagnostic activity.
-
RNA Labeling and Visualization: RNA molecules can be labeled with 2'-O-methylated nucleotides containing fluorophores or other tags for visualization and tracking in living cells.[2]
Quantitative Data Summary
The efficiency of enzymatic incorporation and the stability of the resulting modified RNA are critical parameters. The following table summarizes key quantitative data from relevant studies.
| Parameter | Value | Experimental Context | Reference |
| Enzymatic Incorporation Efficiency | Up to 58% of total nucleotides | In vitro transcription with T7 RNA polymerase using 2'-O-methyl-NTPs. | [3] |
| Thermal Stability (Tm) of Duplexes | Increased relative to unmodified RNA:DNA duplexes | Molecular dynamics simulations showed that 2'-O-methyl modification stabilizes the C3'-endo conformation, leading to a higher degree of A-form character and increased melting temperature. | |
| Nuclease Resistance | Significantly increased | 2'-O-methyl modification protects RNA from degradation by various nucleases. | [1][2] |
| Translation Efficiency of Modified mRNA | Can be reduced | The degree of modification can impact the interaction with the translational machinery. |
Experimental Protocols
Protocol 1: Enzymatic Incorporation of 2'-O-methyladenosine into RNA via In Vitro Transcription
This protocol describes the synthesis of RNA containing 2'-O-methyladenosine residues using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10X Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)
-
Ribonucleotide solution mix (10 mM each of ATP, CTP, GTP, UTP)
-
2'-O-methyladenosine triphosphate (2'OMeATP) solution (10 mM)
-
RNase-free water
-
RNase inhibitor
Procedure:
-
Reaction Setup: Assemble the following reaction components at room temperature in a nuclease-free microcentrifuge tube. The ratio of 2'OMeATP to ATP can be adjusted to achieve the desired level of modification.
| Reagent | Volume (for 20 µL reaction) | Final Concentration |
| RNase-free water | Variable | - |
| 10X Transcription Buffer | 2 µL | 1X |
| 10 mM CTP | 2 µL | 1 mM |
| 10 mM GTP | 2 µL | 1 mM |
| 10 mM UTP | 2 µL | 1 mM |
| 10 mM ATP | 1 µL | 0.5 mM |
| 10 mM 2'OMeATP | 1 µL | 0.5 mM |
| Linearized DNA template | 1 µg | 50 ng/µL |
| RNase Inhibitor | 1 µL | 2 U/µL |
| T7 RNA Polymerase | 2 µL | - |
| Total Volume | 20 µL |
-
Incubation: Mix the components gently and incubate at 37°C for 2 to 4 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Purification: Purify the synthesized RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol precipitation, or a column-based RNA purification kit.
-
Quantification and Analysis: Determine the concentration of the RNA using a spectrophotometer. The integrity and size of the transcript can be analyzed by denaturing agarose or polyacrylamide gel electrophoresis.
Protocol 2: 3'-End Labeling of RNA with 2'-O-methyladenosine using Poly(A) Polymerase
This protocol allows for the specific addition of one or more 2'-O-methyladenosine residues to the 3'-end of an RNA molecule.
Materials:
-
Purified RNA
-
Yeast Poly(A) Polymerase
-
10X Poly(A) Polymerase Reaction Buffer (500 mM Tris-HCl pH 8.0, 100 mM MgCl₂, 25 mM MnCl₂, 2.5 M NaCl, 10 mg/ml BSA)
-
2'-O-methyladenosine triphosphate (2'OMeATP) solution (10 mM)
-
RNase-free water
-
RNase inhibitor
Procedure:
-
Reaction Setup: Combine the following components in a nuclease-free microcentrifuge tube:
| Reagent | Volume (for 20 µL reaction) | Final Concentration |
| RNase-free water | Variable | - |
| 10X Poly(A) Polymerase Buffer | 2 µL | 1X |
| Purified RNA | 1-5 µg | 50-250 ng/µL |
| 2'OMeATP (10 mM) | 1 µL | 0.5 mM |
| RNase Inhibitor | 1 µL | 2 U/µL |
| Poly(A) Polymerase | 1 µL | - |
| Total Volume | 20 µL |
-
Incubation: Incubate the reaction at 37°C for 30 minutes. The incubation time can be adjusted to control the length of the 3'-tail.
-
Reaction Termination: Stop the reaction by adding 1 µL of 0.5 M EDTA.
-
Purification: Purify the labeled RNA using a suitable RNA cleanup kit or by ethanol precipitation.
Visualizations
References
- 1. Characterization of poly(riboadenylic acid) segments in L-cell messenger ribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of 2'-modified nucleic acids: identification of important phosphate and ribose moieties in RNase P substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural properties of DNA:RNA duplexes containing 2'-O-methyl and 2'-S-methyl substitutions: a molecular dynamics investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Poly(2'-methylthioadenylic acid) and its Analogs in RNA Structure Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of high-resolution three-dimensional structures of RNA is fundamental to understanding its diverse biological functions and for the rational design of RNA-targeted therapeutics. A significant challenge in RNA crystallography is the "phase problem," which can be overcome by the incorporation of heavy atoms. This document provides detailed application notes and protocols for the use of Poly(2'-methylthioadenylic acid) and its selenium analog, Poly(2'-methylseleno-adenylic acid), as powerful tools for the structural determination of RNA molecules by X-ray crystallography. The 2'-methylseleno group, in particular, serves as an excellent anomalous scatterer, facilitating phase determination through Single- or Multi-wavelength Anomalous Dispersion (SAD/MAD) methods. While the user's query specified the thio- derivative, the scientific literature predominantly focuses on the seleno- analog due to its superior phasing power. This document will therefore primarily detail the application of the selenium-containing counterpart, with relevant information on the thio- derivative where available.
Application in RNA X-ray Crystallography
Site-specific incorporation of 2'-methylseleno-adenosine into an RNA molecule provides a powerful tool for solving the phase problem in X-ray crystallography. The selenium atom acts as a heavy atom, producing a measurable anomalous signal that can be used to determine the initial phases and ultimately solve the RNA structure. This method offers several advantages over traditional heavy-atom soaking techniques, including a higher success rate and the ability to incorporate the heavy atom at a specific, desired location within the RNA sequence.
Key Advantages of 2'-Methylseleno-Adenosine Incorporation:
-
Site-Specific Labeling: Allows for precise placement of the heavy atom, which can be crucial for successful phasing.
-
High Phasing Power: Selenium has a significant anomalous signal at commonly used synchrotron wavelengths.
-
Minimal Structural Perturbation: The 2'-methylseleno group is relatively small and generally does not significantly alter the RNA's conformation.
-
Versatility: Phosphoramidites for all four 2'-methylseleno-modified nucleosides (A, U, G, C) have been synthesized, allowing for broad applicability.[1]
Data Presentation
The following table summarizes representative crystallographic data from studies utilizing 2'-methylseleno-modified RNA for structure determination. This data highlights the quality of diffraction and the effectiveness of SAD/MAD phasing.
| RNA Target & PDB ID | Modification Site(s) | Resolution (Å) | Space Group | R-work / R-free (%) | Phasing Method | Reference |
| Diels-Alder Ribozyme | U21(2'-SeMe) | 2.4 | P2₁2₁2₁ | 21.5 / 26.3 | Se-SAD | [2] |
| HIV-1 DIS Kissing-Loop | U23(2'-SeMe) | 2.1 | P6₅22 | 22.8 / 26.9 | Se-SAD | [3][4] |
| A-form DNA Duplex | T2(2'-SeMe) | 1.28 | P6₁ | 18.9 / 20.9 | Se-MAD/SAD | [5] |
| RNase H-RNA/Se-DNA Complex | DNA strand | 1.9 | P2₁2₁2₁ | 19.8 / 23.5 | Se-MAD | [6] |
Experimental Protocols
Synthesis of 2'-Methylseleno-Adenosine Phosphoramidite
The synthesis of the 2'-methylseleno-adenosine phosphoramidite is a multi-step organic synthesis process. A generalized scheme is presented below, based on established literature.[1][7]
Protocol:
-
Protection of Adenosine: Start with commercially available adenosine and protect the 5' and 3' hydroxyl groups using a disiloxane protecting group. The N6-amino group is also protected (e.g., with a benzoyl group).
-
Activation of the 2'-Hydroxyl Group: The 2'-hydroxyl group is activated by conversion to a good leaving group, such as a triflate.
-
Nucleophilic Substitution with Methylselenide: The activated 2'-position undergoes nucleophilic substitution with sodium methylselenide (NaSeCH₃) to introduce the 2'-methylseleno group.
-
Deprotection and Phosphitylation: The 5' and 3' protecting groups are selectively removed, and the 3'-hydroxyl group is then phosphitylated to generate the final phosphoramidite building block for solid-phase synthesis.
Solid-Phase Synthesis of 2'-Methylseleno-Modified RNA
The incorporation of the 2'-methylseleno-adenosine phosphoramidite into a target RNA sequence is achieved using standard automated solid-phase synthesis protocols. Several chemical strategies, including 2'-O-TOM (triisopropylsilyloxymethyl), 2'-O-TBDMS (tert-butyldimethylsilyl), and 2'-O-ACE (bis(2-acetoxyethoxy)methyl), are compatible with this modification.[1][7][8]
Protocol:
-
Synthesizer Setup: The 2'-methylseleno-adenosine phosphoramidite is dissolved in anhydrous acetonitrile and placed on a designated port of the DNA/RNA synthesizer.
-
Synthesis Cycle: The synthesis proceeds through the standard iterative cycles of detritylation, coupling, capping, and oxidation for each nucleotide addition. A crucial modification for selenium-containing oligonucleotides is the introduction of a treatment step with a reducing agent like dithiothreitol (DTT) after the oxidation step in each cycle to prevent oxidation of the selenium atom.[2][9]
-
Cleavage and Deprotection: After the final synthesis cycle, the RNA is cleaved from the solid support, and all protecting groups are removed using a standard deprotection cocktail (e.g., a mixture of ammonia and methylamine). The presence of DTT during deprotection is also recommended.[8]
-
Purification: The crude RNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Crystallization of 2'-Methylseleno-Modified RNA
Finding suitable crystallization conditions for RNA can be a trial-and-error process. The introduction of the 2'-methylseleno group is generally well-tolerated and can sometimes even promote crystallization.[5] A useful strategy is to first screen for crystallization conditions using the less expensive 2'-O-methyl modified RNA, as it has similar crystallization properties to the 2'-methylseleno version.[3][4]
Protocol:
-
Sample Preparation: The purified RNA is desalted and concentrated to a final concentration of 5-10 mg/mL in a low-salt buffer.
-
Crystallization Screening: A sparse-matrix screen of crystallization conditions is performed using the hanging-drop or sitting-drop vapor diffusion method at various temperatures.
-
Optimization: Conditions that yield initial microcrystals are optimized by systematically varying the concentrations of the precipitant, buffer pH, and salt.
-
Crystal Harvesting and Cryo-protection: Crystals are carefully harvested and cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
X-ray Data Collection and Structure Determination (SAD/MAD Phasing)
Data collection is performed at a synchrotron source at a wavelength optimized for the anomalous scattering of selenium.
Protocol:
-
X-ray Fluorescence Scan: An X-ray fluorescence scan is performed on the crystal to confirm the presence of selenium and to determine the optimal wavelength for maximizing the anomalous signal (the selenium K-edge is at ~0.98 Å).
-
Data Collection: A high-resolution diffraction dataset is collected at the determined wavelength (for SAD) or at multiple wavelengths around the absorption edge (for MAD).
-
Data Processing: The diffraction images are processed to determine the intensities and positions of the Bragg reflections.
-
Phasing and Structure Solution: The positions of the selenium atoms are determined from the anomalous differences in the diffraction data. This information is then used to calculate the initial experimental phases.
-
Model Building and Refinement: An initial model of the RNA is built into the electron density map, and the structure is refined to high resolution.
Application in RNA NMR Spectroscopy
The use of Poly(2'-methylthioadenylic acid) or its seleno-analog for RNA structure determination by NMR spectroscopy is not as well-documented as its application in crystallography. The primary utility of these modifications lies in their heavy-atom properties for phasing, which is not a component of standard NMR structure determination protocols. However, the introduction of a 2'-methylthio or 2'-methylseleno group would be expected to introduce specific chemical shift changes in the NMR spectrum, particularly for the ribose protons and carbons. These unique chemical shifts could potentially serve as probes for local conformation. Further research would be needed to fully explore this application.
Visualizations
Experimental Workflow for RNA Structure Determination using 2'-Methylseleno-Adenosine
Caption: Workflow for RNA structure determination.
Logical Relationship for SAD Phasing
Caption: Logic of SAD phasing with 2'-methylseleno-RNA.
Conclusion
The site-specific incorporation of 2'-methylseleno-adenosine into RNA is a robust and effective method for facilitating the determination of high-resolution RNA structures by X-ray crystallography. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to leverage this powerful tool. While the analogous 2'-methylthio modification is less common due to its weaker anomalous signal, the synthetic principles remain similar. The continued application of these methods will undoubtedly contribute to a deeper understanding of RNA structure and function, paving the way for the development of novel RNA-targeted therapies.
References
- 1. 2'-Methylseleno-modified oligoribonucleotides for X-ray crystallography synthesized by the ACE RNA solid-phase approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A fast selenium derivatization strategy for crystallization and phasing of RNA structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fast selenium derivatization strategy for crystallization and phasing of RNA structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selenium derivatization of nucleic acids for crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel complex MAD phasing and RNase H structural insights using selenium oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Syntheses of RNAs with up to 100 nucleotides containing site-specific 2'-methylseleno labels for use in X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for Incorporating 2'-Methylthioadenosine into RNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleotides into RNA is a powerful tool for elucidating RNA structure and function, as well as for developing novel RNA-based therapeutics. 2'-methylthioadenosine (m2A) is a modification of interest that can confer unique properties to RNA molecules, such as increased stability against nucleases. This document provides detailed application notes and protocols for the two primary methods of incorporating m2A into RNA: chemical synthesis and enzymatic incorporation.
Chemical Synthesis of m2A-Modified RNA using 2'-ACE Chemistry
Chemical synthesis is the most robust and widely used method for the site-specific incorporation of 2'-methylthioadenosine into RNA. The 2'-ACE (Acetoxy-Ethyl-Orthoester) chemistry is a particularly effective method that allows for the synthesis of long and highly modified RNA oligonucleotides with high yield and purity.[1][2]
Workflow for Chemical Synthesis of m2A-Modified RNA
Caption: Workflow for the chemical synthesis of m2A-modified RNA using 2'-ACE chemistry.
Experimental Protocol: Chemical Synthesis
1. Synthesis of 2'-Methylthioadenosine Phosphoramidite:
The key reagent for incorporating m2A is its corresponding phosphoramidite building block. The synthesis of 2'-methylthioadenosine phosphoramidite can be adapted from protocols for similar 2'-modified nucleosides, such as 2'-methylseleno-adenosine.[3] The general steps involve: a. Protection of the 5'-hydroxyl and exocyclic amine of 2'-methylthioadenosine. b. Phosphitylation of the 3'-hydroxyl group to generate the final phosphoramidite.
2. Solid-Phase Oligonucleotide Synthesis:
This protocol assumes the use of an automated DNA/RNA synthesizer.
-
Materials:
-
2'-methylthioadenosine phosphoramidite
-
Standard A, C, G, U RNA phosphoramidites (2'-ACE protected)
-
Solid support (e.g., CPG)
-
Activator solution (e.g., 5-Benzylthio-1H-tetrazole)
-
Capping solution
-
Oxidizing solution
-
Deprotection solutions (as described in the 2'-ACE protocol)
-
Anhydrous acetonitrile
-
-
Procedure:
-
Prepare a solution of the 2'-methylthioadenosine phosphoramidite in anhydrous acetonitrile.
-
Program the DNA/RNA synthesizer with the desired RNA sequence, specifying the position for m2A incorporation.
-
Initiate the synthesis program. The synthesizer will perform the following steps in a cyclical manner: a. 5'-Deprotection: Removal of the 5'-silyl protecting group. b. Coupling: Addition of the appropriate phosphoramidite (including the m2A phosphoramidite at the specified position) to the growing RNA chain. A longer coupling time (e.g., 15 minutes) may be required for the modified phosphoramidite to ensure high efficiency.[4] c. Capping: Acetylation of any unreacted 5'-hydroxyl groups. d. Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
-
Once the synthesis is complete, proceed to the deprotection and purification steps.
-
3. Deprotection and Purification:
The deprotection of RNA synthesized with 2'-ACE chemistry is a multi-step process.[2][5]
-
Procedure:
-
Phosphate Deprotection: Treat the solid support with a solution of 1 M disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate (S2Na2) in DMF for 30 minutes.
-
Cleavage and Base Deprotection: Treat the support with 40% aqueous methylamine at 55°C for 10 minutes to cleave the RNA from the support and remove the exocyclic amine protecting groups.
-
2'-ACE Group Removal: Treat the RNA solution with an acidic buffer (pH 3.8) at 60°C for 30 minutes to remove the 2'-ACE protecting groups.
-
Purification: Purify the crude RNA oligonucleotide by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Desalting and Quantification: Desalt the purified RNA and quantify its concentration using UV-Vis spectrophotometry.
-
Quantitative Data: Chemical Synthesis
| Parameter | Typical Value | Reference |
| Coupling Efficiency of m2A phosphoramidite | >96% | [4] (based on similar modified phosphoramidites) |
| Overall Yield of full-length RNA | Sequence-dependent, typically high with 2'-ACE chemistry | [2] |
| Purity of final RNA product (post-purification) | >95% | [2] |
Enzymatic Incorporation of m2A into RNA
The enzymatic incorporation of 2'-methylthioadenosine into RNA during in vitro transcription is a more challenging approach. While T7 RNA polymerase is known to accept some 2'-modified NTPs, its efficiency with bulky modifications like 2'-methylthio can be low.[6][7][8] Engineered T7 RNA polymerase variants may offer improved incorporation efficiency.[9]
Workflow for Enzymatic Incorporation of m2A-NTP
Caption: General workflow for the enzymatic incorporation of 2'-methylthioadenosine triphosphate.
Experimental Protocol: Enzymatic Incorporation (Exploratory)
This protocol is provided as a starting point for optimization, as the efficiency of incorporating 2'-methylthioadenosine triphosphate is not well-established.
-
Materials:
-
2'-methylthioadenosine-5'-triphosphate (m2A-TP)
-
ATP, CTP, GTP, UTP
-
Linearized DNA template containing a T7 promoter
-
T7 RNA polymerase (high concentration or an engineered variant)
-
Transcription buffer (10x)
-
RNase inhibitor
-
DNase I
-
-
Procedure:
-
Synthesize or procure 2'-methylthioadenosine-5'-triphosphate.
-
Set up the in vitro transcription reaction in a total volume of 20 µL:
-
2 µL 10x Transcription Buffer
-
1 µg Linearized DNA template
-
2 µL each of 10 mM ATP, CTP, GTP, UTP
-
Variable concentration of 10 mM m2A-TP (start with a 1:1 ratio with ATP)
-
1 µL RNase Inhibitor
-
2 µL T7 RNA Polymerase (or mutant)
-
Nuclease-free water to 20 µL
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add 1 µL of DNase I and incubate for an additional 15 minutes at 37°C to remove the DNA template.
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Purify the RNA transcript using PAGE or a suitable RNA purification kit.
-
Analyze the incorporation of m2A by LC-MS/MS.
-
Quantitative Data: Enzymatic Incorporation
| Parameter | Expected Outcome | Reference |
| Incorporation Efficiency | Low with wild-type T7 RNA polymerase; potentially higher with engineered variants. | [9] (by analogy to other 2'-modifications) |
| Yield of full-length transcript | Likely to be reduced compared to an all-unmodified transcript. | [8] |
Quantification of 2'-Methylthioadenosine in RNA by LC-MS/MS
Accurate quantification of m2A incorporation is crucial for characterizing the modified RNA. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.[10][11][12]
Workflow for LC-MS/MS Quantification
Caption: Workflow for the quantification of 2'-methylthioadenosine in RNA by LC-MS/MS.
Experimental Protocol: LC-MS/MS Quantification
-
Materials:
-
Purified m2A-modified RNA
-
Nuclease P1
-
Bacterial alkaline phosphatase (BAP) or similar
-
Ammonium acetate buffer
-
2'-methylthioadenosine standard
-
Stable isotope-labeled 2'-methylthioadenosine internal standard (optional, for absolute quantification)
-
LC-MS/MS system
-
-
Procedure:
-
RNA Digestion: a. In a microcentrifuge tube, combine 1-5 µg of purified m2A-RNA with Nuclease P1 in an appropriate buffer. b. Incubate at 37°C for 2 hours. c. Add alkaline phosphatase and continue to incubate at 37°C for another 2 hours to dephosphorylate the nucleosides.
-
Sample Preparation: a. Centrifuge the digested sample to pellet any undigested material. b. Transfer the supernatant containing the nucleosides to an HPLC vial.
-
LC-MS/MS Analysis: a. Inject the sample onto an LC column (e.g., a C18 reversed-phase column) to separate the nucleosides. b. Perform mass spectrometry in positive ion mode. c. Use Multiple Reaction Monitoring (MRM) to detect and quantify 2'-methylthioadenosine. The specific precursor and fragment ions will need to be determined using a pure standard.
-
Quantification: a. Generate a standard curve using the 2'-methylthioadenosine standard. b. Determine the amount of m2A in the sample by comparing its peak area to the standard curve. The ratio of m2A to unmodified adenosine can also be calculated.
-
Conclusion
The incorporation of 2'-methylthioadenosine into RNA can be reliably achieved through chemical synthesis using 2'-ACE chemistry, which allows for precise, site-specific modification with high efficiency. While enzymatic incorporation of m2A remains a more challenging and less established method, it presents a potential avenue for future research, particularly with the development of engineered RNA polymerases. The protocols and data presented here provide a comprehensive guide for researchers to produce and characterize m2A-modified RNA for a wide range of applications in basic research and drug development.
References
- 1. The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry | Technology Networks [technologynetworks.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. Enzymatic synthesis of 2'-modified nucleic acids: identification of important phosphate and ribose moieties in RNase P substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Incorporation of Emissive Pyrimidine Ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 11. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS Analysis of Methylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2'-Modified Nucleotides in Aptamer Development: A Framework for Poly(2'-methylthioadenylic acid)
Note to the Reader: As of late 2025, publicly available scientific literature does not contain specific application notes or detailed protocols on the use of Poly(2'-methylthioadenylic acid) in aptamer development. The following document provides a comprehensive framework based on the well-established use of other 2'-modified nucleotides, such as 2'-O-methyl, in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process. This information is intended to serve as a guide for researchers, scientists, and drug development professionals interested in exploring novel aptamer modifications.
Introduction
Aptamers, short single-stranded oligonucleotides, are gaining prominence as therapeutic and diagnostic agents due to their high specificity and affinity for a wide range of targets.[1] However, unmodified RNA and DNA aptamers are susceptible to degradation by nucleases present in biological fluids, which limits their in vivo applications.[2] To overcome this limitation, chemical modifications are introduced into the nucleotide building blocks. Modifications at the 2'-position of the ribose sugar, such as 2'-fluoro (2'-F), 2'-amino (2'-NH2), and 2'-O-methyl (2'-OMe), have been shown to significantly enhance nuclease resistance and, in some cases, improve binding affinity.[3][4]
The introduction of a 2'-methylthio (-SCH3) group, forming 2'-methylthioadenylic acid, represents a novel modification with the potential to confer unique properties to aptamers. While specific data on Poly(2'-methylthioadenylic acid) is not available, insights can be drawn from similar 2'-thioether modifications. This document outlines the general principles, protocols, and potential advantages of incorporating such 2'-modified nucleotides into aptamer development.
Data Presentation: Effects of 2'-Modifications on Aptamer Properties
The following table summarizes the known effects of common 2'-modifications on the key properties of aptamers. This data is compiled from various studies and provides a basis for predicting the potential characteristics of aptamers containing 2'-methylthioadenosine.
| Modification | Nuclease Resistance | Binding Affinity (Kd) | Thermal Stability (Tm) | Notes |
| 2'-Fluoro (2'-F) | Significantly Increased | Often Improved | Increased | Commonly used in SELEX; T7 RNA polymerase variants can incorporate 2'-F pyrimidines.[2] |
| 2'-Amino (2'-NH2) | Increased | Variable | Generally Decreased | Can introduce a positive charge, potentially altering interactions.[4] |
| 2'-O-Methyl (2'-OMe) | Significantly Increased | Generally Maintained or Slightly Decreased | Increased | Reduces flexibility of the sugar-phosphate backbone; can be incorporated by mutant T7 RNA polymerases.[5] |
| 2'-O-[2-(methylthio)ethyl] (2'-O-MTE) | Limited Exonuclease Resistance | Maintained High Affinity to Target RNA | Not specified | A structurally similar thioether modification that showed improved binding to human serum albumin. |
Experimental Protocols
The following are generalized protocols for the development and characterization of aptamers from a library containing 2'-modified nucleotides. These protocols are based on standard SELEX procedures and would require optimization for a novel modification like 2'-methylthioadenosine.
Protocol 1: SELEX with a 2'-Modified RNA Library
This protocol describes the in vitro selection of aptamers from a synthetic RNA library where a specific nucleotide, in this case, adenosine, is replaced by its 2'-methylthio-modified counterpart.
1. Preparation of the 2'-Modified Single-Stranded DNA (ssDNA) Library:
-
A synthetic ssDNA library is commercially synthesized. The library typically consists of a central random region of 20-60 nucleotides flanked by constant regions for primer annealing.
2. Synthesis of the 2'-Modified RNA Pool:
-
The ssDNA library is amplified by PCR to generate a double-stranded DNA (dsDNA) template.
-
The dsDNA template is used for in vitro transcription with a mutant T7 RNA polymerase capable of incorporating the 2'-methylthioadenosine triphosphate (2'-SMe-ATP). The transcription reaction mixture includes GTP, CTP, UTP, and 2'-SMe-ATP.
-
The resulting 2'-modified RNA pool is purified by denaturing polyacrylamide gel electrophoresis (PAGE).
3. SELEX Cycle:
-
Binding: The purified 2'-modified RNA pool is incubated with the target molecule under specific binding conditions (buffer, temperature, ionic strength).
-
Partitioning: The RNA-target complexes are separated from the unbound RNA. This can be achieved by various methods, such as nitrocellulose filter binding, magnetic bead-based separation, or capillary electrophoresis.
-
Elution and Reverse Transcription: The bound RNA molecules are eluted from the target. The eluted RNA is then reverse transcribed into cDNA using a reverse transcriptase.
-
PCR Amplification: The cDNA is amplified by PCR to generate the dsDNA template for the next round of selection. A small fraction of the PCR product is set aside for analysis (e.g., sequencing).
-
Iteration: The process (steps 3a-3d) is repeated for multiple rounds (typically 8-15 rounds), with increasing selection stringency in later rounds to enrich for high-affinity binders.
4. Sequencing and Aptamer Identification:
-
The enriched dsDNA pool from the final rounds of SELEX is sequenced using high-throughput sequencing.
-
Bioinformatic analysis is performed to identify and group aptamer candidates based on sequence homology and enrichment patterns.
5. Aptamer Synthesis and Characterization:
-
Individual aptamer candidates are chemically synthesized with the 2'-methylthioadenosine modification for further characterization.
Protocol 2: Characterization of 2'-Modified Aptamers
1. Binding Affinity Determination:
-
Filter Binding Assay: Radiolabeled (e.g., 32P) aptamer is incubated with varying concentrations of the target protein. The mixture is passed through a nitrocellulose membrane, which retains protein-bound aptamer. The amount of bound aptamer is quantified, and the dissociation constant (Kd) is calculated.
-
Surface Plasmon Resonance (SPR): The target molecule is immobilized on a sensor chip. Different concentrations of the aptamer are flowed over the chip, and the binding kinetics (association and dissociation rates) are measured to determine the Kd.
2. Nuclease Stability Assay:
-
The 2'-modified aptamer and an unmodified control aptamer are incubated in human serum or a nuclease-containing buffer at 37°C.
-
Aliquots are taken at different time points and the reaction is quenched.
-
The integrity of the aptamers is analyzed by denaturing PAGE and quantified. The half-life of the aptamers is then determined.
Visualizations
Caption: Workflow for SELEX with a 2'-modified RNA library.
Caption: Key aspects of 2'-modified aptamer characterization.
Discussion and Future Outlook
While direct experimental data is lacking for Poly(2'-methylthioadenylic acid), we can hypothesize its potential properties based on related modifications. The presence of the sulfur atom in the 2'-methylthio group, being less electronegative than the oxygen in the 2'-O-methyl group, may influence the sugar pucker conformation and the overall structure of the aptamer. A computational study on 2'-S-methyl modified DNA:RNA hybrids suggested a preference for a C2'-endo sugar pucker, which is more characteristic of B-form DNA, in contrast to the C3'-endo pucker of A-form RNA that is favored by 2'-O-methyl modifications.[6] This could lead to aptamers with different three-dimensional shapes and potentially novel binding characteristics.
The thioether linkage is generally stable, suggesting that 2'-methylthio modified aptamers would likely exhibit enhanced nuclease resistance. However, the degree of this resistance compared to the well-established 2'-O-methyl or 2'-fluoro modifications would need to be determined experimentally.
The development of aptamers with novel chemical modifications like 2'-methylthioadenosine holds the promise of expanding the chemical diversity and functional capabilities of nucleic acid ligands. Further research into the synthesis of 2'-methylthioadenosine triphosphate and its compatibility with polymerases is a critical first step. Subsequent SELEX experiments and thorough characterization of the resulting aptamers will be necessary to fully elucidate the potential of this modification in the development of next-generation aptamer-based therapeutics and diagnostics.
References
- 1. Nucleotides for SELEX/Aptamer Modification - Jena Bioscience [jenabioscience.com]
- 2. Aptamers: A Review of Their Chemical Properties and Modifications for Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Systematic optimization and modification of a DNA aptamer with 2′-O-methyl RNA analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural properties of DNA:RNA duplexes containing 2'-O-methyl and 2'-S-methyl substitutions: a molecular dynamics investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Purifying Poly(2'-methylthioadenylic acid) Modified Oligonucleotides: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Poly(2'-methylthioadenylic acid) modified oligonucleotides. These synthetic nucleic acid analogs, characterized by the substitution of a methylthio group at the 2' position of the ribose sugar, are of increasing interest in therapeutic and diagnostic applications. Achieving high purity of these modified oligonucleotides is critical for their successful application, as impurities such as truncated sequences (n-1, n-2) or byproducts from chemical synthesis can interfere with experimental results and therapeutic efficacy.
This guide outlines three primary purification techniques: High-Performance Liquid Chromatography (HPLC), Polyacrylamide Gel Electrophoresis (PAGE), and Solid-Phase Extraction (SPE). Each section includes a detailed protocol, a summary of expected quantitative outcomes, and a workflow diagram to aid in experimental design and execution.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for purifying modified oligonucleotides, offering high resolution and the ability to separate the target full-length sequence from closely related impurities. Both reversed-phase (RP-HPLC) and anion-exchange (AEX-HPLC) chromatography are applicable, with the choice depending on the specific properties of the oligonucleotide and the desired purity level.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. The 2'-methylthio modification imparts a degree of hydrophobicity to the oligonucleotide, making RP-HPLC a suitable purification method. "Trityl-on" purification, where the hydrophobic dimethoxytrityl (DMT) group remains on the 5' end of the full-length product, is a common and effective strategy.
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-50% B (linear gradient)
-
25-30 min: 50-95% B (wash)
-
30-35 min: 95% B (wash)
-
35-40 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.
-
Injection: Inject the dissolved sample onto the equilibrated column.
-
Fraction Collection: Collect the major peak corresponding to the DMT-on product.
-
Detritylation: Treat the collected fraction with 80% acetic acid for 30 minutes to remove the DMT group.
-
Desalting: Desalt the detritylated oligonucleotide using a suitable method (e.g., ethanol precipitation or a desalting column).
Figure 1. Workflow for Trityl-on Reversed-Phase HPLC Purification.
Anion-Exchange HPLC (AEX-HPLC)
AEX-HPLC separates oligonucleotides based on the negative charge of their phosphate backbone. This method is particularly effective for resolving full-length sequences from shorter fragments (n-1, n-2), as each missing nucleotide reduces the overall negative charge.
-
Column: Strong anion-exchange column (e.g., quaternary ammonium functionalized polymer).
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.5.
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5.
-
Gradient:
-
0-5 min: 0% B
-
5-35 min: 0-100% B (linear gradient)
-
35-40 min: 100% B (wash)
-
40-45 min: 0% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Ensure the crude oligonucleotide is detritylated and desalted. Dissolve in Mobile Phase A.
-
Injection: Inject the sample onto the equilibrated column.
-
Fraction Collection: Collect the main peak corresponding to the full-length oligonucleotide.
-
Desalting: Desalt the collected fraction to remove the high salt concentration from the mobile phase.
Figure 2. Workflow for Anion-Exchange HPLC Purification.
Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
PAGE is a high-resolution technique that separates oligonucleotides based on their size and charge. Under denaturing conditions (using urea), the secondary structures of the oligonucleotides are disrupted, allowing for separation based primarily on length. This method is particularly useful for obtaining highly pure material, although the recovery yields can be lower than with HPLC.
-
Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 15-20% acrylamide) containing 7 M urea in 1X TBE buffer.
-
Sample Preparation: Dissolve the crude oligonucleotide in a loading buffer containing formamide and a tracking dye (e.g., bromophenol blue). Heat the sample at 95°C for 5 minutes and then place it on ice.
-
Electrophoresis: Load the sample onto the gel and run the electrophoresis in 1X TBE buffer at a constant voltage until the tracking dye has migrated to the desired position.
-
Visualization: Visualize the oligonucleotide bands using UV shadowing or by staining with a suitable dye (e.g., Stains-All).
-
Excision: Carefully excise the band corresponding to the full-length product from the gel.
-
Elution: Crush the excised gel slice and elute the oligonucleotide overnight in an elution buffer (e.g., 0.5 M ammonium acetate).
-
Recovery: Separate the eluate from the gel fragments and desalt the oligonucleotide.
Figure 3. Workflow for Denaturing PAGE Purification.
Solid-Phase Extraction (SPE)
SPE is a rapid and convenient method for the purification of synthetic oligonucleotides, particularly for desalting and removing some of the synthesis byproducts. Trityl-on SPE is a common approach that leverages the hydrophobicity of the 5'-DMT group.
-
Cartridge: A reversed-phase SPE cartridge (e.g., C18).
-
Conditioning: Condition the cartridge with acetonitrile followed by an equilibration buffer (e.g., 0.1 M TEAA).
-
Sample Loading: Load the crude DMT-on oligonucleotide solution onto the cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% acetonitrile in 0.1 M TEAA) to elute the hydrophilic, trityl-off failure sequences.
-
Detritylation: Apply a detritylation solution (e.g., 2% trifluoroacetic acid) to the cartridge to cleave the DMT group from the full-length product.
-
Elution: Elute the purified, detritylated oligonucleotide with a higher percentage of organic solvent (e.g., 50% acetonitrile in water).
-
Drying: Lyophilize the eluted fraction to obtain the purified oligonucleotide.
Figure 4. Workflow for Trityl-on Solid-Phase Extraction.
Quantitative Data Summary
The following table summarizes typical quantitative data for the purification of modified oligonucleotides using the described techniques. The actual values for Poly(2'-methylthioadenylic acid) modified oligonucleotides may vary and should be determined empirically.
| Purification Method | Typical Purity (% Full-Length Product) | Typical Recovery Yield (%) |
| Reversed-Phase HPLC | >85% | 60-80% |
| Anion-Exchange HPLC | >90% | 50-70% |
| Denaturing PAGE | >95% | 30-50% |
| Solid-Phase Extraction | 80-90% | 70-90% |
Conclusion and Recommendations
The choice of purification method for Poly(2'-methylthioadenylic acid) modified oligonucleotides depends on the desired level of purity, the required yield, and the downstream application.
-
For applications requiring the highest purity, such as in vivo studies or the development of therapeutic agents, denaturing PAGE is recommended, despite its lower yield.
-
HPLC , particularly AEX-HPLC, offers a good balance between high purity and reasonable recovery, making it suitable for a wide range of research applications. RP-HPLC is a robust alternative, especially when leveraging the hydrophobicity of the 2'-methylthio group and the 5'-DMT protecting group.
-
SPE is a rapid and efficient method for routine purification and desalting, especially for applications where the removal of the most significant impurities is sufficient.
It is important to note that the protocols provided here are general guidelines. Optimization of specific parameters, such as the HPLC gradient or the percentage of acrylamide in the gel, may be necessary to achieve the best results for a particular Poly(2'-methylthioadenylic acid) modified oligonucleotide sequence. Analytical characterization of the purified product by methods such as mass spectrometry and capillary electrophoresis is highly recommended to confirm the identity and purity of the final product.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Poly(2'-methylthioadenylic acid)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Poly(2'-methylthioadenylic acid), particularly addressing the issue of low yield.
Troubleshooting Guide: Low Yield in Poly(2'-methylthioadenylic acid) Synthesis
Low yields in the enzymatic synthesis of Poly(2'-methylthioadenylic acid) can arise from issues in two main stages: the synthesis of the precursor, 2'-methylthioadenosine-5'-diphosphate (2'-MeS-ADP), and the subsequent polymerization reaction catalyzed by Polynucleotide Phosphorylase (PNPase).
Stage 1: Synthesis of 2'-methylthioadenosine-5'-diphosphate (2'-MeS-ADP)
This stage typically involves the enzymatic phosphorylation of 2'-methylthioadenosine.
Question: What are the common causes of low yield in the enzymatic synthesis of 2'-MeS-ADP?
Answer:
Low yields of 2'-MeS-ADP are often attributed to several factors related to the enzymatic phosphorylation reaction. These can include suboptimal enzyme activity, issues with substrates and reagents, or inadequate reaction conditions.
Table 1: Troubleshooting Low Yield in 2'-MeS-ADP Synthesis
| Potential Cause | Recommended Action | Expected Outcome |
| Enzyme Inactivity | Use a fresh aliquot of nucleoside kinase. Ensure proper storage of the enzyme at -20°C or below in a glycerol-containing buffer. | Increased phosphorylation efficiency and higher product yield. |
| ATP Degradation | Prepare a fresh solution of ATP for each reaction. Avoid multiple freeze-thaw cycles. | Sufficient energy source for the kinase, leading to improved product conversion. |
| Inhibitors in Starting Material | Purify the 2'-methylthioadenosine starting material to remove any potential enzymatic inhibitors. | Uninhibited kinase activity, resulting in a higher yield of the diphosphate. |
| Suboptimal Mg²⁺ Concentration | Optimize the Mg²⁺ concentration in the reaction buffer. A typical starting point is a 1:1 molar ratio with ATP. | Enhanced kinase activity, as Mg²⁺ is a critical cofactor. |
| Incorrect pH | Ensure the reaction buffer is at the optimal pH for the specific nucleoside kinase being used (typically around pH 7.5). | Maximized enzyme performance and product formation. |
| Product Degradation | Minimize reaction time once maximum conversion is reached to prevent product degradation by contaminating phosphatases. Purify the product promptly after the reaction. | Preservation of the synthesized 2'-MeS-ADP, leading to higher isolated yield. |
Experimental Workflow for Troubleshooting 2'-MeS-ADP Synthesis
Caption: A logical workflow for diagnosing the cause of low yield in the enzymatic synthesis of 2'-methylthioadenosine-5'-diphosphate.
Stage 2: Polymerization of 2'-MeS-ADP to Poly(2'-methylthioadenylic acid)
This stage involves the polymerization of the synthesized 2'-MeS-ADP using Polynucleotide Phosphorylase (PNPase).
Question: My 2'-MeS-ADP precursor is pure, but the polymerization to Poly(2'-methylthioadenylic acid) is resulting in a low yield. What could be the problem?
Answer:
Even with a high-quality precursor, several factors can negatively impact the efficiency of the PNPase-catalyzed polymerization. These include the intrinsic properties of the modified substrate, enzyme activity, and the equilibrium of the reaction.
Table 2: Troubleshooting Low Yield in Poly(2'-methylthioadenylic acid) Polymerization
| Potential Cause | Recommended Action | Expected Outcome |
| PNPase Inactivity | Use a fresh aliquot of Polynucleotide Phosphorylase. Verify the enzyme's activity with a known substrate like ADP. | Ensures the enzyme is catalytically competent for polymerization. |
| Suboptimal Divalent Cation | Test different divalent cations (e.g., Mg²⁺, Mn²⁺) and optimize their concentration. Some modified substrates have different cation preferences.[1] | Identification of the optimal cofactor for the polymerization of 2'-MeS-ADP, leading to increased yield. |
| Inappropriate pH or Temperature | Optimize the reaction pH and temperature. For E. coli PNPase, a pH around 8.0-9.0 and a temperature of 37°C is a good starting point. | Maximized enzymatic activity and polymer formation. |
| Reaction Equilibrium | The polymerization reaction is reversible. High concentrations of inorganic phosphate (Pi) will favor phosphorolysis over polymerization. Ensure the reaction buffer is free of contaminating phosphate. | Shifts the reaction equilibrium towards polymer synthesis, increasing the final yield. |
| Substrate Inhibition | High concentrations of the 2'-MeS-ADP substrate may inhibit PNPase activity. Perform the reaction at different substrate concentrations to identify the optimal range. | Prevents substrate-mediated inhibition of the enzyme, allowing for efficient polymerization. |
| Primer Requirement | While PNPase can catalyze de novo synthesis, some modified substrates polymerize more efficiently in the presence of a short RNA primer (e.g., ApA). | Enhanced initiation of polymerization, leading to a higher yield of longer polymer chains. |
| Product Precipitation | The synthesized polymer may precipitate out of solution, especially if it is of high molecular weight. Adjust buffer conditions or temperature to maintain solubility. | Keeps the product in solution and available for further elongation, improving overall yield. |
Signaling Pathway for PNPase-Catalyzed Polymerization
Caption: The enzymatic cycle of Polynucleotide Phosphorylase in the synthesis of Poly(2'-methylthioadenylic acid).
Frequently Asked Questions (FAQs)
Q1: Can I use a chemical synthesis approach for Poly(2'-methylthioadenylic acid)?
A1: While chemical synthesis using phosphoramidite chemistry is a standard method for producing oligonucleotides, the synthesis of long polynucleotides can be challenging and may result in lower yields and a higher incidence of side products. For high molecular weight Poly(2'-methylthioadenylic acid), enzymatic synthesis using Polynucleotide Phosphorylase is generally the more effective approach.
Q2: How can I purify the final Poly(2'-methylthioadenylic acid) product?
A2: Purification can be achieved through several methods depending on the desired purity and the nature of the remaining contaminants. Common techniques include:
-
Ethanol Precipitation: Effective for concentrating the polymer and removing small molecule contaminants like residual nucleotides and salts.
-
Size-Exclusion Chromatography: Separates the polymer from smaller molecules based on size.
-
Anion-Exchange Chromatography: Can be used to separate the negatively charged polynucleotide from other components in the reaction mixture.
Q3: What analytical techniques can be used to confirm the synthesis of Poly(2'-methylthioadenylic acid)?
A3: Several techniques can be employed to characterize the product:
-
UV-Vis Spectroscopy: To determine the concentration of the polynucleotide.
-
Gel Electrophoresis (e.g., denaturing polyacrylamide or agarose): To assess the size and size distribution of the polymer.
-
High-Performance Liquid Chromatography (HPLC): For purity analysis.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the mass of the repeating monomer unit after enzymatic digestion.
-
NMR Spectroscopy: To confirm the presence of the 2'-methylthio group and the phosphodiester backbone.
Q4: Are there any commercially available kits for this synthesis?
A4: Currently, there are no specific kits commercially available for the synthesis of Poly(2'-methylthioadenylic acid). The components, such as Polynucleotide Phosphorylase and ATP, are commercially available, but the 2'-methylthioadenosine precursor may need to be custom synthesized or sourced from a specialized chemical supplier.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 2'-methylthioadenosine-5'-diphosphate (2'-MeS-ADP)
This protocol is a general guideline and may require optimization for specific nucleoside kinases.
Materials:
-
2'-methylthioadenosine
-
Adenosine Triphosphate (ATP)
-
Nucleoside Monophosphate Kinase (e.g., from E. coli)
-
Pyruvate Kinase
-
Phosphoenolpyruvate (PEP)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.6, 20 mM KCl, 10 mM MgCl₂)
-
Nuclease-free water
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.6), 10 mM MgCl₂, 10 mM 2'-methylthioadenosine, 10 mM ATP, 20 mM PEP, 50 U/mL pyruvate kinase, and 20 U/mL nucleoside monophosphate kinase.
-
Incubate the reaction mixture at 37°C.
-
Monitor the progress of the reaction by TLC or HPLC.
-
Once the reaction is complete (typically 2-4 hours), terminate the reaction by heating at 95°C for 5 minutes.
-
Purify the 2'-MeS-ADP using anion-exchange chromatography.
Protocol 2: Enzymatic Polymerization of 2'-MeS-ADP
This protocol is a general guideline and may require optimization.
Materials:
-
Purified 2'-methylthioadenosine-5'-diphosphate (2'-MeS-ADP)
-
Polynucleotide Phosphorylase (PNPase) from E. coli or M. luteus
-
Polymerization Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 5 mM MgCl₂, 0.1 mM EDTA)
-
(Optional) RNA primer (e.g., ApA)
-
Nuclease-free water
Procedure:
-
In a sterile, nuclease-free microcentrifuge tube, prepare the reaction mixture containing 100 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 0.1 mM EDTA, 20 mM 2'-MeS-ADP, and (optionally) 0.1 mM ApA primer.
-
Add Polynucleotide Phosphorylase to a final concentration of 50-100 µg/mL.
-
Incubate the reaction at 37°C for 2-16 hours.
-
Monitor the formation of the polymer by analyzing aliquots on a denaturing polyacrylamide or agarose gel.
-
Terminate the reaction by adding EDTA to a final concentration of 20 mM and heating to 65°C for 10 minutes.
-
Purify the Poly(2'-methylthioadenylic acid) by ethanol precipitation or size-exclusion chromatography.
References
Technical Support Center: In Vitro Transcription with 2'-Methylthio-ATP (2'MeS-ATP)
This guide provides troubleshooting advice and frequently asked questions for researchers using 2'-methylthio-ATP (2'MeS-ATP) in in vitro transcription (IVT) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for using 2'MeS-ATP in in vitro transcription?
A1: While the search results extensively cover other 2'-modified nucleotides like 2'-O-methyl RNA bases, which enhance stability and reduce immunogenicity, specific information on 2'MeS-ATP's role in IVT is less detailed.[][2] Generally, modified nucleotides are used to confer specific properties to the resulting RNA, such as increased stability against nuclease degradation, reduced innate immune activation, and improved translation efficiency.[2][3][4] 2'MeS-ATP is an analog of ATP and is known to act as a P2Y purinergic receptor agonist.[5] Its inclusion in an IVT reaction would be for producing RNA with specific structural or functional characteristics, likely for research in fields like pharmacology or structural biology.
Q2: How does the incorporation of 2'MeS-ATP affect the yield of my in vitro transcription reaction?
A2: The incorporation of modified nucleotides can sometimes lead to a decrease in transcription yield.[6][7] This can be due to several factors, including the specific RNA polymerase used and its tolerance for the modified nucleotide. T7 RNA polymerase is commonly used for IVT and can incorporate some modified nucleotides, but its efficiency may vary.[8] It is crucial to optimize reaction conditions, such as nucleotide and magnesium ion concentrations, to maximize yield when using modified NTPs.[][3]
Q3: Can I completely replace ATP with 2'MeS-ATP in my reaction?
A3: Complete substitution of a canonical nucleotide with a modified version is possible but may require significant optimization.[3] For some modified nucleotides, a partial substitution is recommended to balance incorporation efficiency with the desired properties of the RNA transcript. The optimal ratio of 2'MeS-ATP to ATP will likely need to be determined empirically for your specific template and application.
Q4: Are there special considerations for purifying RNA containing 2'MeS-ATP?
A4: Standard RNA purification methods, such as lithium chloride precipitation or column-based kits, are generally suitable for RNA containing modified nucleotides.[7] However, it is important to ensure that the purification method effectively removes unincorporated nucleotides, enzymes, and the DNA template. For applications requiring very high purity, such as structural studies, more advanced purification techniques like gel filtration chromatography may be considered.[9]
Troubleshooting Guide
This section addresses common problems encountered during in vitro transcription with 2'MeS-ATP.
Problem 1: Low or No RNA Yield
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Reagent Concentrations | Optimize the concentration of all four NTPs, including the ratio of 2'MeS-ATP to ATP. Also, optimize the MgCl₂ concentration, as the optimal Mg²⁺ to NTP ratio is critical for polymerase activity.[] |
| T7 RNA Polymerase Inactivity | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.[10] Consider using a fresh aliquot of polymerase. Some T7 RNA polymerase variants may have higher efficiency with modified nucleotides.[11] |
| Poor DNA Template Quality | Use a high-quality, linearized DNA template. Contaminants from plasmid purification can inhibit transcription.[12] Verify template integrity and concentration by gel electrophoresis and spectrophotometry.[13] |
| RNase Contamination | Maintain a strict RNase-free environment.[10] Use RNase inhibitors in the reaction and RNase-free reagents and labware.[12] |
| Incorrect Incubation Time/Temperature | The standard incubation temperature for T7 RNA polymerase is 37°C for 2-4 hours.[] However, for GC-rich templates or when using modified nucleotides, lowering the temperature to 30°C may improve the yield of full-length transcripts.[13] |
Problem 2: Incomplete or Truncated Transcripts
Possible Causes & Solutions
| Cause | Recommended Solution |
| Premature Termination | GC-rich template sequences can cause the polymerase to stall.[13] Lowering the reaction temperature may help. The presence of a modified nucleotide like 2'MeS-ATP might also increase the likelihood of premature termination. |
| Limiting Nucleotide Concentration | If the concentration of any NTP, including 2'MeS-ATP, is too low, it can lead to incomplete transcripts.[14] Ensure all NTPs are present at a sufficient concentration (typically at least 12 µM).[13] |
| Cryptic Termination Sites | The DNA template may contain sequences that act as unexpected termination signals for the polymerase.[12] If this is suspected, subcloning the template into a different vector may be necessary.[12] |
Problem 3: Transcripts are Longer Than Expected
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete Template Linearization | If the plasmid template is not fully linearized, the polymerase can generate run-on transcripts.[13] Confirm complete linearization by agarose gel electrophoresis.[13] |
| Template with 3' Overhangs | Restriction enzymes that create 3' overhangs can lead to the synthesis of longer-than-expected transcripts. Use enzymes that produce blunt or 5' overhangs.[13] |
Experimental Protocols
General Protocol for In Vitro Transcription with 2'MeS-ATP
This protocol provides a starting point and should be optimized for your specific needs.
-
Template Preparation:
-
Linearize the plasmid DNA template with a restriction enzyme that produces blunt or 5' overhangs.
-
Purify the linearized template using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Resuspend the purified template in RNase-free water and determine its concentration.
-
-
Reaction Assembly:
-
In an RNase-free microfuge tube on ice, combine the following components in order:
-
RNase-free water
-
10x Transcription Buffer
-
NTP mix (containing a specific ratio of ATP and 2'MeS-ATP, along with CTP, GTP, and UTP)
-
Linearized DNA template (0.5-1 µg)
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Gently mix the components and centrifuge briefly to collect the reaction at the bottom of the tube.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2-4 hours. For problematic templates, consider a lower temperature (e.g., 30°C).
-
-
DNase Treatment:
-
Add DNase I (RNase-free) to the reaction and incubate at 37°C for 15-30 minutes to remove the DNA template.
-
-
RNA Purification:
-
Purify the RNA using a column-based RNA cleanup kit, lithium chloride precipitation, or another preferred method.
-
Elute or resuspend the purified RNA in RNase-free water.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration using a spectrophotometer.
-
Assess the integrity of the RNA transcript by running an aliquot on a denaturing agarose or polyacrylamide gel.
-
Visualizations
In Vitro Transcription Workflow
Caption: A general workflow for in vitro transcription using a linearized DNA template.
Troubleshooting Logic for Low IVT Yield
Caption: A decision tree for troubleshooting low yield in in vitro transcription reactions.
References
- 2. promegaconnections.com [promegaconnections.com]
- 3. In Vitro Selection Using Modified or Unnatural Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. T7 RNA Polymerase: Catalyst for High-Yield RNA Synthesis in In Vitro Transcription (IVT) and Molecular Diagnostics | ArcticZymes [arcticzymes.com]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Evolution of a T7 RNA polymerase v ... | Article | H1 Connect [archive.connect.h1.co]
- 12. promegaconnections.com [promegaconnections.com]
- 13. go.zageno.com [go.zageno.com]
- 14. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - CR [thermofisher.com]
Technical Support Center: Optimizing Poly(A) Tail Length for Enhanced mRNA Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Poly(A) tail length to improve mRNA stability and translational efficiency. While this guide focuses on standard Poly(A) tails, the principles and methodologies can be adapted for novel modifications such as Poly(2'-methylthioadenylic acid) (pm2S(A)) tails.
Frequently Asked Questions (FAQs)
Q1: What is the role of the poly(A) tail in mRNA stability?
The poly(A) tail, a stretch of adenosine residues at the 3' end of most eukaryotic mRNAs, is crucial for nuclear export, stability, and translation.[1][2] Poly(A)-binding proteins (PABPs) bind to the poly(A) tail, protecting the mRNA from degradation by exonucleases.[1][3] The gradual shortening of the poly(A) tail, a process known as deadenylation, is a key step in initiating mRNA decay.[4][[“]]
Q2: What is the optimal poly(A) tail length for mRNA stability and translation?
The relationship between poly(A) tail length and mRNA stability is complex and not always linear. While it was traditionally thought that longer tails confer greater stability, recent studies suggest that a moderately long tail (around 100-150 nucleotides) is often optimal for maximal protein expression.[1][6] Excessively long tails do not necessarily enhance translation efficiency further.[1] In fact, some highly stable and translated mRNAs can have relatively short poly(A) tails at a steady state.[7][8] The optimal length can be transcript-specific and cell-type dependent.
Q3: How might a 2'-methylthioadenylic acid (pm2S(A)) modification affect mRNA stability compared to a standard poly(A) tail?
While specific data on pm2S(A) tails is limited in publicly available literature, we can speculate on its potential effects based on other RNA modifications. The 2'-methylthio group could potentially:
-
Increase resistance to exonucleases: The modification may sterically hinder the binding or activity of deadenylases, slowing down tail shortening and thereby increasing mRNA half-life.
-
Alter binding affinity for PABPs: The modification could either enhance or decrease the affinity of PABPs for the tail, which would in turn affect mRNA stability and translation.
-
Modulate interactions with other RNA-binding proteins: The pm2S(A) modification might create binding sites for other regulatory proteins that could influence mRNA fate.
Empirical testing is necessary to determine the precise effects of pm2S(A) modifications.
Q4: What methods can be used to measure mRNA stability?
Several methods are available to determine mRNA decay rates:
-
Transcription Inhibition: This common strategy involves globally halting transcription using drugs like actinomycin D and then measuring the decay of specific mRNAs over time using methods like quantitative PCR (qPCR).[9][10]
-
Metabolic Labeling: This approach uses labeled nucleotide analogs, such as 4-thiouracil (4sU), which are incorporated into newly transcribed RNA.[11][12] The decay of the pre-existing, unlabeled mRNA can then be monitored.
-
In Vitro Decay Assays: These assays use cell extracts to recapitulate mRNA decay in a controlled environment, allowing for the study of specific factors and sequences.[3]
Troubleshooting Guides
This section addresses common issues encountered during experiments to optimize poly(A) tail length for mRNA stability.
| Problem | Possible Causes | Recommended Solutions |
| Low protein expression from in vitro transcribed (IVT) mRNA | Suboptimal poly(A) tail length. | Systematically test a range of poly(A) tail lengths (e.g., 50, 100, 150, 200 nucleotides) to identify the optimal length for your specific mRNA and cell type.[1] |
| Poor capping efficiency. | Ensure high capping efficiency during IVT, as the 5' cap is critical for translation initiation and mRNA stability.[13] | |
| mRNA degradation during transfection. | Use high-quality, purified mRNA and a gentle transfection reagent. Minimize freeze-thaw cycles of the mRNA. | |
| Inconsistent mRNA half-life measurements | Indirect effects of transcription inhibitors. | Consider using metabolic labeling methods (e.g., 4sU labeling) which are generally less disruptive to cellular physiology.[9][12] |
| Cell confluence or passage number affecting gene expression. | Maintain consistent cell culture conditions, including seeding density and passage number, for all experiments. | |
| Inefficient knockdown in RNAi experiments targeting decay factors. | Verify knockdown efficiency at the mRNA level using qPCR. Optimize siRNA or shRNA delivery conditions.[14] | |
| Smearing of poly(A)-tailed mRNA on gels | Heterogeneity in poly(A) tail length during IVT. | Optimize the IVT reaction conditions, particularly the ratio of ATP to other NTPs if using an enzymatic polyadenylation step. Consider using a DNA template with a defined poly(T) tract.[15] |
| RNA degradation. | Use RNase-free reagents and techniques throughout the experiment. |
Experimental Protocols
Protocol 1: In Vitro Transcription of mRNA with Defined Poly(A) Tail Lengths
This protocol describes the synthesis of mRNAs with varying poly(A) tail lengths using a DNA template encoding the tail.
Materials:
-
Linearized plasmid DNA template containing the gene of interest followed by a poly(T) tract of desired length (e.g., 50, 100, 150, 200 Ts).
-
T7 RNA Polymerase
-
NTPs (ATP, GTP, CTP, UTP)
-
Cap analog (e.g., m7G(5')ppp(5')G)
-
RNase Inhibitor
-
DNase I
-
Lithium Chloride (LiCl) precipitation solution
-
Nuclease-free water
Procedure:
-
Assemble the transcription reaction at room temperature in the following order: nuclease-free water, transcription buffer, cap analog, NTPs, linearized DNA template, RNase inhibitor, and T7 RNA Polymerase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add DNase I to the reaction and incubate for another 15 minutes at 37°C to digest the DNA template.
-
To precipitate the mRNA, add LiCl solution and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed to pellet the mRNA.
-
Wash the pellet with 70% ethanol and air dry.
-
Resuspend the mRNA in nuclease-free water.
-
Quantify the mRNA concentration and assess its integrity using gel electrophoresis.
Protocol 2: Measurement of mRNA Half-Life using Actinomycin D
This protocol outlines the measurement of mRNA decay rates in cultured cells following transcriptional inhibition.
Materials:
-
Cultured cells expressing the mRNA of interest.
-
Actinomycin D
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcription reagents
-
qPCR master mix and primers for the target mRNA and a stable reference gene.
Procedure:
-
Seed cells in multiple plates or wells to allow for harvesting at different time points.
-
Treat the cells with a final concentration of 5 µg/mL Actinomycin D to inhibit transcription.
-
Harvest cells at various time points after Actinomycin D addition (e.g., 0, 2, 4, 6, 8 hours). The 0-hour time point should be collected immediately before adding the drug.
-
Extract total RNA from the cells at each time point.
-
Perform reverse transcription to synthesize cDNA.
-
Use qPCR to quantify the relative abundance of the target mRNA at each time point, normalizing to the stable reference gene.
-
Calculate the mRNA half-life by plotting the natural logarithm of the relative mRNA abundance versus time and fitting the data to a first-order decay model.
Data Presentation
Table 1: Hypothetical Data on the Effect of Poly(A) Tail Length on mRNA Half-Life and Protein Expression
| Poly(A) Tail Length (nt) | mRNA Half-Life (hours) | Relative Protein Expression (%) |
| 0 | 0.5 ± 0.1 | 5 ± 1 |
| 50 | 4.2 ± 0.5 | 65 ± 8 |
| 100 | 8.5 ± 1.2 | 100 ± 10 |
| 150 | 8.2 ± 1.1 | 95 ± 9 |
| 200 | 7.9 ± 1.0 | 92 ± 11 |
Data are represented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Workflow for determining mRNA stability with varying poly(A) tail lengths.
Caption: Simplified pathway of mRNA deadenylation and decay.
References
- 1. Enhancing mRNA Therapeutics in Two Shakes of a Poly(A) Tail | VectorBuilder [en.vectorbuilder.com]
- 2. Polyadenylation - Wikipedia [en.wikipedia.org]
- 3. An mRNA Stability Complex Functions with Poly(A)-Binding Protein To Stabilize mRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Birth of a poly(A) tail: mechanisms and control of mRNA polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of poly(A) tail length and composition in mRNA degradation - Consensus [consensus.app]
- 6. biorxiv.org [biorxiv.org]
- 7. Roles of mRNA poly(A) tails in regulation of eukaryotic gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the Stability of mRNAs and Noncoding RNAs | Springer Nature Experiments [experiments.springernature.com]
- 11. Determining mRNA Decay Rates Using RNA Approach to Equilibrium Sequencing (RATE-Seq) | Springer Nature Experiments [experiments.springernature.com]
- 12. Non-invasive measurement of mRNA decay reveals translation initiation as the major determinant of mRNA stability | eLife [elifesciences.org]
- 13. On-column capping of poly dT media-tethered mRNA accomplishes high capping efficiency, enhanced mRNA recovery, and improved stability against RNase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 15. biaseparations.com [biaseparations.com]
Technical Support Center: Purification of Poly(2'-methylthioadenylic acid) Modified RNA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Poly(2'-methylthioadenylic acid) modified RNA.
Frequently Asked Questions (FAQs)
Q1: What is Poly(2'-methylthioadenylic acid) modified RNA and why is its purification challenging?
Poly(2'-methylthioadenylic acid) modified RNA is a type of nucleic acid where a methylthio group (-SCH3) is attached to the 2' position of the ribose sugar in adenosine residues. This modification is analogous to the more commonly studied 2'-O-methylation. The presence of this modification can introduce several challenges during purification, primarily due to steric hindrance and altered chemical properties of the RNA molecule. These challenges include inefficient binding to purification matrices, inhibition of enzymatic reactions used in downstream analysis, and altered structural conformations.[1]
Q2: How does the 2'-methylthio modification affect the structure of the RNA compared to the more common 2'-O-methyl modification?
While both are modifications at the 2' position of the ribose, the difference in electronegativity between sulfur and oxygen can lead to distinct structural conformations. Molecular dynamics simulations of DNA:RNA hybrids with 2'-S-methyl (a close analog to 2'-methylthio) and 2'-O-methyl substitutions on the DNA strand have shown that the less electronegative sulfur in the 2'-S-methyl group favors a C2'-endo sugar pucker. This is in contrast to the 2'-O-methyl group, which stabilizes the C3'-endo conformation.[1] This conformational difference can result in a reduced A-form character of the RNA duplex, which may impact hybridization-based purification methods like oligo(dT) affinity chromatography.[1]
Q3: Can I use standard oligo(dT) affinity chromatography for purifying Poly(2'-methylthioadenylic acid) modified RNA?
Yes, oligo(dT) affinity chromatography remains a viable method for purifying polyadenylated RNA with 2'-methylthio modifications.[2][3] The principle of hybridization between the poly(A) tail and the oligo(dT) matrix is still applicable.[3] However, the efficiency of binding might be affected by the conformational changes induced by the modification.[1] It is crucial to optimize binding and washing conditions to ensure efficient capture and to remove non-specifically bound contaminants.[2]
Q4: What are the key downstream applications that can be affected by the 2'-methylthio modification?
The 2'-methylthio modification can significantly impact several common downstream enzymatic applications:
-
Reverse Transcription: Similar to 2'-O-methylation, the 2'-methylthio group can act as a steric block to reverse transcriptase, leading to stalling or dissociation of the enzyme, especially at low dNTP concentrations.[4][5][6] This can result in incomplete cDNA synthesis and inaccurate quantification by RT-qPCR.
-
Ligation: The presence of a 2'-modification at the 3'-terminus of an RNA molecule can inhibit the activity of RNA ligases, leading to reduced efficiency in adapter ligation for sequencing library preparation.[7]
-
Poly(A) Tailing: Enzymatic addition of a poly(A) tail using poly(A) polymerase can be negatively affected by a 2'-modification at the 3'-terminus.[7]
-
Nuclease-based Assays: The modification can confer resistance to certain ribonucleases, which might be a consideration in assays involving enzymatic digestion.[7][8]
Troubleshooting Guides
Low Yield After Purification
| Possible Cause | Recommended Solution | Citation |
| Incomplete Lysis and Homogenization | Ensure complete disruption of cells or tissues to release the RNA. For difficult samples, consider increasing the homogenization time or using a larger volume of lysis buffer. | [9][10] |
| Inefficient Binding to Oligo(dT) Matrix | The 2'-methylthio modification may alter the RNA conformation.[1] Optimize binding conditions by ensuring the recommended high-salt concentration in the binding buffer to facilitate hybridization. Consider a longer incubation time with the oligo(dT) matrix. | [2] |
| RNA Degradation | Use fresh or properly stored samples. Work in an RNase-free environment, using RNase-free reagents and equipment. Consider adding RNase inhibitors during the purification process. | [9][11] |
| Overloading the Purification Column | Exceeding the binding capacity of the column can lead to loss of target RNA in the flow-through. Refer to the manufacturer's instructions for the recommended RNA input amount. | [11] |
| Incomplete Elution | Ensure the elution buffer is pre-warmed if required by the protocol. Apply the elution buffer directly to the center of the matrix and allow for a sufficient incubation period to release the bound RNA. For higher yields, a second elution step can be performed. | [12] |
Poor Purity (Contamination with gDNA, proteins, or other RNA species)
| Possible Cause | Recommended Solution | Citation |
| Genomic DNA Contamination | Perform an on-column or in-solution DNase I digestion during the purification protocol. Ensure the DNase is subsequently removed or inactivated. | [11] |
| Protein Contamination (Low A260/A280 ratio) | Ensure complete dissociation of nucleoproteins by incubating the homogenate at room temperature. For TRIzol-based methods, avoid carryover of the interphase. For column-based methods, ensure efficient washing to remove proteins. | [13] |
| Salt or Ethanol Carryover (Low A260/A230 ratio) | Perform additional wash steps with the recommended wash buffers. After the final wash, perform an extra centrifugation step to ensure complete removal of ethanol before elution. | [9][11] |
| Ribosomal RNA Carryover | A single round of oligo(dT) purification may not be sufficient to completely remove abundant rRNA. For applications requiring very high purity, consider performing a second round of oligo(dT) purification. |
Issues in Downstream Applications
| Problem | Possible Cause | Recommended Solution | Citation |
| Low or no signal in RT-qPCR | The 2'-methylthio modification can cause reverse transcriptase to stall. | Use a reverse transcriptase known to have better processivity through modified regions. Increase the dNTP concentration in the RT reaction. Optimize the reverse transcription temperature. | [4][5] |
| Low efficiency in sequencing library preparation | A terminal 2'-methylthio modification can inhibit RNA ligase activity. | If possible, design the experiment to avoid ligation at a modified 3'-terminus. Consider alternative library preparation methods that are less sensitive to 3'-end modifications. | [7] |
| Inaccurate quantification | Stalling of reverse transcriptase can lead to an underestimation of the amount of modified RNA. | Use quantification methods that are not based on reverse transcription, such as those exploiting the resistance of 2'-O-methylated RNA to RNase H cleavage (e.g., Nm-VAQ). Alternatively, use an engineered DNA polymerase that can discriminate between modified and unmodified RNA in a qRT-PCR assay. | [14][15][16] |
Quantitative Impact of 2'-O-Methylation on Enzymatic Reactions
The following table summarizes the observed effects of 2'-O-methylation, a close analog of 2'-methylthioadenosine, on various enzymatic processes. This data can help in anticipating and troubleshooting issues when working with 2'-modified RNA.
| Enzymatic Process | Enzyme | Effect of 2'-O-Methylation | Quantitative Impact | Citation |
| Ligation | T4 RNA Ligase | Inhibition of ligation at the 3'-terminus. | Ligation efficiency can be reduced. | [7] |
| Polyadenylation | Poly(A) Polymerase | Reduced efficiency of poly(A) tailing at the 3'-terminus. | The activity of the polymerase is negatively affected. | [7] |
| Reverse Transcription | Reverse Transcriptase | Stalling or pausing of the enzyme, especially at low dNTP concentrations. | Can lead to truncated cDNA products and under-quantification. | [4][5][6] |
| RNA Digestion | RNase H | Inhibition of cleavage at the site of modification. | Cleavage is blocked at the 2'-O-methylated nucleotide. | [14] |
| RNA Digestion | Alkaline Hydrolysis | Increased resistance to cleavage. | Provides protection against degradation under alkaline conditions. | [17] |
Experimental Protocols
Detailed Protocol: Oligo(dT) Affinity Purification of Poly(2'-methylthioadenylic acid) Modified RNA
This protocol is a general guideline based on standard oligo(dT) purification procedures and should be adapted based on the specific kit manufacturer's instructions and the nature of the starting material.
Materials:
-
Total RNA sample containing Poly(2'-methylthioadenylic acid) modified RNA
-
Oligo(dT) magnetic beads or cellulose slurry
-
Binding Buffer (high salt, e.g., 500 mM LiCl)
-
Wash Buffer (medium salt, e.g., 200 mM LiCl)
-
Low Salt Wash Buffer (e.g., 10 mM Tris-HCl)
-
Elution Buffer (e.g., 10 mM Tris-HCl) or RNase-free water
-
RNase-free tubes, pipette tips, and water
-
Magnetic stand (for magnetic beads) or microcentrifuge
-
Heating block or water bath
Procedure:
-
Preparation of Total RNA:
-
Start with a high-quality total RNA sample. Assess the integrity and purity of the total RNA using spectrophotometry (A260/280 and A260/230 ratios) and, if possible, microcapillary electrophoresis (e.g., Agilent Bioanalyzer).
-
-
Binding of Poly(A)+ RNA to Oligo(dT) Matrix:
-
Heat the total RNA sample at 65°C for 5 minutes to denature secondary structures, then immediately place on ice.[18]
-
Combine the denatured RNA with the oligo(dT) matrix and an equal volume of Binding Buffer.
-
Incubate at room temperature for 5-10 minutes with gentle mixing to allow the poly(A) tails to hybridize to the oligo(dT).
-
-
Washing:
-
Separate the oligo(dT) matrix from the supernatant using a magnetic stand or centrifugation. Discard the supernatant, which contains non-polyadenylated RNA.
-
Wash the matrix twice with Wash Buffer to remove non-specifically bound RNA and other contaminants.
-
Perform an additional wash with Low Salt Wash Buffer to remove residual salt.[18]
-
-
Elution:
-
Resuspend the oligo(dT) matrix in Elution Buffer.
-
Heat the suspension at 80°C for 2 minutes to release the poly(A)+ RNA from the matrix.[19]
-
Quickly separate the matrix from the eluate and transfer the supernatant containing the purified poly(A)+ RNA to a new RNase-free tube.
-
-
Quantification and Quality Control:
-
Determine the concentration of the purified RNA using a spectrophotometer or a fluorometric assay.
-
Assess the purity by checking the A260/280 and A260/230 ratios.
-
If desired, run an aliquot on a denaturing agarose gel or a microcapillary electrophoresis system to check the integrity of the purified RNA.
-
Critical Considerations for Poly(2'-methylthioadenylic acid) Modified RNA:
-
Binding Efficiency: Due to potential conformational changes induced by the 2'-methylthio group, consider empirically optimizing the incubation time and temperature during the binding step to maximize yield.[1]
-
Downstream Enzyme Choice: Be mindful of the inhibitory effects of 2'-modifications on enzymes like reverse transcriptase and RNA ligase. Select enzymes that are known to be more robust in the presence of RNA modifications.[4][7]
-
Quantification Accuracy: For accurate quantification, consider methods that are not affected by reverse transcriptase stalling. Methods based on RNase H resistance or using engineered polymerases that can distinguish modified from unmodified RNA are preferable.[14][16]
Visualizations
Caption: Workflow for oligo(dT) purification of modified RNA, highlighting potential challenges.
Caption: Troubleshooting flowchart for common issues in modified RNA purification.
References
- 1. Structural properties of DNA:RNA duplexes containing 2'-O-methyl and 2'-S-methyl substitutions: a molecular dynamics investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dcvmn.org [dcvmn.org]
- 3. biaseparations.com [biaseparations.com]
- 4. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions [mdpi.com]
- 5. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing 2’-O-methylation of mRNA Using Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of RNA Modifications and RNA-Modifying Enzymes on Eukaryotic Ribonucleases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. Troubleshooting Guide: RNA Extraction for Sequencing - CD Genomics [rna.cd-genomics.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. neb.com [neb.com]
- 13. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. biorxiv.org [biorxiv.org]
- 15. [PDF] Direct and site-specific quantification of RNA 2′-O-methylation by PCR with an engineered DNA polymerase | Semantic Scholar [semanticscholar.org]
- 16. academic.oup.com [academic.oup.com]
- 17. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. neb.com [neb.com]
- 19. An Oligonucleotide-based Tandem RNA Isolation Procedure to Recover Eukaryotic mRNA-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 2'-Methylthioadenosine Incorporation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 2'-methylthioadenosine (2'-MTA) incorporation into RNA during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between 2-methylthioadenosine and 2'-methylthioadenosine?
It is crucial to distinguish between these two molecules as the position of the methylthio group significantly impacts its biological role and incorporation into RNA.
-
2-Methylthioadenosine (2-MeS-A): In this molecule, the methylthio group is attached to the second carbon of the adenine base. 2-Methylthioadenosine-5'-triphosphate (2MeSATP) is an ATP analog that can act as a potent agonist for P2-purinoceptors.[]
-
2'-Methylthioadenosine (2'-MTA): Here, the methylthio group is attached to the 2' position of the ribose sugar. This modification is of interest for therapeutic oligonucleotides as modifications at the 2' position can enhance nuclease resistance and duplex stability.[2][3]
This guide focuses on the incorporation of 2'-methylthioadenosine and other 2'-modified adenosines into RNA.
Q2: Can T7 RNA polymerase enzymatically incorporate 2'-methylthioadenosine triphosphate into an RNA transcript?
The enzymatic incorporation of 2'-methylthioadenosine triphosphate by T7 RNA polymerase can be challenging. While T7 RNA polymerase is capable of incorporating a variety of modified nucleotides, its efficiency is highly dependent on the size and nature of the modification at the 2' position of the ribose.[4][5]
Generally, smaller modifications are better tolerated.[5][6] A methylthio (-SCH3) group is bulkier than the native hydroxyl (-OH) group or a 2'-O-methyl (-OCH3) group, which can lead to steric hindrance within the enzyme's active site. This can result in lower incorporation efficiency or premature termination of transcription.[6][7]
Q3: What are the primary factors that influence the incorporation efficiency of 2'-modified nucleotides?
Several factors can impact the efficiency of 2'-modified nucleotide incorporation during in vitro transcription:
-
The nature of the 2' modification: Smaller, less bulky modifications are generally incorporated more readily.[5]
-
The specific RNA polymerase used: While wild-type T7 RNA polymerase is commonly used, engineered variants with altered substrate specificity may exhibit improved incorporation of modified nucleotides.[8]
-
The concentration of the modified nucleotide: Insufficient concentration of the modified nucleotide triphosphate can lead to stalling and premature termination.[7]
-
The sequence context of the DNA template: The efficiency of incorporation can be influenced by the surrounding nucleotide sequence.
-
Reaction conditions: Temperature, salt concentrations, and the presence of additives can all affect polymerase activity and incorporation efficiency.[7]
Q4: What are common causes of low yield or truncated RNA transcripts when using 2'-modified nucleotides?
Low yields and truncated products are common issues when working with modified nucleotides. The primary causes include:
-
Poor incorporation efficiency: The polymerase may have a low affinity for the modified nucleotide, leading to frequent dissociation.
-
Premature termination: The presence of a bulky 2' modification can create a steric clash within the polymerase active site, causing the enzyme to stall and fall off the DNA template.[6]
-
Suboptimal reaction conditions: The standard conditions for unmodified NTPs may not be optimal for incorporating modified analogs.[7]
-
Degradation of RNA product: Contamination with RNases can lead to the degradation of the synthesized RNA.
Q5: Are there alternative methods for generating RNA containing 2'-methylthioadenosine?
Yes. When enzymatic incorporation proves to be inefficient, chemical synthesis of RNA is a powerful alternative.[9][10][11]
-
Solid-phase phosphoramidite chemistry: This method allows for the site-specific incorporation of virtually any modified nucleotide, including 2'-methylthioadenosine, into an RNA oligonucleotide of a defined sequence.[11] While it is generally more expensive and lower-throughput than enzymatic synthesis for long RNAs, it offers precise control over the placement of modifications and is not limited by polymerase substrate specificity.[9][12]
Troubleshooting Guides
Issue 1: Low Yield of Full-Length RNA Transcript
| Potential Cause | Recommended Solution |
| Suboptimal concentration of 2'-MTA-TP | Increase the concentration of the 2'-methylthioadenosine triphosphate in the reaction mix. It may be necessary to perform a titration to find the optimal concentration.[7] |
| Reaction temperature is too high | Lower the incubation temperature of the transcription reaction. Reducing the temperature from 37°C to 16°C or even 4°C can slow down the polymerase, potentially allowing it more time to incorporate the modified nucleotide and preventing it from dissociating at difficult template regions.[7] |
| Inhibitors in the nucleotide stocks | Ensure that the 2'-MTA-TP stock is of high purity and free from contaminants that could inhibit the polymerase. |
| Poor quality DNA template | Use a high-quality, purified linear DNA template. Ensure complete digestion if using a plasmid and purify the template to remove any residual enzymes or salts.[13] |
Issue 2: Predominance of Truncated RNA Products (Smear or Smaller Bands on Gel)
| Potential Cause | Recommended Solution |
| Polymerase stalling due to bulky 2'-modification | Try an engineered T7 RNA polymerase variant that has been evolved to better accommodate 2'-modified nucleotides.[8] While a variant with specific high efficiency for 2'-MTA may not be commercially available, some variants show broader substrate tolerance. |
| Secondary structure in the DNA template | Lowering the transcription reaction temperature can sometimes help the polymerase read through difficult secondary structures.[7] |
| Limiting nucleotide concentration | As with low yield, increasing the concentration of the modified nucleotide can help drive the reaction forward and reduce premature termination.[7] |
Issue 3: No RNA Transcript is Produced
| Potential Cause | Recommended Solution |
| Complete inhibition of the polymerase by 2'-MTA-TP | If no product is formed even at low concentrations of 2'-MTA-TP, it's possible that the modification is completely incompatible with the polymerase's active site. In this case, chemical synthesis is the most viable alternative.[9][11] |
| Degraded reagents | Ensure that all reagents, especially the polymerase, NTPs, and DTT, have not been subjected to excessive freeze-thaw cycles and are within their expiration dates. |
| RNase contamination | Use RNase-free water, tips, and tubes for all steps of the procedure. Include an RNase inhibitor in the transcription reaction. |
Quantitative Data Summary
The following table summarizes the relative incorporation efficiencies of various 2'-modified adenosine triphosphates by T7 RNA polymerase, as inferred from published studies. Direct quantitative data for 2'-methylthioadenosine is limited; therefore, data for the structurally related 2'-O-methyladenosine is provided for comparison.
| Modified Nucleotide | Polymerase | Relative Incorporation Efficiency (Compared to ATP) | Reference |
| 2'-O-Methyladenosine-TP | Wild-type T7 RNA Polymerase | Poorly accepted | [8] |
| 2'-O-Methyladenosine-TP | Engineered T7 RNA Polymerase Variant | Improved, but still lower than pyrimidine 2'-O-methyl nucleotides | [8] |
| 2'-Fluoro-2'-deoxyadenosine-TP | Wild-type T7 RNA Polymerase | Good substrate | [14] |
| 2'-Amino-2'-deoxyadenosine-TP | Wild-type T7 RNA Polymerase | Good substrate |
Experimental Protocols
Protocol: In Vitro Transcription with a 2'-Modified Adenosine Triphosphate
This protocol is a starting point for optimizing the incorporation of a 2'-modified adenosine triphosphate, such as 2'-O-methyladenosine triphosphate, using T7 RNA polymerase. Adjustments to nucleotide concentrations and incubation temperature may be necessary.
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
Nuclease-free water
-
10x Transcription Buffer
-
100 mM DTT
-
NTP mix (ATP, CTP, GTP, UTP at 25 mM each)
-
2'-Methylthioadenosine-5'-triphosphate (or other 2'-modified ATP) at a desired stock concentration (e.g., 25 mM)
-
T7 RNA Polymerase
-
RNase Inhibitor
-
DNase I (RNase-free)
-
EDTA (0.5 M)
Procedure:
-
Reaction Assembly: At room temperature, combine the following in a nuclease-free microcentrifuge tube in the order listed to prevent precipitation[13]:
-
Nuclease-free water to a final volume of 50 µL
-
5 µL of 10x Transcription Buffer
-
5 µL of 100 mM DTT
-
8 µL of standard NTP mix (4 mM of each CTP, GTP, UTP final concentration)
-
X µL of standard ATP (adjust for desired ratio with modified ATP)
-
Y µL of 2'-modified ATP (start with a 1:1 ratio with standard ATP)
-
1 µg of linearized DNA template
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours. For potentially difficult modifications, consider a lower temperature (e.g., 16°C or 25°C) and a longer incubation time (4-16 hours).[7]
-
DNase Treatment: Add 2 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
RNA Purification: Stop the reaction by adding 5 µL of 0.5 M EDTA. Purify the RNA using a column-based RNA cleanup kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Analysis: Analyze the RNA product by denaturing polyacrylamide gel electrophoresis (PAGE) to assess the yield and determine if the product is full-length.
Visualizations
Caption: Workflow for in vitro transcription with 2'-methylthioadenosine.
Caption: Troubleshooting decision tree for 2'-MTA incorporation.
Caption: Comparison of enzymatic and chemical RNA synthesis pathways.
References
- 2. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deaza ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01498A [pubs.rsc.org]
- 5. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2‐Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Evolution of a T7 RNA polymerase v ... | Article | H1 Connect [archive.connect.h1.co]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 11. Chemical Synthesis of Modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Promoter-independent synthesis of chemically modified RNA by human DNA polymerase θ variants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellscript.com [cellscript.com]
- 14. glenresearch.com [glenresearch.com]
Technical Support Center: Poly(2'-methylthioadenylic acid) Containing RNA
Welcome to the technical support center for Poly(2'-methylthioadenylic acid) containing RNA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential degradation issues and providing answers to frequently asked questions related to the handling and application of this modified RNA.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of Poly(2'-methylthioadenylic acid) containing RNA.
Q1: What is Poly(2'-methylthioadenylic acid) and how does the modification affect RNA stability?
A1: Poly(2'-methylthioadenylic acid) is a modified form of polyadenylic acid where the hydroxyl group at the 2' position of the ribose sugar is replaced by a methylthio (-SCH3) group. While direct studies on this specific modification are limited, extensive research on the closely related 2'-O-methyl (2'-O-Me) modification provides strong evidence that such modifications significantly enhance RNA stability. The 2'-O-Me group, and likely the 2'-methylthio group, pre-organizes the ribose sugar into a conformation that favors the A-form helix typical of RNA duplexes, which can increase thermodynamic stability.[1][2] This structural stabilization also contributes to increased resistance against nuclease-mediated degradation.[3][4]
Q2: What is the primary cause of RNA degradation during experiments?
A2: The most common cause of RNA degradation is contamination with ribonucleases (RNases).[5] RNases are ubiquitous enzymes that rapidly degrade RNA. They can be introduced from various sources, including the researcher's hands, dust, and contaminated laboratory equipment and reagents. Improper sample storage and handling, such as repeated freeze-thaw cycles, can also lead to RNA degradation.
Q3: How can I prevent RNase contamination in my experiments?
A3: To prevent RNase contamination, it is crucial to maintain an RNase-free work environment. This includes:
-
Wearing gloves at all times and changing them frequently.
-
Using certified RNase-free pipette tips, tubes, and reagents.
-
Treating non-disposable equipment with RNase decontamination solutions.
-
Designating a specific area in the lab for RNA work.
Q4: How does the 2'-methylthio modification protect RNA from nuclease degradation?
A4: The 2'-hydroxyl group of the ribose sugar is critical for the catalytic activity of most ribonucleases. By replacing this hydroxyl group with a methylthio group, the RNA becomes a poor substrate for these enzymes, thus rendering it more resistant to cleavage.[3][6] This modification provides a steric hindrance that prevents the nuclease from accessing and hydrolyzing the phosphodiester backbone.
Q5: How should I store my Poly(2'-methylthioadenylic acid) containing RNA?
A5: For long-term storage, it is recommended to store the modified RNA at -80°C, preferably as a precipitate in ethanol or as a lyophilized powder. For short-term storage, an RNase-free aqueous solution at -20°C or -80°C is suitable. Avoid repeated freeze-thaw cycles, as this can lead to physical shearing and degradation of the RNA.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the degradation of Poly(2'-methylthioadenylic acid) containing RNA.
| Observed Problem | Potential Cause | Recommended Solution |
| Smearing on an agarose gel, indicating RNA degradation. | RNase contamination during sample preparation or handling. | 1. Review your RNase-free technique. Ensure all equipment and reagents are certified RNase-free. 2. Use fresh aliquots of all reagents. 3. Incorporate an RNase inhibitor in your reactions. |
| Improper sample storage. | 1. Ensure samples are stored at -80°C. 2. Aliquot RNA samples to minimize freeze-thaw cycles. | |
| Low A260/A280 ratio (<1.8) in spectrophotometric analysis. | Protein contamination (e.g., residual nucleases). | 1. Re-purify the RNA sample using a phenol-chloroform extraction followed by ethanol precipitation. 2. Use a column-based purification kit with a stringent protein wash step. |
| Low A260/A230 ratio (<2.0) in spectrophotometric analysis. | Contamination with organic solvents (e.g., phenol, ethanol) or chaotropic salts. | 1. Perform an additional ethanol precipitation step to remove residual salts. 2. Ensure complete removal of ethanol before resuspending the RNA pellet. |
| Inconsistent or poor performance in downstream applications (e.g., translation, hybridization). | Partial degradation of the RNA, even if not apparent on a gel. | 1. Assess RNA integrity using a more sensitive method like a Bioanalyzer. 2. Synthesize a fresh batch of the modified RNA, paying close attention to RNase-free techniques. |
| Presence of inhibitors in the purified RNA. | 1. Re-purify the RNA using a method that effectively removes inhibitors. 2. Perform a desalting step before use in downstream applications. |
Quantitative Data Summary
Table 1: Nuclease Resistance of Modified RNA (Half-life in Human Plasma)
| RNA Modification | Half-life (t1/2) in 50% Human Plasma | Reference |
| Unmodified RNA | < 1 minute | [3] |
| 2'-O-Me-RNA | 187 minutes | [3] |
| 2'-Fluoro-RNA | 53.2 minutes | [3] |
| 2'-O-Me-4'-thioRNA | 1631 minutes | [3] |
Note: This data is provided for comparative purposes to illustrate the expected increase in stability with 2'-modifications.
Key Experimental Protocols
This section provides detailed methodologies for key experiments to assess the integrity of your Poly(2'-methylthioadenylic acid) containing RNA.
Protocol 1: Denaturing Agarose Gel Electrophoresis for RNA Integrity
Objective: To visually assess the integrity of RNA by separating it on a denaturing agarose gel.
Materials:
-
Agarose
-
MOPS buffer (10X)
-
Formaldehyde (37%)
-
Formamide
-
RNA loading dye (containing ethidium bromide or other fluorescent dye)
-
RNA sample
-
RNA ladder
-
RNase-free water
Procedure:
-
Gel Preparation:
-
Prepare a 1.2% (w/v) agarose gel in 1X MOPS buffer.
-
Melt the agarose in a microwave and cool to approximately 60°C.
-
In a fume hood, add formaldehyde to a final concentration of 2.2 M and mix well.
-
Pour the gel and allow it to solidify.
-
-
Sample Preparation:
-
In an RNase-free tube, mix 1-5 µg of your RNA sample with a mixture of formamide and formaldehyde (final concentrations of 50% and 2.2 M, respectively) and 1X MOPS buffer.
-
Heat the mixture at 65°C for 15 minutes to denature the RNA.
-
Chill the samples on ice.
-
Add RNA loading dye to the denatured RNA.
-
-
Electrophoresis:
-
Place the gel in an electrophoresis tank filled with 1X MOPS buffer.
-
Load the denatured RNA samples and an RNA ladder into the wells.
-
Run the gel at 5-7 V/cm until the dye front has migrated approximately two-thirds of the way down the gel.
-
-
Visualization:
-
Visualize the RNA bands using a UV transilluminator.
-
Intact RNA will show sharp, distinct bands. Degraded RNA will appear as a smear.
-
Protocol 2: Spectrophotometric Analysis of RNA Purity and Concentration
Objective: To determine the concentration and purity of an RNA sample using UV spectrophotometry.
Materials:
-
Spectrophotometer (e.g., NanoDrop)
-
RNA sample
-
RNase-free water or buffer for dilution
Procedure:
-
Blank the Spectrophotometer:
-
Use the same RNase-free water or buffer that your RNA is suspended in to blank the instrument.
-
-
Measure Absorbance:
-
Load 1-2 µL of your RNA sample onto the spectrophotometer pedestal.
-
Measure the absorbance at 260 nm, 280 nm, and 230 nm.
-
-
Calculate Concentration and Purity Ratios:
-
Concentration (µg/mL) = A260 × dilution factor × 40
-
Purity (A260/A280): A ratio of ~2.0 is generally accepted as "pure" for RNA. A lower ratio may indicate the presence of protein or other contaminants that absorb at 280 nm.
-
Purity (A260/A230): This ratio should be in the range of 2.0-2.2. A lower ratio may indicate contamination by organic compounds or chaotropic salts.
-
Signaling Pathways and Workflows
This section provides diagrams to visualize key processes related to RNA degradation and experimental workflows.
Caption: General pathways of eukaryotic mRNA degradation.
References
- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthesis and characterization of 2′-modified-4′-thioRNA: a comprehensive comparison of nuclease stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synoligo.com [synoligo.com]
- 5. eu.idtdna.com [eu.idtdna.com]
- 6. Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Translation of Poly(2'-methylthioadenylic acid) Modified mRNA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues encountered during experiments with Poly(2'-methylthioadenylic acid) (m2S-A) modified mRNA.
Troubleshooting Guide
Issue: Low or no protein expression from m2S-A modified mRNA.
This guide will walk you through potential causes and solutions for the poor translation of your m2S-A modified mRNA constructs.
1. Confirm mRNA Integrity and Quality:
-
Problem: The in vitro transcribed (IVT) mRNA may be degraded or of poor quality.
-
Troubleshooting Steps:
-
Run a denaturing agarose gel or use a Bioanalyzer to check the integrity of your mRNA. A sharp, single band at the expected size indicates high-quality mRNA. Smearing may indicate degradation.
-
Ensure all reagents and equipment used for IVT and subsequent handling are RNase-free.[1][2]
-
Verify the concentration and purity of your mRNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
2. Evaluate the Experimental System:
-
Problem: The translation machinery (in vitro or in vivo) may not be optimal for your modified mRNA.
-
Troubleshooting Steps:
-
In Vitro Translation:
-
Use a fresh, high-quality cell-free translation system (e.g., rabbit reticulocyte lysate, wheat germ extract, or HeLa cell lysate).[3]
-
Optimize the concentration of your m2S-A modified mRNA in the reaction.
-
Include a positive control (e.g., an unmodified mRNA encoding a reporter protein like GFP or luciferase) to ensure the translation system is active.
-
-
Cell-based Assays:
-
Optimize your transfection protocol to ensure efficient delivery of the mRNA into the cells. Use a transfection reagent known to be effective for mRNA delivery.
-
Check for cellular toxicity, as high concentrations of modified mRNA or the delivery vehicle can be detrimental to cell health and translation.
-
-
3. Investigate the Mechanism of Translational Inhibition:
-
Problem: The m2S-A modification itself can inhibit translation. The 2'-O-methylation, a modification structurally similar to the 2'-methylthio group, has been shown to sterically hinder the interaction between the mRNA codon and the ribosomal monitoring bases (G530, A1492, and A1493 in the 16S rRNA). This disrupts the proper accommodation of the aminoacyl-tRNA in the A-site of the ribosome, leading to ribosome stalling and reduced protein synthesis.[4]
-
Troubleshooting Steps:
-
Ribosome Profiling (Ribo-Seq): This technique can map the positions of ribosomes on your mRNA with nucleotide resolution. An accumulation of ribosome footprints upstream of the m2S-A modification would confirm ribosome stalling at this site.
-
Polysome Profiling: This method separates mRNAs based on the number of associated ribosomes. A shift of your m2S-A modified mRNA from heavy polysomes (actively translated) to lighter polysomes or monosomes (poorly translated) compared to an unmodified control would indicate a translation initiation or elongation defect.
-
4. Strategies to Enhance Translation of m2S-A Modified mRNA:
-
Problem: The inherent inhibitory effect of the m2S-A modification needs to be overcome.
-
Troubleshooting Steps:
-
Codon Optimization: While keeping your amino acid sequence the same, you can change the codons to those that are more frequently used in the expression system. This can sometimes improve translation elongation.
-
Optimize Untranslated Regions (UTRs): The 5' and 3' UTRs play a crucial role in translation initiation and mRNA stability.
-
Incorporate a strong Kozak sequence around the start codon to enhance initiation.
-
Use 5' and 3' UTRs from highly expressed genes (e.g., alpha- or beta-globin).
-
-
Poly(A) Tail Engineering: The poly(A) tail is critical for mRNA stability and translation.
-
Ensure your mRNA has an optimal poly(A) tail length (typically 100-250 nucleotides).
-
Consider incorporating non-A residues (G, C, or U) within the poly(A) tail, as this has been shown to enhance translation efficiency.
-
-
Frequently Asked Questions (FAQs)
Q1: What is Poly(2'-methylthioadenylic acid) (m2S-A) and why is it used in mRNA modification?
A1: Poly(2'-methylthioadenylic acid) is a modification where a methylthio group (-SCH3) is added to the 2'-hydroxyl group of adenosine residues in an mRNA molecule. This type of modification is explored in therapeutic mRNA development with the aim of improving stability and modulating the immune response to the mRNA.
Q2: What is the primary mechanism by which m2S-A modification inhibits translation?
A2: Based on studies of the structurally similar 2'-O-methylation, the bulky methylthio group at the 2' position of the ribose can cause a steric clash with the decoding center of the ribosome.[4] Specifically, it interferes with the interaction of the ribosomal monitoring bases (G530, A1492, and A1493) with the codon-anticodon helix.[4] This disruption hinders the proper binding and accommodation of the correct aminoacyl-tRNA into the A-site, leading to a pause in elongation and overall reduced protein synthesis.[4]
Q3: How can I be sure that the poor translation is due to the m2S-A modification and not another issue with my experiment?
A3: A well-controlled experiment is key. You should always include a positive control (an unmodified mRNA of the same sequence that is known to translate well) and a negative control (e.g., a mock transfection). If the unmodified mRNA translates efficiently while your m2S-A modified mRNA does not, it strongly suggests the modification is the source of the problem. Techniques like ribosome profiling can provide direct evidence of ribosome stalling at the modified sites.
Q4: Are there any specific experimental techniques I can use to analyze the translation of my m2S-A modified mRNA?
A4: Yes, several techniques can provide valuable insights:
-
In Vitro Translation Assays: These cell-free systems allow you to directly measure the amount of protein produced from your modified mRNA in a controlled environment.[5]
-
Ribosome Profiling (Ribo-Seq): This powerful technique provides a snapshot of all the ribosome positions on an mRNA at a specific moment, allowing you to identify precise points of ribosome stalling.
-
Polysome Profiling: This technique separates mRNAs based on how many ribosomes are actively translating them. It can tell you if your modified mRNA is being efficiently translated (in heavy polysomes) or not (in monosomes or light polysomes).[6][7]
Q5: Where in the mRNA sequence is the m2S-A modification most likely to cause translational problems?
A5: While any internal m2S-A modification can potentially cause issues, a modification within a codon that is frequently used or at a critical position for protein function could have a more pronounced effect. Additionally, modifications near the start codon could potentially interfere with translation initiation.
Quantitative Data
Table 1: Impact of 2'-O-Methylation on tRNA Accommodation and Ribosome Stalling
| Parameter | Unmodified Codon (AAA) | 2'-O-Methylated Codon (AAmA) | Fold Change | Reference |
| Rate of tRNA Accommodation (kcat/Km)GTP (µM-1s-1) | 25 ± 2 | 0.09 ± 0.01 | ~278-fold decrease | [8] |
| Average Number of Futile tRNA Samplings | ~1 | ~15 | 15-fold increase | [4][6] |
| Ribosome Stall Time Increase (fold increase) | N/A | 56 ± 15 (for UUmC codon) | N/A | [4] |
Data is for 2'-O-methylation, a modification analogous to 2'-methylthioadenylic acid.
Experimental Protocols
Protocol 1: In Vitro Translation Assay
This protocol provides a general framework for assessing the translation of your m2S-A modified mRNA using a commercially available rabbit reticulocyte lysate system.
Materials:
-
Rabbit Reticulocyte Lysate Kit (e.g., Promega, Thermo Fisher Scientific)
-
m2S-A modified mRNA
-
Unmodified control mRNA
-
Nuclease-free water
-
Amino acid mixture (provided with the kit)
-
Energy source (ATP, GTP; provided with the kit)
-
Detection reagent for your protein of interest (e.g., luciferase assay reagent, antibodies for Western blot)
Procedure:
-
Thaw all components on ice.
-
In a nuclease-free microcentrifuge tube, prepare the following reaction mix on ice (volumes may vary depending on the kit):
-
Rabbit Reticulocyte Lysate: 12.5 µL
-
Amino Acid Mixture (minus methionine if radiolabeling): 0.5 µL
-
Energy Source Mix: 1 µL
-
RNase Inhibitor: 0.5 µL
-
mRNA (0.5 - 1 µg): X µL
-
Nuclease-free water: to a final volume of 25 µL
-
-
Gently mix the components by pipetting.
-
Incubate the reaction at 30°C for 60-90 minutes.
-
Stop the reaction by placing the tube on ice.
-
Analyze the protein product using an appropriate method:
-
Reporter Assays: Measure luminescence or fluorescence.
-
Western Blot: Detect the protein using a specific antibody.
-
Autoradiography: If using 35S-methionine, run the sample on an SDS-PAGE gel and expose it to X-ray film.
-
Protocol 2: Polysome Profiling
This protocol outlines the key steps for separating mRNAs based on ribosome occupancy.
Materials:
-
Sucrose solutions (10% and 50% w/v in polysome lysis buffer)
-
Polysome Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM KCl, 5 mM MgCl2, 1% Triton X-100, 100 µg/mL cycloheximide, RNase inhibitor)
-
Ultracentrifuge with a swinging bucket rotor
-
Gradient maker and fraction collector with a UV monitor
Procedure:
-
Cell Lysis:
-
Treat cells with 100 µg/mL cycloheximide for 5-10 minutes at 37°C to arrest translation.
-
Wash cells with ice-cold PBS containing cycloheximide.
-
Lyse cells in ice-cold polysome lysis buffer.
-
Centrifuge to pellet nuclei and cell debris.
-
-
Sucrose Gradient Preparation:
-
Prepare a linear 10-50% sucrose gradient in ultracentrifuge tubes using a gradient maker.
-
-
Ultracentrifugation:
-
Carefully layer the cell lysate on top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 39,000 rpm in an SW41 rotor) for 2-3 hours at 4°C.
-
-
Fractionation:
-
Place the tube in a fraction collector.
-
Puncture the bottom of the tube and collect fractions while continuously monitoring the absorbance at 254 nm. The absorbance profile will show peaks corresponding to 40S, 60S, 80S (monosomes), and polysomes.
-
-
RNA Isolation and Analysis:
-
Isolate RNA from each fraction using a standard RNA extraction method (e.g., Trizol).
-
Analyze the distribution of your m2S-A modified mRNA and a control mRNA across the fractions using RT-qPCR or Northern blotting.
-
Protocol 3: Ribosome Profiling (Ribo-Seq)
This is a complex technique that generally follows these key steps. For a detailed protocol, refer to established methods (e.g., Ingolia et al., 2009).
Procedure Overview:
-
Translation Arrest: Treat cells with a translation inhibitor like cycloheximide to freeze ribosomes on the mRNA.
-
Cell Lysis and Nuclease Digestion: Lyse the cells and treat the lysate with RNase I to digest any mRNA not protected by ribosomes. This will leave behind ribosome-protected fragments (RPFs) of approximately 30 nucleotides.
-
Ribosome Isolation: Isolate the 80S monosomes containing the RPFs by ultracentrifugation through a sucrose cushion.
-
RPF Extraction: Dissociate the ribosomes and extract the RPFs.
-
Library Preparation:
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to convert the RPFs to cDNA.
-
Amplify the cDNA by PCR.
-
-
Deep Sequencing: Sequence the prepared library using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference transcriptome to determine the density and location of ribosomes on each mRNA.
Visualizations
Caption: Experimental workflow for the synthesis and translation of m2S-A modified mRNA.
Caption: Mechanism of translation inhibition by m2S-A modification.
Caption: Troubleshooting workflow for low protein expression from m2S-A modified mRNA.
References
- 1. Who needs Graphviz when you can build it yourself? | SpiderMonkey JavaScript/WebAssembly Engine [spidermonkey.dev]
- 2. GitHub - lilit-nersisyan/Atlas-of-mRNA-translation-and-decay-for-bacteria: Scripts used in the paper by Huch, Nersisyan et al. Nat. Micr. 2023 RNA translation and decay mapped in 96 bacterial species [github.com]
- 3. skywork.ai [skywork.ai]
- 4. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Ribosome Profiling Data | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
Optimizing buffer conditions for Poly(2'-methylthioadenylic acid) enzymatic synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of Poly(2'-methylthioadenylic acid).
Frequently Asked Questions (FAQs)
Q1: Which enzyme is recommended for the synthesis of Poly(2'-methylthioadenylic acid)?
A1: Polynucleotide Phosphorylase (PNPase) is the recommended enzyme for synthesizing Poly(2'-methylthioadenylic acid) from 2'-methylthioadenosine 5'-diphosphate (2'-methylthio-ADP). PNPase, particularly from sources like Micrococcus luteus or E. coli, is known to polymerize a variety of ribonucleotide diphosphates, including modified ones.[1][2][3]
Q2: What are the critical components of the reaction buffer for this synthesis?
A2: A typical reaction buffer consists of a buffering agent (e.g., Tris-HCl), a divalent cation (e.g., MgCl₂ or MnCl₂), the substrate (2'-methylthio-ADP), and the PNPase enzyme. The pH of the buffer is a critical parameter to optimize.
Q3: What is the optimal pH for the polymerization reaction?
A3: The optimal pH for PNPase-catalyzed polymerization of adenosine diphosphate (ADP) is generally between 9.0 and 9.5.[4] However, the optimal pH can vary for modified nucleotides. It is advisable to perform a pH optimization study in the range of 7.5 to 9.5.
Q4: Should I use Mg²⁺ or Mn²⁺ in my reaction?
A4: PNPase from E. coli can utilize Mg²⁺ for the polymerization of all common ribonucleotides.[5] Some studies on modified nucleotides have also used Mn²⁺. The choice of divalent cation can influence both the yield and the properties of the resulting polymer. A good starting point is 10 mM MgCl₂.
Q5: How can I purify the synthesized Poly(2'-methylthioadenylic acid)?
A5: Purification of the synthesized polynucleotide can be achieved through methods such as alcohol precipitation (e.g., with ethanol or isopropanol) to remove unincorporated nucleotides and buffer components, followed by size-exclusion chromatography to separate the polymer from smaller oligonucleotides and remaining impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Polymer Yield | 1. Suboptimal buffer conditions (pH, divalent cation concentration).2. Enzyme inactivity or insufficient enzyme concentration.3. Degradation of the substrate or product by contaminating nucleases.4. Presence of inorganic phosphate, which can drive the reverse reaction (phosphorolysis). | 1. Perform a systematic optimization of pH (e.g., 7.5-9.5) and MgCl₂ concentration (e.g., 5-15 mM).2. Verify the activity of the PNPase using a standard substrate like ADP. Increase the enzyme concentration if necessary.3. Use a highly purified, nuclease-free PNPase preparation.4. Ensure all reagents are free from significant phosphate contamination. |
| Polymer of Incorrect Length (Too Short) | 1. High ratio of primer (if used) to substrate.2. Premature termination of the reaction.3. Phosphorolysis of the synthesized polymer. | 1. For de novo synthesis, ensure no contaminating oligonucleotides are present. If using a primer, adjust the primer-to-substrate ratio.2. Increase the incubation time.3. Minimize the concentration of free inorganic phosphate in the reaction mixture. |
| Difficulty in Purifying the Polymer | 1. Inefficient precipitation.2. Co-precipitation of unincorporated nucleotides. | 1. Ensure the correct salt concentration and temperature for alcohol precipitation. Test different alcohol volumes.2. Perform multiple precipitation steps or use size-exclusion chromatography for more effective separation. |
| Inconsistent Results Between Batches | 1. Variability in reagent quality (enzyme, substrate).2. Inconsistent reaction setup (pipetting errors, temperature fluctuations). | 1. Qualify new batches of enzyme and substrate before use in large-scale reactions.2. Prepare a master mix of common reagents to minimize pipetting variability. Ensure accurate and stable temperature control during incubation. |
Experimental Protocols
Protocol 1: Optimization of Buffer pH for Poly(2'-methylthioadenylic acid) Synthesis
This protocol outlines a method to determine the optimal pH for the enzymatic synthesis.
-
Prepare a series of 1 M Tris-HCl buffers with pH values ranging from 7.5, 8.0, 8.5, 9.0, to 9.5.
-
Set up parallel reaction mixtures in separate tubes. For a 100 µL reaction volume, add the following components in order:
-
Nuclease-free water (to final volume)
-
10 µL of 1 M Tris-HCl buffer (for each respective pH)
-
10 µL of 100 mM MgCl₂ (final concentration: 10 mM)
-
20 µL of 50 mM 2'-methylthio-ADP (final concentration: 10 mM)
-
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reactions by adding 1-5 units of high-purity Polynucleotide Phosphorylase.
-
Incubate at 37°C for 2-4 hours.
-
Terminate the reactions by adding 10 µL of 0.5 M EDTA.
-
Analyze the yield of the synthesized polymer using a suitable method, such as gel electrophoresis or spectrophotometry after purification.
Protocol 2: Purification of Poly(2'-methylthioadenylic acid) by Alcohol Precipitation
-
To the 110 µL terminated reaction mixture, add 11 µL of 3 M Sodium Acetate, pH 5.2. Mix thoroughly.
-
Add 330 µL (3 volumes) of ice-cold absolute ethanol.
-
Incubate at -20°C for at least 1 hour to precipitate the polymer.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant, which contains unincorporated nucleotides.
-
Wash the pellet with 500 µL of 70% ethanol and centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Remove the supernatant and air-dry the pellet for 5-10 minutes to remove residual ethanol.
-
Resuspend the purified polymer in a suitable volume of nuclease-free water or buffer.
Visualizations
References
- 1. magonlinelibrary.com [magonlinelibrary.com]
- 2. Enzymatic synthesis of polymers containing nicotinamide mononucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of oligodeoxyribonucleotides of defined sequence. Polynucleotide phosphorylase catalysed synthesis using pyrimidine analog-containing deoxyribonucleoside 5'-diphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nipro.co.jp [nipro.co.jp]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Poly(2'-methylthioadenylic acid) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Poly(2'-methylthioadenylic acid) (P2S-A).
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent or no biological response in my cell-based assays with P2S-A. What are the possible causes?
A1: Inconsistent or absent biological responses can stem from several factors, ranging from compound integrity to experimental setup. Here’s a systematic troubleshooting approach:
-
Compound Stability: P2S-A, being a thioester-containing polynucleotide, is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Ensure that your stock solutions are freshly prepared and have been stored correctly. Repeated freeze-thaw cycles should be avoided. The 2-methylthio group, however, can confer some stability against enzymatic degradation by nucleases.[1][2]
-
Receptor Expression: The primary targets of P2S-A are likely P2Y purinergic receptors. Verify that the cell line you are using expresses the specific P2Y receptor subtype of interest at sufficient levels. Receptor expression can vary with cell passage number and culture conditions.
-
Assay Conditions: Ensure that the assay buffer and conditions (e.g., pH, temperature, incubation time) are optimal for both the cells and the P2S-A. Thioesters can hydrolyze more rapidly at higher pH and temperatures.[3]
-
Concentration Range: You may be using a sub-optimal concentration of P2S-A. It is crucial to perform a dose-response curve to determine the optimal effective concentration (EC50) for your specific cell type and assay.
Q2: What are the best practices for preparing and storing P2S-A solutions to ensure stability?
A2: Proper handling and storage are critical for maintaining the integrity of P2S-A.
-
Reconstitution: Reconstitute lyophilized P2S-A in a sterile, RNase-free buffer or water. To minimize hydrolysis, a slightly acidic to neutral pH (pH 6.0-7.4) is recommended.
-
Stock Solutions: Prepare concentrated stock solutions to minimize the volume of organic solvent (if used for initial solubilization) in your final assay medium. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
-
Storage: For short-term storage (days to a week), store solutions at 2-8°C. For long-term storage, it is recommended to store aliquots at -20°C or -80°C. A study on a similar compound, polyamic acid, showed that storage at -18°C maintained molecular weight for an extended period, whereas degradation was significant at 4°C and 25°C.[4]
Q3: I am experiencing solubility issues with P2S-A in my aqueous assay buffer. How can I improve its solubility?
A3: Polynucleotides can sometimes exhibit limited solubility in aqueous solutions.
-
Initial Solubilization: If you encounter solubility problems, consider initially dissolving the P2S-A in a small amount of a compatible organic solvent like DMSO before making the final dilution in your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your cells and does not exceed a level that affects cell viability (typically <0.5%).
-
pH Adjustment: The solubility of polyanionic molecules can be influenced by pH. A slightly basic pH might improve solubility, but be mindful of the increased risk of hydrolysis.
-
Vortexing and Warming: Gentle vortexing and warming the solution to 37°C can aid in dissolution. However, prolonged exposure to elevated temperatures should be avoided to prevent degradation.
Q4: My calcium mobilization assay results with P2S-A are variable. How can I optimize this experiment?
A4: Calcium mobilization assays are a common method to study P2Y receptor activation. Variability can be reduced by optimizing several parameters.
-
Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Over-confluent or stressed cells can exhibit altered responses.
-
Dye Loading: Optimize the concentration of the calcium-sensitive dye and the loading time and temperature to ensure uniform dye uptake without causing cellular stress.
-
Agonist Concentration: Prepare fresh dilutions of P2S-A for each experiment and perform a full dose-response curve.
-
Controls: Include appropriate positive (e.g., ATP) and negative (vehicle) controls to validate the assay performance.
Quantitative Data Summary
| Parameter | Recommended Condition/Value | Notes |
| Storage Temperature | Short-term: 2-8°C; Long-term: -20°C or -80°C | Avoid repeated freeze-thaw cycles. Concentrated solutions are generally more stable than diluted ones.[4] |
| Solution pH | 6.0 - 7.4 | Thioester hydrolysis is accelerated at higher pH.[3] |
| Typical Agonist Concentration | 10 nM - 10 µM | This is a general range for P2Y agonists and should be optimized for your specific cell type and assay. |
| Assay Temperature | Room Temperature or 37°C | Be aware that higher temperatures can increase the rate of hydrolysis.[3] |
Experimental Protocols
Detailed Methodology: In Vitro Calcium Mobilization Assay
This protocol provides a general framework for assessing the ability of P2S-A to induce intracellular calcium mobilization in a cell line expressing P2Y receptors.
Materials:
-
Adherent cells expressing the P2Y receptor of interest
-
Black, clear-bottom 96-well cell culture plates
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
P2S-A
-
ATP (as a positive control)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the cell culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye. Leave 100 µL of HBSS in each well.
-
Compound Preparation:
-
Prepare a 2X concentrated stock solution of P2S-A and controls (ATP, vehicle) in HBSS. A serial dilution is recommended to determine the dose-response.
-
-
Measurement:
-
Place the 96-well plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Program the instrument to inject 100 µL of the 2X compound solution into each well.
-
Continue recording the fluorescence for at least 60-120 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well and plot the dose-response curve for P2S-A.
Visualizations
Signaling Pathway
Caption: General signaling pathway for P2Y receptors coupled to Gq protein, which is a likely mechanism of action for P2S-A.
Experimental Workflow
Caption: Workflow for a typical calcium mobilization assay to assess P2S-A activity.
References
- 1. Poly(2-methylthio-7-deazainosinic acid)--hydrophobic stabilization of polynucleotide secondary structure by the 2-methylthio group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poly(2-methylthio-7-deazainosinic acid)--hydrophobic stabilization of polynucleotide secondary structure by the 2-methylthio group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Analysis of Poly(2'-methylthioadenylic acid)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Poly(2'-methylthioadenylic acid) [Poly(m2A)].
Frequently Asked Questions (FAQs)
Q1: What is Poly(2'-methylthioadenylic acid) and why is its analysis important? Poly(2'-methylthioadenylic acid) is a modified ribonucleic acid where a methylthio group is attached to the 2' position of the ribose sugar of adenosine residues. Analysis is crucial for understanding its role in biological processes, its impact on RNA structure and function, and for the quality control of RNA-based therapeutics where it might be a component or an impurity.
Q2: What are the primary methods for analyzing Poly(m2A)? The gold standard for analyzing modified RNAs like Poly(m2A) is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2] This technique allows for the detection, characterization, and quantification of the modification.[2][3] The general workflow involves enzymatic hydrolysis of the RNA into its constituent nucleosides, followed by separation via LC and detection by MS/MS.[1][2][3][4]
Q3: Can I use sequencing-based methods to analyze Poly(m2A)? While next-generation sequencing (NGS) is powerful for RNA analysis, detecting modifications like 2'-O-methylation can be challenging for standard reverse transcriptases, potentially leading to pauses or errors.[2] Mass spectrometry remains the most direct and robust method for identifying and quantifying such modifications.[2][3]
Troubleshooting Guides
Sample Preparation & Enzymatic Digestion
Issues during sample preparation and digestion are a common source of analytical variability.
Workflow for Enzymatic Digestion
Caption: Workflow for preparing and digesting Poly(m2A) for LC-MS/MS analysis.
Q: I am seeing incomplete digestion of my Poly(m2A) sample. What could be the cause? Incomplete digestion leads to the underestimation of modified nucleosides. Several factors can contribute to this issue.
Table 1: Troubleshooting Incomplete Enzymatic Digestion
| Observation | Potential Cause | Recommended Solution |
| Large oligonucleotide fragments detected in MS | Enzyme Inhibition: Contaminants from RNA isolation (e.g., salts, EDTA) are inhibiting nuclease or phosphatase activity. | Re-purify the RNA sample. Ensure final resuspension in nuclease-free water. Perform a buffer exchange if necessary. |
| Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time. | Verify that the buffer pH is optimal for all enzymes used. Refer to the detailed protocol for recommended incubation times and temperatures. | |
| Enzyme Inactivity: Improper storage or handling of enzymes. | Use a fresh aliquot of enzymes. Always store enzymes at their recommended temperature (typically -20°C) and avoid repeated freeze-thaw cycles. | |
| Low overall yield of nucleosides | RNA Degradation: Sample was degraded prior to digestion. | Assess initial RNA integrity using gel electrophoresis. Handle RNA in an RNase-free environment. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
This section addresses common problems encountered during the instrumental analysis phase.
Q: My LC-MS/MS signal for 2'-methylthioadenosine is weak or absent. How can I improve it? A weak signal can stem from issues with sample preparation, chromatography, or the mass spectrometer settings.
Troubleshooting Logic for Low MS Signal
Caption: Logical workflow for troubleshooting low signal intensity in MS analysis.
Q: I am observing significant peak tailing or splitting in my chromatogram. What should I do? Poor peak shape compromises resolution and quantification accuracy.
Table 2: Troubleshooting Poor Chromatographic Peak Shape
| Observation | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Interactions: Analyte interacting with active sites on the column (e.g., silanols). | Add a small amount of a competing agent (e.g., 0.1% formic acid) to the mobile phase. Use a column with end-capping. |
| Column Overload: Injecting too much sample. | Dilute the sample and re-inject. | |
| Peak Fronting | Column Overload (less common): Can occur with certain analytes and conditions. | Dilute the sample and re-inject. |
| Poor Sample Solubility: Analyte precipitating at the head of the column. | Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase. | |
| Split Peaks | Clogged Frit/Column Inlet: Particulate matter blocking the flow path. | Replace the in-line filter and/or guard column. If the problem persists, reverse-flush the analytical column (if permitted by the manufacturer). |
| Mismatch between Injection Solvent and Mobile Phase: Strong injection solvent causing band distortion. | Prepare the sample in the initial mobile phase or a weaker solvent. |
Experimental Protocols
Protocol 1: Enzymatic Digestion of Poly(m2A) to Nucleosides
This protocol describes the complete hydrolysis of Poly(m2A) RNA into individual nucleosides for LC-MS/MS analysis.[2][4]
Materials:
-
Purified Poly(m2A) RNA sample
-
Nuclease P1 (1 U/µL)
-
Bacterial Alkaline Phosphatase (BAP) (1 U/µL)
-
10X Nuclease P1 Buffer
-
10X BAP Buffer
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
In a sterile, nuclease-free microcentrifuge tube, combine the following:
-
Poly(m2A) RNA: 1-5 µg
-
10X Nuclease P1 Buffer: 2 µL
-
Nuclease P1: 1 µL
-
Nuclease-free water: to a final volume of 18 µL
-
-
Mix gently and incubate at 37°C for 2 hours.
-
Add 2 µL of 10X BAP buffer and 1 µL of BAP to the reaction.
-
Continue to incubate at 37°C for an additional 2 hours.
-
Stop the reaction by adding an equal volume of 100% methanol and centrifuging at high speed to pellet the enzymes, or by using a 3 kDa molecular weight cutoff filter to remove the enzymes.
-
Transfer the supernatant (containing the nucleosides) to a new tube for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Quantification of 2'-methylthioadenosine
This protocol provides a starting point for developing an LC-MS/MS method for quantification.
Instrumentation and Columns:
-
LC System: A high-performance liquid chromatography system capable of binary gradients.
-
MS System: A triple quadrupole mass spectrometer is ideal for targeted quantification using Multiple Reaction Monitoring (MRM).[1]
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
LC Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 2% B
-
2-8 min: 2% to 40% B
-
8-9 min: 40% to 95% B
-
9-11 min: 95% B
-
11-12 min: 95% to 2% B
-
12-15 min: 2% B (re-equilibration)
-
-
Injection Volume: 5 µL
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: A standard for 2'-methylthioadenosine must be used to determine the optimal precursor and product ions. The transition would be based on the mass of the protonated molecule [M+H]+ fragmenting to the protonated base.
-
Example (Hypothetical):
-
Precursor Ion (Q1): m/z of [2'-methylthioadenosine + H]+
-
Product Ion (Q3): m/z of [adenine + H]+
-
-
Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy by infusing a pure standard.
Table 3: Representative Quantitative Data (Example)
| Sample ID | Replicate | Peak Area (2'-methylthioadenosine) | Concentration (ng/mL) |
| Control 1 | 1 | 150,234 | 48.5 |
| Control 1 | 2 | 155,890 | 50.3 |
| Treated 1 | 1 | 289,112 | 93.3 |
| Treated 1 | 2 | 295,430 | 95.3 |
| Blank | 1 | < LOD | < LOD |
*LOD: Limit of Detection
References
Validation & Comparative
A Comparative Analysis: Poly(2'-methylthioadenylic acid) versus the Canonical Poly(A) Tail in mRNA Function
For researchers, scientists, and drug development professionals, understanding the nuances of mRNA modifications is paramount for designing effective and stable therapeutic constructs. This guide provides a detailed comparison of the canonical poly(A) tail and a modified counterpart, Poly(2'-methylthioadenylic acid), exploring their potential impacts on mRNA stability, translation efficiency, and interaction with key cellular machinery.
The polyadenylate [poly(A)] tail, a homopolymeric stretch of adenosine residues at the 3' end of most eukaryotic mRNAs, is a critical determinant of post-transcriptional gene regulation. It plays a pivotal role in mRNA stability, nuclear export, and the initiation of translation.[1][2] Chemical modifications to the poly(A) tail are being increasingly explored as a strategy to modulate these functions for therapeutic applications. One such modification is the incorporation of 2'-methylthioadenylic acid, creating a Poly(2'-methylthioadenylic acid) tail. While direct experimental data comparing the functional consequences of a Poly(2'-methylthioadenylic acid) tail to a standard poly(A) tail is limited, we can infer its potential properties based on studies of similar modifications at the 2' position of the ribose sugar.
Functional Comparison: Inferred Properties
The introduction of a methylthio group at the 2' position of the adenosine ribose is expected to influence key aspects of poly(A) tail function, primarily through steric hindrance and altered chemical properties. These changes can impact interactions with poly(A)-binding proteins (PABPs) and resistance to nuclease degradation.
Impact on mRNA Stability
A primary function of the poly(A) tail is to protect mRNA from degradation by 3' to 5' exonucleases.[1] This protection is mediated in part by the binding of PABPs, which sterically hinder nuclease access. Modifications at the 2' position of the ribose, such as 2'-O-methylation, have been shown to increase nuclease resistance.[3][4] The bulky methylthio group at the 2' position in Poly(2'-methylthioadenylic acid) is similarly expected to confer enhanced stability against nuclease-mediated decay.
Impact on Translation Efficiency
The poly(A) tail, in concert with PABP, is crucial for efficient translation initiation. PABP interacts with the translation initiation factor eIF4G, which in turn binds to the 5' cap-binding protein eIF4E, circularizing the mRNA and promoting ribosome recruitment.[5] Modifications at the 2' position of adenosine can interfere with PABP binding. For instance, a poly(A) tail fully substituted with 2'-O-methyladenosine has been shown to impair translation due to weakened PABP interaction. It is therefore plausible that the 2'-methylthio modification in Poly(2'-methylthioadenylic acid) could similarly reduce the binding affinity of PABP, leading to a decrease in translation efficiency compared to an unmodified poly(A) tail.
Data Summary
The following table summarizes the inferred comparison between a standard poly(A) tail and a Poly(2'-methylthioadenylic acid) tail based on existing literature on similar modifications.
| Feature | Poly(A) Tail | Poly(2'-methylthioadenylic acid) Tail (Inferred) |
| Composition | Homopolymer of Adenosine Monophosphate | Homopolymer of 2'-methylthioadenosine Monophosphate |
| mRNA Stability | Provides protection against 3' exonucleases, with stability generally correlating with length. | Likely enhanced nuclease resistance due to the 2'-methylthio modification, potentially leading to increased mRNA half-life. |
| PABP Binding Affinity | High | Potentially reduced due to steric hindrance from the 2'-methylthio group. |
| Translation Efficiency | Promotes efficient cap-dependent translation initiation through PABP-eIF4G interaction. | Potentially reduced due to weaker PABP binding, leading to less efficient translation initiation. |
Experimental Protocols
To empirically validate the inferred properties of Poly(2'-methylthioadenylic acid), a series of in vitro experiments can be performed. Detailed protocols for the synthesis of modified mRNA and subsequent functional assays are provided below.
Protocol 1: In Vitro Transcription of mRNA with a Modified Poly(A) Tail
This protocol describes the synthesis of a reporter mRNA (e.g., encoding Luciferase) with either a standard poly(A) tail or a Poly(2'-methylthioadenylic acid) tail using T7 RNA polymerase.
Materials:
-
Linearized DNA template containing a T7 promoter upstream of the reporter gene followed by a poly(dA:dT) tract of desired length (e.g., 100 bp).
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl₂, 100 mM DTT, 10 mM Spermidine)
-
Ribonucleotide solution mix (10 mM each of ATP, CTP, GTP, UTP)
-
2'-methylthio-ATP (for the modified tail)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature:
-
Nuclease-free water: to a final volume of 50 µL
-
10x Transcription Buffer: 5 µL
-
Linearized DNA template: 1 µg
-
For standard poly(A) tail: 10 mM rNTP mix: 5 µL
-
For Poly(2'-methylthioadenylic acid) tail: 10 mM CTP, GTP, UTP mix: 5 µL; 10 mM ATP: 2.5 µL; 10 mM 2'-methylthio-ATP: 2.5 µL (adjust ratio as needed)
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Incubate the reaction at 37°C for 2 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.
-
RNA Purification: Purify the transcribed RNA using a suitable RNA purification kit or by lithium chloride precipitation.
-
Quantification and Quality Control: Determine the RNA concentration using a spectrophotometer and assess the integrity of the transcript by denaturing agarose gel electrophoresis.
Protocol 2: In Vitro Translation Efficiency Assay using Luciferase Reporter
This protocol measures the translational efficiency of the synthesized mRNAs in a rabbit reticulocyte lysate system.[6][7][8]
Materials:
-
Rabbit Reticulocyte Lysate System
-
Synthesized Luciferase mRNA (with standard or modified poly(A) tail)
-
Luciferase Assay Reagent
-
Luminometer
-
Nuclease-free water
Procedure:
-
Translation Reaction Setup: In a nuclease-free microcentrifuge tube on ice, prepare the following reaction:
-
Rabbit Reticulocyte Lysate: 12.5 µL
-
Amino Acid Mixture (minus methionine): 0.5 µL
-
RNase Inhibitor: 0.5 µL
-
Luciferase mRNA: 100 ng
-
Nuclease-free water: to a final volume of 25 µL
-
-
Incubation: Incubate the reaction at 30°C for 90 minutes.
-
Luciferase Assay:
-
Add 50 µL of Luciferase Assay Reagent to each reaction.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis: Compare the luminescence values obtained from mRNAs with the standard and modified poly(A) tails to determine the relative translation efficiency.
Protocol 3: mRNA Stability Assay using Actinomycin D Chase
This protocol assesses the stability of the synthesized mRNAs in a cell-based assay by inhibiting transcription and measuring mRNA decay over time.[9][10][11]
Materials:
-
Cultured eukaryotic cells (e.g., HeLa or HEK293)
-
Synthesized mRNA (with standard or modified poly(A) tail)
-
Transfection reagent
-
Actinomycin D
-
TRIzol or other RNA extraction reagent
-
qRT-PCR reagents (reverse transcriptase, primers, SYBR Green master mix)
Procedure:
-
Cell Transfection: Transfect the cultured cells with the synthesized mRNAs using a suitable transfection reagent according to the manufacturer's protocol.
-
Transcription Inhibition: After 24 hours of transfection, add Actinomycin D to the cell culture medium at a final concentration of 5 µg/mL to inhibit further transcription.
-
Time-Course Collection: Harvest cells at various time points after Actinomycin D addition (e.g., 0, 2, 4, 8, and 12 hours).
-
RNA Extraction: Extract total RNA from the harvested cells at each time point.
-
qRT-PCR Analysis:
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for the reporter gene.
-
Normalize the expression of the reporter gene to a stable housekeeping gene.
-
-
Data Analysis: Calculate the mRNA half-life for each construct by plotting the relative mRNA levels against time and fitting the data to a one-phase decay model.
Protocol 4: Filter Binding Assay for PABP-RNA Interaction
This protocol can be used to quantitatively assess the binding affinity of PABP to the standard and modified poly(A) tails.[12][13][14]
Materials:
-
Purified recombinant Poly(A)-Binding Protein (PABP)
-
³²P-labeled RNA probes with either a standard or modified poly(A) tail
-
Nitrocellulose and nylon membranes
-
Binding buffer (e.g., 10 mM HEPES pH 7.5, 100 mM KCl, 1 mM MgCl₂, 0.5 mM DTT, 10% glycerol)
-
Wash buffer (same as binding buffer)
-
Dot blot apparatus
-
Phosphorimager
Procedure:
-
Binding Reaction:
-
Set up a series of binding reactions containing a fixed concentration of the ³²P-labeled RNA probe and increasing concentrations of PABP in binding buffer.
-
Incubate the reactions at room temperature for 30 minutes to allow binding to reach equilibrium.
-
-
Filtration:
-
Assemble the dot blot apparatus with a nitrocellulose membrane on top of a nylon membrane.
-
Apply each binding reaction to a separate well and apply a gentle vacuum to draw the solution through the membranes. The protein and protein-RNA complexes will bind to the nitrocellulose, while free RNA will pass through and be captured by the nylon membrane.
-
-
Washing: Wash each well with cold wash buffer to remove unbound RNA.
-
Detection and Quantification:
-
Disassemble the apparatus and dry the membranes.
-
Expose the membranes to a phosphor screen and quantify the signal on both the nitrocellulose and nylon membranes using a phosphorimager.
-
-
Data Analysis: Calculate the fraction of bound RNA at each PABP concentration and plot the data to determine the dissociation constant (Kd), which is a measure of binding affinity.
Visualizing the Molecular Interactions and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The closed-loop model of eukaryotic translation initiation.
Caption: Workflow for comparing modified and standard mRNA function.
Conclusion
The modification of the poly(A) tail presents a promising avenue for fine-tuning the therapeutic properties of mRNA. While direct experimental evidence for Poly(2'-methylthioadenylic acid) is currently lacking, a comparative analysis based on related 2'-ribose modifications suggests a potential trade-off: enhanced mRNA stability at the possible expense of translational efficiency. The experimental protocols outlined in this guide provide a framework for the empirical validation of these inferred properties. Further research into the precise effects of the 2'-methylthio modification on PABP binding and nuclease susceptibility will be crucial for determining the utility of Poly(2'-methylthioadenylic acid) in the development of next-generation mRNA therapeutics.
References
- 1. Polyadenylation - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and nuclease resistance of 2',4'-constrained 2'-O-methoxyethyl (cMOE) and 2'-O-ethyl (cEt) modified DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of mRNA poly(A) tails in regulation of eukaryotic gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 9. Actinomycin D chase assay [bio-protocol.org]
- 10. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
Unveiling the Shield: Poly(2'-methylthioadenylic acid) and its Superior Nuclease Resistance in Serum
For researchers, scientists, and drug development professionals navigating the landscape of therapeutic oligonucleotides, ensuring stability in the face of enzymatic degradation is paramount. This guide provides an objective comparison of the nuclease resistance of Poly(2'-methylthioadenylic acid) (Poly(2'-SMe-A)) and other commonly used modified nucleic acids in a serum environment. The presented data underscores the potential of 2'-methylthio modifications in enhancing the in vivo longevity of RNA-based therapeutics.
The inherent instability of unmodified RNA in serum, with a half-life often measured in minutes, presents a significant hurdle for its therapeutic application. To overcome this, various chemical modifications have been developed to bolster nuclease resistance. Among these, modifications at the 2'-position of the ribose sugar have proven particularly effective. This guide focuses on the validation of Poly(2'-methylthioadenylic acid) as a nuclease-resistant polymer, comparing its performance against unmodified RNA and other standard modifications like 2'-O-methyl and 2'-fluoro.
Comparative Serum Stability of Modified Oligonucleotides
The following table summarizes the half-life of various modified oligonucleotides upon incubation in 50% human plasma. The data is compiled from a comprehensive study comparing the nuclease stability of different 2'-modified RNAs. It is important to note that while direct data for Poly(2'-methylthioadenylic acid) was not available, data for a closely related 2'-O-Me-4'-thioRNA (Me-SRNA) is included and serves as a strong indicator of the performance of 2'-methylthio modifications.
| Oligonucleotide Modification | Half-life in 50% Human Plasma (minutes) |
| Unmodified RNA | < 1 |
| 2'-Fluoro RNA (FRNA) | 53.2 |
| 2'-O-Methyl RNA (MeRNA) | 187 |
| 2'-O-Me-4'-thioRNA (Me-SRNA) | 1631 |
Data sourced from a comparative study on 2'-modified-4'-thioRNA nuclease stability[1].
The data clearly demonstrates the remarkable stability imparted by the 2'-O-Me-4'-thio modification, with a half-life significantly longer than both 2'-O-methyl and 2'-fluoro modifications. This suggests that the presence of the sulfur atom at the 2' position, as in Poly(2'-methylthioadenylic acid), provides a substantial protective effect against serum nucleases.
The Structural Advantage of 2'-Methylthio Modification
The enhanced stability of oligonucleotides containing 2'-methylthio modifications can be attributed to several factors. The methylthio group is bulkier than a hydroxyl or even a methoxy group, which can sterically hinder the approach of nucleases to the phosphodiester backbone. Furthermore, the electronic properties of the sulfur atom may alter the conformation of the ribose sugar and the overall helical structure of the nucleic acid, rendering it a less favorable substrate for nucleases.
Experimental Protocol: Serum Nuclease Resistance Assay
To validate the nuclease resistance of modified oligonucleotides, a standardized serum stability assay is crucial. The following protocol outlines a typical workflow for such an experiment.
Objective: To determine the half-life of a modified oligonucleotide in the presence of serum nucleases.
Materials:
-
Modified oligonucleotide (e.g., Poly(2'-methylthioadenylic acid))
-
Unmodified control oligonucleotide
-
Human serum (or fetal bovine serum)
-
Nuclease-free water
-
Phosphate-buffered saline (PBS)
-
Gel loading buffer
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel staining solution (e.g., SYBR Gold)
-
Gel imaging system
-
Incubator at 37°C
-
Microcentrifuge tubes
Procedure:
-
Oligonucleotide Preparation:
-
Resuspend the modified and control oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Prepare working solutions of 10 µM in PBS.
-
-
Serum Incubation:
-
For each oligonucleotide, prepare a series of microcentrifuge tubes, one for each time point (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
To each tube, add 10 µL of 50% human serum (diluted in PBS).
-
Add 1 µL of the 10 µM oligonucleotide working solution to each corresponding tube to initiate the degradation reaction. The final oligonucleotide concentration will be 1 µM.
-
Incubate the tubes at 37°C.
-
-
Sample Collection and Nuclease Inactivation:
-
At each designated time point, remove the corresponding tube from the incubator.
-
Immediately add 11 µL of gel loading buffer containing a denaturing agent (e.g., formamide) and a chelating agent (e.g., EDTA) to stop the nuclease activity.
-
Store the samples at -20°C until all time points are collected.
-
-
Gel Electrophoresis:
-
Thaw the collected samples and briefly centrifuge.
-
Load 10 µL of each sample onto a denaturing polyacrylamide gel (e.g., 15-20%).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Visualization and Quantification:
-
Stain the gel with a suitable nucleic acid stain.
-
Visualize the gel using a gel imaging system.
-
Quantify the band intensity of the intact oligonucleotide for each time point using densitometry software.
-
-
Data Analysis:
-
Normalize the band intensity at each time point to the intensity at time 0.
-
Plot the percentage of intact oligonucleotide versus time.
-
Determine the half-life (t½) of the oligonucleotide, which is the time it takes for 50% of the initial amount to be degraded.
-
Experimental Workflow Diagram
Caption: Workflow for Serum Nuclease Resistance Assay.
Conclusion
References
A Comparative Analysis of 2'-O-Methyl and 2'-Methylthio Modifications in Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of oligonucleotide therapeutics, chemical modifications are paramount for enhancing stability, target affinity, and overall efficacy. Among the myriad of available modifications, 2'-O-methyl (2'-OMe) has become a cornerstone in the design of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). This guide provides a comparative analysis of the well-established 2'-O-methyl modification and the less-explored, yet promising, 2'-methylthio (2'-SMe) modification, with a focus on their impact on critical biophysical properties.
Introduction to 2'-Ribose Modifications
The 2'-hydroxyl group of the ribose sugar is a key target for chemical modifications in therapeutic oligonucleotides. Unmodified RNA is susceptible to rapid degradation by endogenous nucleases, limiting its therapeutic potential. Modifications at the 2'-position can sterically hinder nuclease access and modulate the sugar pucker, which in turn influences the helical geometry and binding affinity of the oligonucleotide.
2'-O-Methyl (2'-OMe) modification involves the replacement of the 2'-hydroxyl group with a methoxy group (-OCH₃). This modification is widely adopted due to its ability to increase nuclease resistance and thermal stability of oligonucleotide duplexes.[1][2] It is a naturally occurring post-transcriptional modification found in various RNA species, which contributes to its good toxicological profile.[3]
2'-Methylthio (2'-SMe) modification, specifically in the form of 2'-O-Me-4'-thioRNA (Me-SRNA), introduces a sulfur atom into the ribose ring at the 4'-position in conjunction with a 2'-O-methyl group. This "hybrid" modification combines features of both 2'-O-alkylation and a thio-sugar. Another variation is the direct 2'-S-methyl substitution, where the 2'-hydroxyl is replaced by a thiomethyl group (-SCH₃). Due to the limited availability of direct comparative data for a simple 2'-S-methyl modification, this guide will focus on the comparison between 2'-O-methyl RNA and 2'-O-Me-4'-thioRNA, for which experimental data is available.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance metrics of 2'-O-methyl and 2'-O-Me-4'-thioRNA modifications based on available experimental data.
| Property | 2'-O-Methyl (2'-OMe) RNA | 2'-O-Me-4'-thioRNA (Me-SRNA) | Reference Oligonucleotide (Unmodified RNA) |
| Nuclease Resistance (Endonuclease S1, t₁⸝₂) ** | > 24 hours | > 24 hours | - |
| Nuclease Resistance (3'-Exonuclease SVPD, t₁⸝₂) | - | 79.2 min | - |
| Nuclease Resistance (Human Plasma, t₁⸝₂) ** | 187 min | 1631 min | - |
| Thermal Stability (ΔTm per modification vs. RNA/RNA duplex) | +1.3°C | +1.0°C (average) | N/A |
| Binding Affinity (Hybridization Partner Preference) | RNA | RNA | RNA |
| RNase H Activation | Does not support RNase H cleavage | Data not available | Does not support RNase H cleavage |
| In Vivo Efficacy | Widely used in approved therapeutics | Limited data available | Rapidly degraded |
Table 1: Comparative Performance of 2'-O-Methyl and 2'-O-Me-4'-thioRNA Modifications. [4][5][6]
Key Performance Attributes
Nuclease Resistance
Both 2'-O-methyl and 2'-O-Me-4'-thioRNA modifications offer exceptional protection against nuclease degradation compared to unmodified RNA.
-
Endonuclease Stability: Both modifications show high resistance to single-strand specific endonucleases like S1 nuclease, with half-lives exceeding 24 hours.[4][5]
-
Exonuclease Stability: 2'-O-Me-4'-thioRNA demonstrates significant resistance to 3'-exonucleases such as snake venom phosphodiesterase (SVPD).[4][5] While direct comparative data for 2'-O-methyl RNA against SVPD from the same study is not available, 2'-O-methylation is known to provide substantial protection against exonucleases.[]
-
Plasma Stability: In a direct comparison, 2'-O-Me-4'-thioRNA exhibits remarkably superior stability in 50% human plasma, with a half-life approximately 8.7 times longer than that of 2'-O-methyl RNA.[4][5] This suggests that the thio-sugar modification significantly enhances the oligonucleotide's longevity in a biological environment.
Thermal Stability and Binding Affinity
The thermal stability (Tm) of an oligonucleotide duplex is a critical indicator of its binding affinity to the target sequence.
-
Duplex Stabilization: Both 2'-O-methyl and 2'-O-Me-4'-thioRNA modifications increase the thermal stability of RNA/RNA duplexes compared to their unmodified counterparts. The 2'-O-methyl modification typically provides a ΔTm of approximately +1.3°C per modification.[6] The 2'-O-Me-4'-thioRNA modification also enhances thermal stability, although to a slightly lesser extent in the reported studies.[4][5]
-
Hybridization Preference: Both modifications maintain a strong preference for binding to complementary RNA over DNA, a desirable characteristic for antisense and siRNA applications targeting mRNA.[4][5]
Structural Insights
Molecular dynamics simulations of a DNA:RNA hybrid containing a 2'-S-methyl modification suggest that the less electronegative sulfur atom, compared to the oxygen in a 2'-O-methyl group, can influence the sugar pucker conformation. While 2'-O-methyl groups strongly favor the C3'-endo (A-form) conformation, which is beneficial for RNA binding, 2'-S-methyl groups may show a greater tendency towards the C2'-endo (B-form like) conformation.[8] This difference in conformational preference could impact the overall geometry of the duplex and its recognition by cellular machinery.
Experimental Protocols
Nuclease Stability Assay
Objective: To determine the half-life (t₁⸝₂) of modified oligonucleotides in the presence of nucleases.
Materials:
-
Modified and unmodified oligonucleotides (e.g., 15-mer)
-
S1 nuclease from Aspergillus oryzae
-
Snake Venom Phosphodiesterase (SVPD)
-
Human plasma (50% in a suitable buffer)
-
Reaction buffers specific for each nuclease
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel staining reagent (e.g., Stains-All)
-
Gel imaging system
-
Microcentrifuge tubes, pipettes, heating block
Protocol:
-
Oligonucleotide Preparation: Dissolve oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Nuclease Digestion:
-
S1 Nuclease: Prepare a reaction mixture containing the oligonucleotide (final concentration 5 µM) in S1 nuclease buffer. Add S1 nuclease (e.g., 10 units) to initiate the reaction.
-
SVPD: Prepare a reaction mixture containing the oligonucleotide (final concentration 5 µM) in SVPD buffer. Add SVPD (e.g., 0.01 units) to start the reaction.
-
Human Plasma: Prepare a reaction mixture containing the oligonucleotide (final concentration 5 µM) in 50% human plasma.
-
-
Time Course: Incubate the reactions at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw aliquots of the reaction and immediately quench the enzymatic activity by adding a stop solution (e.g., EDTA and formamide loading dye) and freezing on dry ice.
-
PAGE Analysis: Analyze the samples by denaturing PAGE (e.g., 20% polyacrylamide, 7M urea).
-
Visualization and Quantification: Stain the gel and visualize the oligonucleotide bands using a gel imaging system. Quantify the intensity of the full-length oligonucleotide band at each time point.
-
Data Analysis: Plot the percentage of intact oligonucleotide versus time. Calculate the half-life (t₁⸝₂) by fitting the data to a first-order exponential decay curve.
Thermal Denaturation (Tm) Analysis
Objective: To determine the melting temperature (Tm) of oligonucleotide duplexes.
Materials:
-
Modified and complementary unmodified RNA oligonucleotides
-
Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
-
Quartz cuvettes
Protocol:
-
Duplex Formation: Mix equimolar amounts of the modified oligonucleotide and its complementary RNA strand in the annealing buffer to a final concentration of, for example, 2 µM for each strand.
-
Annealing: Heat the solution to 90°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.
-
UV Absorbance Measurement: Transfer the annealed duplex solution to a quartz cuvette and place it in the spectrophotometer.
-
Melting Curve Acquisition: Monitor the change in UV absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled ramp rate (e.g., 0.5°C/minute).
-
Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined by finding the maximum of the first derivative of the melting curve (absorbance vs. temperature).
RNase H Cleavage Assay
Objective: To assess the ability of a modified oligonucleotide to induce RNase H-mediated cleavage of a target RNA when in a gapmer design.
Materials:
-
Gapmer antisense oligonucleotide (with a central DNA gap and modified flanks)
-
Target RNA oligonucleotide (radiolabeled or fluorescently labeled for detection)
-
Recombinant RNase H (e.g., E. coli or human)
-
RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., EDTA and formamide loading dye)
-
PAGE system and imaging equipment
Protocol:
-
Duplex Formation: Anneal the labeled target RNA with the gapmer ASO in the RNase H reaction buffer (without the enzyme) by heating to 90°C and slow cooling.
-
Reaction Initiation: Initiate the cleavage reaction by adding RNase H to the annealed duplex.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Analysis: Separate the cleavage products from the full-length RNA substrate by denaturing PAGE.
-
Visualization and Quantification: Visualize the labeled RNA fragments and quantify the percentage of cleaved RNA relative to the total RNA.
Mandatory Visualizations
Caption: Experimental workflow for the comparative analysis of modified oligonucleotides.
Caption: RNase H-dependent antisense mechanism for gapmer oligonucleotides.
Conclusion
The 2'-O-methyl modification is a well-validated and effective strategy for enhancing the therapeutic properties of oligonucleotides. It provides a good balance of nuclease resistance, increased binding affinity, and a favorable safety profile.
The 2'-O-Me-4'-thioRNA modification emerges as a highly promising alternative, demonstrating significantly superior stability in human plasma, which could translate to improved in vivo half-life and potentially less frequent dosing. While its effect on thermal stability is comparable to 2'-O-methyl, the enhanced nuclease resistance is a key advantage.
Further research is warranted to fully elucidate the properties of 2'-methylthio and its variants, particularly concerning their interaction with the RNAi machinery in the context of siRNAs, their ability to support RNase H activity in gapmer ASOs, and their in vivo efficacy and long-term safety profiles. For researchers and drug developers, the choice of modification will depend on the specific application, the desired pharmacokinetic profile, and the balance between potency and potential toxicity. The data presented in this guide suggest that 2'-O-Me-4'-thioRNA is a modification worthy of consideration in the design of next-generation oligonucleotide therapeutics.
References
- 1. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 2. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 3. RNA 2′-O-Methylation (Nm) Modification in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of 2'-modified-4'-thioRNA: a comprehensive comparison of nuclease stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of 2′-modified-4′-thioRNA: a comprehensive comparison of nuclease stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thio-2-dT (S2dT) Oligo Modifications from Gene Link [genelink.com]
- 8. academic.oup.com [academic.oup.com]
Unveiling the Potential of Poly(2'-methylthioadenylic acid) Modified mRNA: A Comparative Guide for Researchers
A deep dive into the biological activity of Poly(2'-methylthioadenylic acid) (s2A) modified messenger RNA (mRNA) reveals a landscape ripe for exploration. While direct, quantitative data comparing its performance against other mRNA modifications remains limited in publicly accessible research, this guide provides a comprehensive framework for its evaluation. By drawing parallels with well-characterized modifications and outlining detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to investigate the potential of this novel modification.
The strategic modification of mRNA has revolutionized the field of nucleic acid therapeutics, leading to enhanced stability, increased protein expression, and reduced immunogenicity of mRNA-based drugs and vaccines. Modifications such as pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) have become standard in the industry. The introduction of a methylthio group at the 2' position of the ribose sugar in adenylic acid (Poly(2'-methylthioadenylic acid)) presents a new avenue for fine-tuning mRNA performance. This guide will explore the anticipated biological impact of this modification and provide the methodologies to validate its activity.
The Rationale for 2'-Ribose Modifications
Modifications at the 2'-hydroxyl group of the ribose sugar are a key strategy for enhancing the therapeutic properties of mRNA. The well-studied 2'-O-methylation (Nm) has been shown to increase the stability of RNA duplexes.[1] This modification can also play a crucial role in helping the innate immune system distinguish between self and non-self RNA, thereby reducing unwanted inflammatory responses.[2] It is hypothesized that the introduction of a 2'-methylthio group could confer similar or even enhanced properties due to its chemical nature.
Comparative Performance: An Extrapolated View
In the absence of direct comparative studies on Poly(2'-methylthioadenylic acid) modified mRNA, we can extrapolate its potential performance based on the known effects of related modifications. The following table provides a hypothetical comparison to guide experimental design. It is crucial to note that these are expected trends and require experimental validation.
| Feature | Unmodified mRNA | Pseudouridine (Ψ) Modified mRNA | N1-methylpseudouridine (m1Ψ) Modified mRNA | Poly(2'-methylthioadenylic acid) (s2A) Modified mRNA (Hypothesized) |
| Protein Expression | Baseline | Increased | Significantly Increased | Potentially Increased |
| mRNA Stability | Low | Increased | Increased | Potentially Increased |
| Immunogenicity | High | Reduced | Significantly Reduced | Potentially Reduced |
Key Biological Activities and Their Evaluation
Enhancing Protein Expression
The ultimate goal of most mRNA therapeutics is the efficient production of a target protein. Modifications can enhance translation efficiency by reducing innate immune responses that would otherwise inhibit translation, and by potentially improving ribosome processivity.
Increasing mRNA Stability
The inherent instability of mRNA is a major hurdle in its therapeutic application. Modifications can protect the mRNA molecule from degradation by cellular nucleases, thereby prolonging its half-life and the duration of protein expression.
Mitigating Innate Immune Responses
Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs) 7 and 8, leading to an inflammatory response and reduced protein expression. Chemical modifications can mask the mRNA from these sensors.
Experimental Protocols for Biological Activity Confirmation
To empirically determine the biological activity of Poly(2'-methylthioadenylic acid) modified mRNA, a series of well-established experimental protocols can be employed.
Synthesis of Modified mRNA by In Vitro Transcription
Objective: To produce high-quality, full-length mRNA incorporating the desired 2'-methylthioadenosine modification.
Methodology:
-
Template Preparation: A linear DNA template containing a T7 promoter, the open reading frame (ORF) of the gene of interest (e.g., a reporter gene like eGFP or Luciferase), and a poly(A) tail is generated by PCR or plasmid linearization.
-
In Vitro Transcription Reaction: The transcription reaction is assembled using a high-yield T7 RNA polymerase kit. The standard ATP nucleotide is either partially or fully replaced with 2'-methylthioadenosine triphosphate (s2ATP). The reaction mixture typically includes:
-
Linear DNA template
-
T7 RNA Polymerase
-
Ribonucleotide triphosphates (GTP, CTP, UTP, and a defined ratio of ATP to s2ATP)
-
Cap analog (e.g., CleanCap®)
-
RNase inhibitor
-
Transcription buffer
-
-
Incubation: The reaction is incubated at 37°C for 2-4 hours.
-
DNase Treatment: The DNA template is removed by incubation with DNase.
-
Purification: The synthesized mRNA is purified using a method such as lithium chloride precipitation or silica-based spin columns to remove unincorporated nucleotides and enzymes.
-
Quality Control: The integrity and concentration of the mRNA are assessed by gel electrophoresis and spectrophotometry.
Quantification of Protein Expression
Objective: To measure the amount of protein produced from the modified mRNA in a cellular context.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HeLa) is cultured to an appropriate confluency. The cells are then transfected with equimolar amounts of unmodified, s2A-modified, and other control modified mRNAs (e.g., m1Ψ-modified) complexed with a transfection reagent (e.g., Lipofectamine).
-
Cell Lysis: At various time points post-transfection (e.g., 6, 12, 24, 48 hours), the cells are harvested and lysed to release the intracellular proteins.
-
Protein Quantification Assay:
-
For reporter proteins: If a reporter like Luciferase is used, its activity is measured using a luminometer after adding the appropriate substrate. For fluorescent proteins like eGFP, the fluorescence intensity can be measured using a plate reader or flow cytometry.
-
For other proteins: A quantitative Western blot or an enzyme-linked immunosorbent assay (ELISA) can be performed using an antibody specific to the protein of interest.
-
-
Data Analysis: The protein expression levels from the s2A-modified mRNA are compared to those from the control mRNAs.
Assessment of mRNA Stability
Objective: To determine the half-life of the modified mRNA within cells.
Methodology:
-
Transcription Inhibition: Cells are transfected with the different mRNA variants as described above. After allowing for initial protein expression (e.g., 6 hours), transcription is halted by adding a transcription inhibitor such as Actinomycin D.
-
RNA Extraction: Total RNA is extracted from the cells at various time points after the addition of the inhibitor (e.g., 0, 2, 4, 8, 12 hours).
-
Quantitative Real-Time PCR (qRT-PCR): The amount of the specific mRNA remaining at each time point is quantified by qRT-PCR using primers specific to the transfected mRNA.
-
Data Analysis: The decay rate and half-life of the s2A-modified mRNA are calculated and compared to the control mRNAs.
Evaluation of Innate Immune Response
Objective: To measure the extent to which the modified mRNA activates innate immune signaling pathways.
Methodology:
-
Cell Culture and Transfection: Immune cells, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1), are cultured and transfected with the different mRNA variants.
-
Cytokine Measurement: After a defined incubation period (e.g., 6-24 hours), the cell culture supernatant is collected. The levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-alpha (IFN-α), are measured using ELISA or a multiplex cytokine assay.[3][4]
-
Gene Expression Analysis: The cells are harvested, and RNA is extracted. The expression levels of key innate immune response genes (e.g., IFIT1, OAS1, RIG-I) are quantified by qRT-PCR.
-
Data Analysis: The levels of cytokine secretion and immune gene induction by the s2A-modified mRNA are compared to those of the control mRNAs.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Conclusion
The exploration of novel mRNA modifications like Poly(2'-methylthioadenylic acid) is essential for the continued advancement of RNA therapeutics. While direct experimental evidence is currently sparse, the established principles of mRNA modification provide a strong foundation for hypothesizing its benefits. By employing the rigorous experimental protocols outlined in this guide, researchers can systematically evaluate the biological activity of s2A-modified mRNA, paving the way for its potential application in next-generation vaccines and therapies. The provided frameworks for understanding innate immune signaling and experimental design will serve as valuable resources for those venturing into this exciting area of research.
References
A Comparative Guide to the Synthesis of Poly(2'-methylthioadenylic acid)
For Researchers, Scientists, and Drug Development Professionals
The synthesis of modified polynucleotides is a cornerstone of modern molecular biology and therapeutic development. Poly(2'-methylthioadenylic acid) (Poly(2'-S-methyladenylic acid) or P(m2A)), a modified RNA analog, holds significant interest for various research and therapeutic applications due to the unique properties conferred by the 2'-methylthio group. The choice of synthesis methodology is critical as it can significantly impact the yield, purity, length, and ultimately, the biological activity of the resulting polymer. This guide provides a comprehensive cross-validation of the two primary methods for synthesizing Poly(2'-methylthioadenylic acid): enzymatic synthesis and chemical synthesis.
At a Glance: Enzymatic vs. Chemical Synthesis
| Feature | Enzymatic Synthesis | Chemical Synthesis (Phosphoramidite Method) |
| Primary Enzyme/Reagent | Polynucleotide Phosphorylase (PNPase) | 2'-methylthioadenosine phosphoramidite |
| Starting Material | 2-methyladenosine 5'-diphosphate (m2ADP) | 2'-methylthioadenosine phosphoramidite amidite |
| Typical Product Length | Long polymers (kilobases), polydisperse | Precisely defined short to medium oligonucleotides (up to ~200 bases) |
| Yield | Generally higher for long polymers | Lower, especially for longer sequences |
| Purity | Can be high, but may contain starting materials and byproducts requiring purification | High purity of the desired sequence is achievable with modern purification techniques |
| Sequence Control | Homopolymers or random copolymers | Precise, user-defined sequence control |
| Scalability | Can be scaled up for large quantities of long polymers | Well-established for small to medium scale; large-scale synthesis can be costly |
| Cost-Effectiveness | Potentially more cost-effective for long, random polymers | Can be expensive, especially with modified amidites and for long sequences |
| Time Efficiency | Reaction times can vary from hours to overnight | Automated synthesis is rapid for short sequences, but purification adds time |
Performance Comparison: Quantitative Data
While specific quantitative data for the synthesis of Poly(2'-methylthioadenylic acid) is not extensively published in a comparative context, the following table provides expected performance metrics based on the synthesis of similar 2'-modified polynucleotides.
| Parameter | Enzymatic Synthesis (PNPase) | Chemical Synthesis (Phosphoramidite) | Supporting Data Insights |
| Yield | Can be high, often reported in terms of percentage of substrate incorporated. For long polymers, this method is generally more productive in terms of mass. | Yield is dependent on coupling efficiency at each step. For a 30-mer with 99% coupling efficiency, the theoretical yield is ~75%. This decreases significantly with increasing length. | Enzymatic methods can generate long RNA sequences (up to 3,000 bases or higher) with a much higher yield compared to chemical synthesis, which is typically limited to around 250 bases with lower yields[1]. |
| Purity | The primary product is the desired polymer, but the reaction mixture will contain residual substrate, enzyme, and salts. Purification (e.g., precipitation, chromatography) is necessary. The product is often polydisperse. | High purity of the target oligonucleotide can be achieved after purification (e.g., HPLC, PAGE). The main impurities are shorter, "failure" sequences. | Phosphoramidite chemistry, coupled with purification techniques like HPLC, allows for the isolation of the full-length product with high purity, separating it from shorter synthesis failures[2]. |
| Molecular Weight | Produces a population of polymers with a distribution of molecular weights, often resulting in long chains. | Produces a single, well-defined polymer of a specific, predetermined molecular weight. | Enzymatic synthesis with PNPase can result in highly disperse polymers ranging from 1 to 30 kilobases[3]. Chemical synthesis provides precise control over the number of monomer additions, resulting in a defined molecular weight. |
| Functional Activity | The biological activity of the resulting polymer population needs to be assessed. The presence of a range of polymer lengths may be advantageous or disadvantageous depending on the application. | The activity of a single, well-defined sequence can be precisely determined. This is critical for applications requiring sequence specificity. | The precise sequence control of chemical synthesis is crucial for applications like antisense oligonucleotides and siRNAs, where specific base pairing is essential for function[4]. |
Experimental Protocols
Enzymatic Synthesis of Poly(2'-methylthioadenylic acid)
This protocol is based on the general method for polynucleotide phosphorylase (PNPase) catalyzed polymerization of nucleoside diphosphates[5][6].
Materials:
-
2-methyladenosine 5'-diphosphate (m2ADP)
-
Polynucleotide Phosphorylase (PNPase) from E. coli or M. luteus
-
Tris-HCl buffer (pH 8.0-9.0)
-
Magnesium Chloride (MgCl₂)
-
EDTA
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a sterile, nuclease-free microcentrifuge tube, combine the following components on ice:
-
Tris-HCl buffer (e.g., 100 mM final concentration)
-
MgCl₂ (e.g., 10 mM final concentration)
-
EDTA (e.g., 1 mM final concentration)
-
m2ADP (e.g., 1-10 mM final concentration)
-
Nuclease-free water to the desired final volume.
-
-
Enzyme Addition: Add PNPase to the reaction mixture. The optimal enzyme concentration should be determined empirically but can range from 1-10 units per reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 2 to 24 hours. The incubation time will influence the length of the resulting polymer.
-
Termination: Stop the reaction by adding excess EDTA or by heat inactivation (e.g., 65°C for 15 minutes).
-
Purification:
-
Precipitate the synthesized Poly(2'-methylthioadenylic acid) by adding 2.5 to 3 volumes of cold ethanol and an appropriate salt (e.g., sodium acetate).
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge to pellet the polymer.
-
Wash the pellet with 70% ethanol and air-dry.
-
Resuspend the purified polymer in a suitable nuclease-free buffer.
-
-
Characterization: Analyze the product by gel electrophoresis (to assess size distribution) and UV spectrophotometry (to determine concentration and purity).
Chemical Synthesis of Poly(2'-methylthioadenylic acid)
This protocol outlines the solid-phase synthesis of a defined-length Poly(2'-methylthioadenylic acid) oligonucleotide using the phosphoramidite method. This process requires a specialized automated DNA/RNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the initial 2'-methylthioadenosine.
-
2'-methylthioadenosine phosphoramidite.
-
Standard DNA/RNA synthesis reagents:
-
Activator (e.g., 5-ethylthio-1H-tetrazole)
-
Oxidizer (e.g., iodine solution)
-
Capping reagents (e.g., acetic anhydride and N-methylimidazole)
-
Deblocking agent (e.g., trichloroacetic acid in dichloromethane)
-
-
Acetonitrile (anhydrous)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of methylamine and ammonium hydroxide)
-
Purification system (e.g., HPLC or PAGE)
Procedure:
-
Synthesis of 2'-methylthioadenosine phosphoramidite: This is a multi-step organic synthesis process that is typically performed by specialized chemical suppliers. The general approach involves protecting the 5'-hydroxyl and the exocyclic amine of 2'-methylthioadenosine, followed by phosphitylation of the 3'-hydroxyl group.
-
Automated Solid-Phase Synthesis:
-
The CPG solid support is packed into a synthesis column.
-
The synthesis cycle is initiated, which consists of four main steps repeated for each monomer addition: a. Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing chain. b. Coupling: Activation of the incoming 2'-methylthioadenosine phosphoramidite and its coupling to the 5'-hydroxyl of the growing chain. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Oxidation of the phosphite triester linkage to a more stable phosphate triester.
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support using a strong base (e.g., concentrated ammonium hydroxide).
-
This treatment also removes the protecting groups from the phosphate backbone and the nucleobases.
-
-
Purification: The crude oligonucleotide product is purified to remove failure sequences and other impurities. Reverse-phase HPLC is a common method for this purpose.
-
Desalting and Characterization: The purified oligonucleotide is desalted and its identity and purity are confirmed by mass spectrometry and analytical HPLC or PAGE.
Visualizing the Synthesis Workflows
Caption: Enzymatic synthesis workflow for Poly(2'-methylthioadenylic acid).
Caption: Chemical synthesis workflow for Poly(2'-methylthioadenylic acid).
Signaling Pathways and Logical Relationships
While Poly(2'-methylthioadenylic acid) itself is not a signaling molecule in a classical pathway, its synthesis methods can be represented as a logical decision-making process for a researcher.
Caption: Decision tree for selecting a synthesis method.
Conclusion
The choice between enzymatic and chemical synthesis for producing Poly(2'-methylthioadenylic acid) is dictated by the specific requirements of the intended application. For applications where long, polydisperse polymers are acceptable or even desirable, and where high mass yield is a priority, enzymatic synthesis using polynucleotide phosphorylase is a compelling option. Conversely, when a precisely defined sequence and length are critical, as is the case for many therapeutic and diagnostic applications, the chemical phosphoramidite method is the superior choice, despite its potential for lower yields with increasing polymer length. Researchers and drug developers should carefully consider these trade-offs to select the most appropriate synthesis strategy for their goals.
References
- 1. Determining RNA Natural Modifications and Nucleoside Analog-Labeled Sites by a Chemical/Enzyme-Induced Base Mutation Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Mechanism of polynucleotide phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. Synthesis and Characterization of Poly-8-Methylamino-Adenylic. [ir.oauife.edu.ng]
Benchmarking Poly(2'-methylthioadenylic acid): A Comparative Guide to RNA Modifications in Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of RNA therapeutics, the strategic selection of chemical modifications is paramount to optimizing the stability, efficacy, and safety of mRNA-based drugs and vaccines. While modifications such as pseudouridine (Ψ), N6-methyladenosine (m6A), and 2'-O-methylation (2'-O-Me) have been extensively studied, emerging modifications like Poly(2'-methylthioadenylic acid) [Poly(m2S-A)] offer new avenues for innovation. This guide provides an objective comparison of Poly(m2S-A) against other common RNA modifications, supported by available experimental data and detailed protocols to empower researchers in their benchmarking efforts.
It is important to note that Poly(2'-methylthioadenylic acid) is a less-studied modification compared to its counterparts. Consequently, direct, quantitative comparative data remains limited in the scientific literature. This guide synthesizes the available information and provides a framework for the systematic evaluation of this and other novel RNA modifications.
Comparative Analysis of Key Performance Metrics
The therapeutic potential of a modified RNA is largely determined by its performance across four key areas: thermal stability, nuclease resistance, translation efficiency, and immunogenicity. The following tables summarize the known quantitative data for common RNA modifications. Data for Poly(m2S-A) is sparse and will be updated as new research becomes available.
Table 1: Thermal Stability of Modified RNA
| Modification | Effect on Duplex Stability (Melting Temp, Tm) | Notes |
| Poly(2'-methylthioadenylic acid) (m2S-A) | Data not available. A related compound, poly(2-methyladenylic acid), forms a highly stable protonated duplex (Tm = 90°C at pH 5.0).[1] | The 2'-thioether group may influence sugar pucker and backbone conformation, potentially affecting thermal stability. |
| Pseudouridine (Ψ) | Generally increases Tm by enhancing base stacking. | The additional hydrogen bond donor in Ψ can pre-organize the sugar-phosphate backbone for more stable duplex formation. |
| N6-methyladenosine (m6A) | Decreases Tm by disrupting Watson-Crick base pairing. | The methyl group on the Watson-Crick face prevents standard A-U pairing, leading to local destabilization.[2] |
| 5-methylcytidine (m5C) | Increases Tm. | The methyl group enhances base stacking interactions within the duplex. |
| 2'-O-methylation (2'-O-Me) | Significantly increases Tm.[3] | The 2'-O-Me group favors an A-form helix, which is thermodynamically more stable for RNA duplexes.[3] |
| Unmodified RNA | Baseline | Serves as the standard reference for comparison. |
Table 2: Nuclease Resistance
| Modification | Effect on Nuclease Resistance | Notes |
| Poly(2'-methylthioadenylic acid) (m2S-A) | Expected to increase resistance. | Modification at the 2' position, similar to 2'-O-Me, can sterically hinder the approach of nucleases that target the 2'-hydroxyl group.[4][5] |
| Pseudouridine (Ψ) | No significant increase in resistance to common nucleases. | The core structure remains susceptible to phosphodiester bond cleavage. |
| N6-methyladenosine (m6A) | May slightly increase resistance in specific contexts.[6] | Can alter local RNA structure, which may indirectly affect nuclease accessibility.[6] |
| 5-methylcytidine (m5C) | No significant increase in resistance. | The modification is on the base and does not protect the phosphodiester backbone. |
| 2'-O-methylation (2'-O-Me) | Significantly increases resistance to endo- and exonucleases.[3][4] | The methyl group at the 2'-hydroxyl position sterically blocks nuclease activity.[5] |
| Phosphorothioate (PS) Backbone | High resistance to nucleases.[5] | A common backbone modification where a non-bridging oxygen is replaced by sulfur, rendering the linkage less susceptible to enzymatic cleavage.[5] |
Table 3: Translation Efficiency
| Modification | Effect on Protein Expression | Mechanism |
| Poly(2'-methylthioadenylic acid) (m2S-A) | Data not available. | The impact on ribosome binding and translocation is currently unknown. |
| Pseudouridine (Ψ) | Increases translation efficiency. | Reduces activation of PKR (an innate immune sensor that inhibits translation) and may enhance ribosome translocation. |
| N6-methyladenosine (m6A) | Context-dependent: can enhance or decrease translation.[7] | Can promote cap-independent translation or recruit reader proteins (e.g., YTHDF1) that enhance translation initiation. Conversely, it can also disrupt tRNA selection.[7] |
| 5-methylcytidine (m5C) | Can increase translation efficiency. | May enhance codon-anticodon interactions and ribosome processivity. |
| 2'-O-methylation (2'-O-Me) | Generally neutral or can be inhibitory if placed in critical regions. | Does not typically enhance translation but is used primarily for stability and reducing immunogenicity. |
Table 4: Immunogenicity Profile
| Modification | Innate Immune Activation (TLR3, TLR7, TLR8) | Notes |
| Poly(2'-methylthioadenylic acid) (m2S-A) | Expected to reduce activation. | Modifications at the 2' position are known to be potent inhibitors of TLR7/8 signaling.[8][9] |
| Pseudouridine (Ψ) | Reduces activation of TLRs and other RNA sensors. | Alters the structure of uridine-rich ssRNA, making it a poorer ligand for TLR7/8. |
| N6-methyladenosine (m6A) | Reduces activation of TLRs. | The modification is recognized as "self" by the innate immune system, thus dampening the response. |
| 5-methylcytidine (m5C) | Reduces activation of TLRs. | Similar to m6A, it helps the RNA mimic endogenous mammalian RNA. |
| 2'-O-methylation (2'-O-Me) | Potently suppresses TLR7/8 activation.[8][10] | Acts as a strong "self" signal, with some 2'-O-methylated RNAs acting as TLR antagonists.[8][10] |
| Unmodified RNA (IVT) | Strong activator of TLR3 (dsRNA) and TLR7/8 (ssRNA). | Recognized by the immune system as a pathogen-associated molecular pattern (PAMP). |
Experimental Methodologies
To facilitate the direct comparison of novel modifications like Poly(m2S-A), detailed and standardized protocols are essential. Below are methodologies for key benchmarking experiments.
Protocol 1: In Vitro Transcription (IVT) of Modified RNA
This protocol describes a general method for synthesizing RNA transcripts with complete substitution of a specific nucleotide with its modified analog (e.g., replacing all ATP with 2'-methylthioadenosine-5'-triphosphate).
Materials:
-
Linearized plasmid DNA template or PCR product with a T7 promoter (1 µg/µL)
-
T7 RNA Polymerase
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine)
-
Dithiothreitol (DTT, 100 mM)
-
RNase Inhibitor
-
NTP solution: 10 mM each of GTP, CTP, UTP
-
Modified NTP solution: 10 mM of 2'-methylthioadenosine-5'-triphosphate (m2S-ATP)
-
Nuclease-free water
Procedure:
-
Assemble the transcription reaction at room temperature in a nuclease-free tube. For a 20 µL reaction:
-
Nuclease-free water: to 20 µL
-
5x Transcription Buffer: 4 µL
-
100 mM DTT: 2 µL
-
10 mM GTP: 2 µL
-
10 mM CTP: 2 µL
-
10 mM UTP: 2 µL
-
10 mM m2S-ATP: 2 µL (replaces standard ATP)
-
Linear DNA Template (1 µg/µL): 1 µL
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Mix gently by pipetting and centrifuge briefly.
-
Incubate at 37°C for 2-4 hours.
-
To degrade the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the RNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) and verify its integrity via denaturing agarose gel electrophoresis.
Protocol 2: Serum Nuclease Stability Assay
This assay measures the degradation rate of an RNA transcript in the presence of serum to assess its nuclease resistance.
Materials:
-
Purified modified RNA and unmodified control RNA (1 µg each)
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
Reaction Buffer (e.g., PBS)
-
RNA loading dye
-
Denaturing agarose gel electrophoresis system
-
Gel imaging system
Procedure:
-
Prepare a 10% (v/v) serum solution in the reaction buffer.
-
For each RNA type, set up a series of reactions. In each tube, add 1 µg of RNA to the 10% serum solution for a final volume of 20 µL.
-
Incubate the reactions at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), stop the reaction by placing the tube on ice and adding an equal volume of denaturing RNA loading dye. Store samples at -80°C until all time points are collected.
-
Analyze all samples on a denaturing agarose gel.
-
Visualize the gel using a suitable imaging system (e.g., UV transilluminator with SYBR Gold stain).
-
Quantify the band intensity for the full-length RNA at each time point relative to the 0-hour time point to determine the degradation rate and calculate the RNA half-life.
Protocol 3: Toll-Like Receptor (TLR) Activation Assay
This assay uses HEK-Blue™ TLR reporter cell lines to quantify the activation of TLR7 or TLR8 in response to modified RNA. These cells express a specific TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene, which is induced upon TLR activation.
Materials: **
-
HEK-Blue™ hTLR7 and hTLR8 cell lines
-
Appropriate cell culture medium and supplements
-
Modified RNA and unmodified control RNA
-
Transfection reagent suitable for RNA (e.g., Lipofectamine™ 2000)
-
QUANTI-Blue™ Solution for SEAP detection
-
Positive control ligands (e.g., R848 for TLR7/8)
-
96-well plate
Procedure:
-
Plate HEK-Blue™ cells in a 96-well plate at a density of ~5 x 10⁴ cells per well and incubate overnight.
-
On the day of the experiment, prepare complexes of RNA and transfection reagent according to the manufacturer's protocol. Prepare a range of RNA concentrations to assess dose-response.
-
Remove the old medium from the cells and add 180 µL of fresh, pre-warmed medium.
-
Add 20 µL of the RNA-transfection reagent complexes to each well. Include wells for a negative control (transfection reagent only) and a positive control (R848).
-
Incubate the plate at 37°C in a CO₂ incubator for 18-24 hours.
-
To measure SEAP activity, add 20 µL of the cell culture supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution.
-
Incubate at 37°C for 1-3 hours and measure the optical density (OD) at 620-650 nm using a spectrophotometer.
-
Compare the OD values from the modified RNA-treated cells to the unmodified control to determine the reduction in immunogenicity.
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide clear visual representations of complex processes, aiding in the comprehension of experimental designs and biological mechanisms.
Caption: Workflow for benchmarking modified RNA performance.
References
- 1. researchgate.net [researchgate.net]
- 2. N6‐methyladenosine and RNA secondary structure affect transcript stability and protein abundance during systemic salt stress in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synoligo.com [synoligo.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. mdpi.com [mdpi.com]
- 7. RePub, Erasmus University Repository: Transcription Impacts the Efficiency of mRNA Translation via Co-transcriptional N6-adenosine Methylation [repub.eur.nl]
- 8. RNA Modifications Modulate Activation of Innate Toll-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. [PDF] 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells | Semantic Scholar [semanticscholar.org]
In vivo comparison of Poly(2'-methylthioadenylic acid) and unmodified RNA
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of nucleic acid-based therapeutics and immunological research, understanding the in vivo behavior of synthetic RNA molecules is paramount. This guide provides a comparative analysis of Poly(2'-methylthioadenylic acid) and unmodified RNA, focusing on their in vivo performance. It is important to note that while extensive data exists for unmodified RNA, particularly in the context of modern therapeutics, in vivo studies on Poly(2'-methylthioadenylic acid) are less recent. This comparison, therefore, draws upon available historical data for the modified polymer and contrasts it with the well-documented effects of its unmodified counterpart.
At a Glance: Key In Vivo Performance Metrics
The following table summarizes the known in vivo effects of Poly(2'-O-methyladenylic acid), a closely related 2'-modified polyadenylic acid, and unmodified RNA. This comparative data is compiled from various studies and experimental contexts.
| Feature | Poly(2'-O-methyladenylic acid) | Unmodified RNA |
| Primary In Vivo Effect | Enhancement of immune response | Potent induction of innate immunity |
| Reported Biological Activity | Inhibition of viral sarcoma development, enhanced antibody response[1] | Pro-inflammatory cytokine and Type I Interferon production[2][3] |
| Mechanism of Action | Presumed modulation of host immune response | Activation of Toll-like Receptors (TLR7 and TLR8)[2][3] |
| Key Signaling Pathway | Not definitively elucidated in available literature | MyD88-dependent signaling cascade[4][5] |
| In Vivo Administration Route | Intraperitoneal injection[1] | Intravenous, intramuscular, subcutaneous injection[6][7] |
| Reported In Vivo Dose (Mice) | 10 µg per mouse[1][8] | Varies widely depending on formulation and application |
| Potential Therapeutic Application | Antiviral, Adjuvant | Vaccine adjuvant, component of mRNA therapeutics |
Delving Deeper: In Vivo Experimental Findings
Poly(2'-O-methyladenylic acid): An Early Look at Immune Enhancement
Early in vivo research using a mouse model of Moloney sarcoma virus-induced tumors demonstrated that Poly(2'-O-methyladenylic acid) [poly(Am)] effectively inhibited tumor development and mortality.[1] The greatest inhibitory effect was observed when the compound was administered at least four hours prior to virus inoculation.[8] This anti-tumor effect was attributed to an enhancement of the host's immune response.[1] Specifically, Poly(Am) was shown to boost the antibody response to endogenous leukemia virus envelope antigens.[1][8] These findings suggest that 2'-O-methylation of polyadenylic acid can confer immune-enhancing properties, positioning it as a potential immunomodulator or vaccine adjuvant.
Unmodified RNA: A Potent Trigger of Innate Immunity
Unmodified single-stranded RNA (ssRNA) is a well-established pathogen-associated molecular pattern (PAMP) that is recognized by the innate immune system. In vivo, the introduction of unmodified RNA leads to the activation of endosomal Toll-like receptors, primarily TLR7 and TLR8.[2][3] This recognition event initiates a signaling cascade that is largely dependent on the adaptor protein MyD88.[4][5] The downstream consequences of this activation are the robust production of pro-inflammatory cytokines, such as TNF-α and IL-6, and a strong type I interferon (IFN) response.[2] While this potent immune stimulation is a key component of the adjuvant effect seen with RNA-based vaccines, it can also lead to off-target inflammation and can inhibit the translation of mRNA therapeutics. The inherent instability of unmodified ssRNA in vivo due to nuclease degradation is another critical factor to consider in its therapeutic application.[6]
Experimental Protocols: A Methodological Overview
In Vivo Study of Poly(2'-O-methyladenylic acid) in a Murine Tumor Model
The following protocol is based on the methodology described in early in vivo studies of Poly(2'-O-methyladenylic acid).
-
Animal Model: Newborn BALB/c mice.[8]
-
Test Article: Poly(2'-O-methyladenylic acid) [poly(Am)].
-
Dosing and Administration: 10 µg of poly(Am) per mouse, administered via intraperitoneal injection at various time points (1 to 4 hours) before virus inoculation.[1][8]
-
Challenge: Inoculation with Moloney sarcoma-leukemia virus complex.
-
Readouts:
-
Tumor development and incidence.
-
Mortality rate.
-
Antibody response to viral envelope antigens, assessed by radioimmunoassay.
-
General Protocol for In Vivo Administration and Analysis of Unmodified RNA
This protocol represents a generalized workflow for assessing the in vivo effects of unmodified RNA, often delivered via lipid nanoparticles (LNPs) for stability and cellular uptake.
-
Animal Model: Typically adult mice (e.g., C57BL/6).
-
Test Article: Unmodified single-stranded RNA, which can be complexed with a delivery vehicle like LNPs.[6]
-
Dosing and Administration: The dose and route (e.g., intravenous, intramuscular) are highly dependent on the specific research question and RNA formulation.
-
Sample Collection: Blood samples can be collected at various time points post-administration to analyze serum cytokines. Tissues of interest (e.g., spleen, liver) can be harvested for cellular and molecular analysis.
-
Readouts:
-
Cytokine Profiling: Serum levels of cytokines such as IFN-α, TNF-α, and IL-6 measured by ELISA or multiplex bead array.
-
Immune Cell Activation: Analysis of immune cell populations (e.g., dendritic cells, monocytes) in the spleen or other lymphoid organs by flow cytometry for activation markers (e.g., CD86, MHC class II).
-
Gene Expression Analysis: Measurement of interferon-stimulated genes (ISGs) in tissues or sorted cell populations by RT-qPCR.
-
Visualizing the Molecular Pathways and Workflows
Signaling Pathway of Unmodified RNA
Caption: Unmodified ssRNA activates TLR7/8 in the endosome, leading to MyD88-dependent signaling.
General Experimental Workflow for In Vivo RNA Analysis
Caption: A typical workflow for evaluating the in vivo effects of synthetic RNA formulations.
References
- 1. Effects of Poly(2′-O-Methyladenylic Acid) on Susceptibility and Autogenous Immunity to RNA Tumor Virus Oncogenesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Effects of poly(2'-O-methyladenylic acid) on susceptibility and autogenous immunity to RNA tumor virus oncogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Techniques for Poly(2'-methylthioadenylic acid)
For researchers, scientists, and drug development professionals working with modified oligonucleotides such as Poly(2'-methylthioadenylic acid), the validation of analytical techniques is a critical step to ensure product quality, consistency, and efficacy. This guide provides a detailed comparison of several key analytical methods, complete with experimental protocols and performance data to aid in the selection of the most appropriate techniques for validation.
Chromatographic Methods
Chromatographic techniques are fundamental for the analysis of oligonucleotides, providing information on purity, and length heterogeneity. The two most common methods are Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) and Size-Exclusion Chromatography (SEC).
Comparison of Chromatographic Techniques
| Feature | Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Size-Exclusion Chromatography (SEC) |
| Principle of Separation | Based on hydrophobicity and charge interactions with an ion-pairing agent. | Based on the hydrodynamic volume of the molecule. |
| Primary Application | Purity analysis, impurity profiling, and separation of failure sequences (n-1, n+1).[1][2] | Analysis of aggregation and average molecular size/length.[[“]][4] |
| Resolution | High resolution, capable of separating sequences with single nucleotide differences.[4] | Lower resolution, generally not suitable for separating single nucleotide differences. |
| Information Provided | Quantitative purity, identification of closely related impurities. | Detection of high molecular weight species (aggregates) and fragments. |
| Typical Throughput | Moderate | High |
Experimental Protocols
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC):
-
Sample Preparation: Dissolve the Poly(2'-methylthioadenylic acid) sample in a suitable aqueous buffer (e.g., 100 mM TEAA).
-
Instrumentation: A high-performance liquid chromatography system equipped with a UV detector and a suitable C18 column.
-
Mobile Phase A: An aqueous buffer containing an ion-pairing agent (e.g., triethylammonium acetate - TEAA).
-
Mobile Phase B: An organic solvent such as acetonitrile.
-
Gradient: A linear gradient from a low to a high concentration of Mobile Phase B is used to elute the oligonucleotides.
-
Detection: UV absorbance is monitored, typically at 260 nm.
-
Data Analysis: The purity of the sample is determined by calculating the peak area of the main peak relative to the total peak area.
Size-Exclusion Chromatography (SEC):
-
Sample Preparation: Dissolve the Poly(2'-methylthioadenylic acid) sample in the mobile phase buffer.
-
Instrumentation: An HPLC system with a UV detector and a size-exclusion column appropriate for the molecular weight range of the oligonucleotide.
-
Mobile Phase: An isocratic mobile phase, typically a phosphate buffer with a defined salt concentration.[4]
-
Flow Rate: A constant flow rate is applied.
-
Detection: UV absorbance at 260 nm.
-
Data Analysis: The presence of aggregates is indicated by peaks eluting earlier than the main peak, while fragments will elute later.
Workflow for Chromatographic Analysis
Caption: Workflow for chromatographic analysis of Poly(2'-methylthioadenylic acid).
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for the precise mass determination of oligonucleotides, confirming their identity and detecting modifications.
Comparison of Mass Spectrometry Techniques
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS |
| Principle | Soft ionization technique that generates multiply charged ions from a solution. | A laser is used to desorb and ionize molecules from a solid matrix. |
| Primary Application | Accurate mass determination, sequence verification, and characterization of modifications.[1] | Rapid mass determination and purity assessment.[1] |
| Resolution | High resolution, allowing for the differentiation of species with small mass differences. | Generally lower resolution than ESI-MS. |
| Throughput | Lower throughput.[1] | High throughput.[1] |
| Coupling | Commonly coupled with liquid chromatography (LC-MS).[5] | Typically a standalone technique. |
Experimental Protocols
Electrospray Ionization-Mass Spectrometry (ESI-MS):
-
Sample Preparation: The sample is typically desalted using a technique like ethanol precipitation or a desalting column to remove salts that can interfere with ionization. The purified sample is then dissolved in a solvent compatible with ESI, often a mixture of water and a volatile organic solvent like acetonitrile or methanol.
-
Instrumentation: An ESI mass spectrometer, often coupled to an LC system (LC-MS) for online separation and desalting.
-
Infusion: The sample solution is introduced into the ESI source at a low flow rate.
-
Ionization: A high voltage is applied to the sample solution, causing it to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) where their mass-to-charge ratio (m/z) is measured.
-
Data Analysis: The resulting spectrum of multiply charged ions is deconvoluted to determine the molecular weight of the oligonucleotide.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS:
-
Sample Preparation: A small amount of the oligonucleotide sample is mixed with a matrix solution (e.g., 3-hydroxypicolinic acid).
-
Spotting: The mixture is spotted onto a MALDI target plate and allowed to dry, co-crystallizing the sample and matrix.
-
Instrumentation: A MALDI-TOF mass spectrometer.
-
Desorption and Ionization: A pulsed laser is fired at the sample spot. The matrix absorbs the laser energy, leading to the desorption and ionization of the oligonucleotide molecules, primarily as singly charged ions.
-
Mass Analysis: The ions are accelerated into a flight tube, and their time of flight to the detector is measured. The time of flight is proportional to the square root of the m/z.
-
Data Analysis: The mass spectrum shows the molecular weight of the oligonucleotide and can be used to assess purity.
Logical Relationship of MS Techniques
Caption: Logical workflow for ESI-MS and MALDI-TOF MS analysis.
Sequencing and Electrophoretic Methods
For definitive sequence confirmation and high-resolution size separation, sequencing and electrophoretic methods are employed.
Comparison of Sequencing and Electrophoretic Techniques
| Feature | Next-Generation Sequencing (NGS) | Nanopore Direct RNA Sequencing | Capillary Gel Electrophoresis (CGE) |
| Principle | Massively parallel sequencing of cDNA templates. | An RNA molecule is passed through a nanopore, and the change in electrical current is used to determine the sequence.[6][7] | Separation of molecules based on their size-to-charge ratio in a gel-filled capillary under an electric field.[5] |
| Primary Application | Sequence confirmation and identification of low-level sequence variants. | Direct sequencing of the RNA molecule, including modifications, and length determination.[7] | High-resolution size separation and purity analysis.[5] |
| Detection of Modifications | Indirectly, through analysis of reverse transcription signatures. | Direct detection of base modifications.[7] | No |
| Resolution | Single-base resolution. | Single-base resolution. | High, can resolve single nucleotide differences. |
| Throughput | Very High | High | Moderate |
Experimental Protocols
Nanopore Direct RNA Sequencing:
-
Sample Preparation: The Poly(2'-methylthioadenylic acid) sample is ligated with a 3' adapter and a motor protein.
-
Instrumentation: A nanopore sequencing device (e.g., MinION, GridION).
-
Sequencing: The prepared RNA is loaded onto the flow cell. An electrical potential is applied, and the RNA molecules are threaded through the nanopores.
-
Data Acquisition: The ionic current through each nanopore is measured in real-time. Changes in the current are indicative of the specific nucleotides and any modifications passing through the pore.
-
Data Analysis: The raw electrical signal is basecalled to generate the RNA sequence. The data can then be analyzed to confirm the sequence, determine the length distribution, and identify the location of the 2'-methylthioadenine modifications.
Capillary Gel Electrophoresis (CGE):
-
Sample Preparation: The oligonucleotide sample is diluted in an appropriate buffer. A denaturant is often included to prevent secondary structure formation.[5]
-
Instrumentation: A capillary electrophoresis system with a gel-filled capillary and a UV or fluorescence detector.
-
Injection: The sample is injected into the capillary by electrokinetic or hydrodynamic injection.
-
Separation: A high voltage is applied across the capillary, causing the negatively charged oligonucleotides to migrate towards the anode. The gel matrix sieves the molecules based on their size.
-
Detection: The separated oligonucleotides are detected as they pass the detector window.
-
Data Analysis: The resulting electropherogram shows peaks corresponding to different sized molecules, allowing for the assessment of purity and length heterogeneity.
Experimental Workflow for Advanced Characterization
Caption: Experimental workflow for Nanopore Sequencing and CGE.
References
- 1. Techniques for Oligonucleotide Analysis | Technology Networks [technologynetworks.com]
- 2. Oligonucleotides Purity and Impurities Analysis | Agilent [agilent.com]
- 3. Techniques for measuring poly(A) tail length and composition - Consensus [consensus.app]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Comprehensive Analysis of Poly(A) Tail Length Sequencing Methods - CD Genomics [rna.cd-genomics.com]
- 7. Methplotlib: analysis of modified nucleotides from nanopore sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Poly(2'-methylthioadenylic acid) Tails of Varied Lengths: A Proposed Investigational Guide
For Immediate Release
Durham, NC – In the rapidly advancing field of mRNA therapeutics, the strategic modification of messenger RNA (mRNA) components is paramount to enhancing their stability and translational efficiency. While significant research has focused on cap analogues and internal base modifications, the 3' poly(A) tail, a critical determinant of mRNA fate, remains a promising but less explored target for chemical innovation. This guide outlines a proposed comparative study on Poly(2'-methylthioadenylic acid) [Poly(AmS)] tails, a novel modification hypothesized to bolster mRNA performance.
Currently, direct comparative studies on the impact of different lengths of Poly(AmS) tails are not extensively available in published literature. This document, therefore, serves as an investigational framework for researchers, scientists, and drug development professionals. It provides hypothesized outcomes based on the known functions of poly(A) tails and the influence of similar 2'-ribose modifications, alongside detailed experimental protocols to test these hypotheses. The 2'-O-methylation of nucleotides is known to increase mRNA stability; it is proposed that the 2'-methylthio group will confer similar or enhanced protective properties.[1][2][3]
Hypothesized Performance of Different Length Poly(AmS) Tails
The length of the poly(A) tail is a key factor in mRNA stability and translational efficiency.[4][[“]] We hypothesize that the introduction of the 2'-methylthio modification will enhance resistance to 3'-exonucleases. The comparative effects of different tail lengths are projected as follows:
-
Short Poly(AmS) Tails (approx. 30 nt): Expected to provide a baseline level of stability, superior to an unmodified short poly(A) tail, but may be insufficient for sustained, high-level protein expression.
-
Medium Poly(AmS) Tails (approx. 120 nt): Hypothesized to offer a significant enhancement in mRNA half-life and a corresponding increase in protein yield, representing a potential optimal balance for many therapeutic applications.
-
Long Poly(AmS) Tails (approx. 250 nt): Predicted to provide the highest level of stability. However, the translational efficiency may plateau or even slightly decrease if the very long tail interferes with the formation of the closed-loop structure necessary for efficient translation initiation.
Data Presentation: Projected Experimental Outcomes
The following tables summarize the expected quantitative data from the proposed experiments.
Table 1: Comparative mRNA Stability
| Tail Type | Tail Length (nt) | Modification | Projected Half-life (in vitro decay assay, hours) |
| Control | ~120 | Unmodified Adenosine | 8 |
| Experimental 1 | ~30 | 2'-methylthioadenosine | 12 |
| Experimental 2 | ~120 | 2'-methylthioadenosine | 24 |
| Experimental 3 | ~250 | 2'-methylthioadenosine | 36 |
Table 2: Comparative Translational Efficiency
| Tail Type | Tail Length (nt) | Modification | Projected Protein Yield (in vitro translation, relative units) |
| Control | ~120 | Unmodified Adenosine | 100 |
| Experimental 1 | ~30 | 2'-methylthioadenosine | 90 |
| Experimental 2 | ~120 | 2'-methylthioadenosine | 250 |
| Experimental 3 | ~250 | 2'-methylthioadenosine | 220 |
Experimental Protocols
Detailed methodologies for the key proposed experiments are provided below.
Protocol 1: Synthesis of mRNA with a C-terminal Poly(A) tail
This protocol describes the generation of a standard mRNA transcript which will serve as the substrate for enzymatic tailing.
-
Template Preparation: A linearized DNA template encoding a reporter gene (e.g., Firefly Luciferase) downstream of a T7 promoter is prepared. The template should lack a poly(A) tail sequence.
-
In Vitro Transcription (IVT):
-
Set up the following 20 µL reaction at room temperature:
-
5X Transcription Buffer: 4 µL
-
100 mM DTT: 2 µL
-
rNTP mix (10 mM each): 4 µL
-
Anti-Reverse Cap Analog (ARCA): 2 µL of 10 mM
-
Linear DNA Template: 1 µg
-
T7 RNA Polymerase: 2 µL
-
RNase Inhibitor: 1 µL
-
Nuclease-free water: to 20 µL
-
-
Incubate at 37°C for 2 hours.
-
Purify the resulting mRNA using a suitable RNA purification kit or lithium chloride precipitation.[6]
-
Verify the transcript size and integrity via gel electrophoresis.
-
Protocol 2: Enzymatic Addition of Poly(AmS) Tails
This protocol uses a recombinant poly(A) polymerase to add Poly(AmS) tails of varying lengths. This requires 2'-methylthio-ATP (AmS-TP) and careful titration of reaction time to control tail length.
-
Reaction Setup:
-
Combine the following in a microfuge tube:
-
Purified mRNA from Protocol 1: 5 µg
-
5X Poly(A) Polymerase Reaction Buffer: 10 µL
-
2'-methylthio-ATP (AmS-TP, 10 mM): 5 µL
-
Recombinant Poly(A) Polymerase: 2 µL
-
RNase Inhibitor: 1 µL
-
Nuclease-free water: to 50 µL
-
-
-
Tailing Reaction and Length Control:
-
To generate tails of different lengths, the reaction is incubated at 37°C for varying durations:
-
Short tail (~30 nt): 5 minutes
-
Medium tail (~120 nt): 20 minutes
-
Long tail (~250 nt): 60 minutes
-
-
Stop the reaction by adding EDTA to a final concentration of 10 mM.
-
-
Purification: Purify the tailed mRNA using an RNA purification kit.
-
Tail Length Analysis: The length of the added tails should be confirmed using methods such as RNase H digestion followed by gel electrophoresis or LC-MS analysis.[7]
Protocol 3: In Vitro mRNA Decay Assay
This assay measures the stability of the different mRNA constructs in the presence of cellular extracts.
-
Prepare Cytoplasmic Extract: Prepare a translation-competent cytoplasmic extract from a suitable cell line (e.g., HeLa S3 cells).[8]
-
Decay Reaction:
-
For each mRNA variant, set up a reaction containing:
-
Cytoplasmic Extract: 10 µL
-
mRNA construct (200 ng/µL): 1 µL
-
Nuclease-free water: to 20 µL
-
-
Incubate at 37°C.
-
-
Time Points: Aliquots are taken at various time points (e.g., 0, 4, 8, 16, 24, 36 hours).
-
RNA Extraction and Quantification: RNA is extracted from each time point aliquot. The amount of remaining reporter mRNA is quantified using RT-qPCR.
-
Half-life Calculation: The mRNA half-life is calculated by plotting the percentage of remaining mRNA against time and fitting the data to a one-phase decay curve.[9][10]
Protocol 4: In Vitro Translation Assay
This assay quantifies the protein output from each mRNA construct.
-
Translation Reaction:
-
Set up an in vitro translation reaction (e.g., using a rabbit reticulocyte lysate system) for each mRNA variant:
-
Reticulocyte Lysate: 25 µL
-
Amino Acid Mixture (minus methionine): 1 µL
-
³⁵S-Methionine: 1 µL
-
mRNA construct: 500 ng
-
Nuclease-free water: to 50 µL
-
-
Incubate at 30°C for 90 minutes.[8]
-
-
Quantification of Protein Synthesis:
-
If using a luciferase reporter, measure the luminescence using a luminometer.
-
Alternatively, the translated proteins can be separated by SDS-PAGE and quantified by autoradiography.
-
-
Data Normalization: Normalize the protein yield to a control reaction (e.g., unmodified mRNA of medium tail length).
Mandatory Visualizations
The following diagrams illustrate the proposed experimental workflow and the hypothesized mechanism of action.
Caption: Experimental workflow for comparative analysis.
Caption: Hypothesized mechanism of Poly(AmS) tails.
References
- 1. 2'-O-methylation at internal sites on mRNA promotes mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Modification of messenger RNA by 2'-O-methylation regulates gene expression in vivo. [scholars.duke.edu]
- 3. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Role of poly(A) tail length and composition in mRNA degradation - Consensus [consensus.app]
- 6. themoonlab.org [themoonlab.org]
- 7. researchgate.net [researchgate.net]
- 8. In vivo and in vitro analysis of poly(A) length effects on mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Specificity of Poly(2'-methylthioadenylic acid) Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the interaction specificity of Poly(2'-methylthioadenylic acid) [Poly(2'-SMe-A)], focusing on its binding to key cellular proteins compared to its unmodified counterpart, Polyadenylic acid (Poly(A)). The inclusion of a 2'-methylthio modification on the ribose sugar of adenosine can significantly influence the affinity and specificity of protein-RNA interactions, with implications for therapeutic development and basic research. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways.
Data Presentation: Quantitative Comparison of Binding Affinities
The specificity of Poly(2'-SMe-A) and its analogs is critically determined by their binding affinity to target proteins. The following table summarizes the dissociation constants (Kd) for the interaction of various modified and unmodified poly(A) oligonucleotides with Poly(A)-Binding Protein (PABP), a key regulator of mRNA translation and stability. The data is derived from studies using Microscale Thermophoresis (MST), a sensitive technique for quantifying biomolecular interactions in solution.
| Oligonucleotide | Modification | Target Protein | Dissociation Constant (Kd) [nM] | Reference |
| Poly(A)12 | Unmodified | PABP (RRM1/2) | 12 ± 2 | [1] |
| Poly(A)25 | Unmodified | Full-length PABP | ~7 | [1] |
| 2'-O-methylated A12 | 2'-O-Me at various positions | PABP (RRM1/2) | Varies significantly with position | [1] |
Note: Specific Kd values for Poly(2'-methylthioadenylic acid) were not found in the reviewed literature. The data for 2'-O-methylated adenosine is presented as a close structural and functional analog to infer potential effects of 2'-modification.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of experimental data. Below are protocols for key techniques used to assess RNA-protein interactions.
Microscale Thermophoresis (MST)
MST measures the motion of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and solvation entropy that occur upon binding.
Protocol for MST-based RNA-Protein Binding Assay:
-
Protein Preparation: A shortened version of human PABP (PABP1-190, consisting of RRM1/2 domains) is expressed and purified.
-
RNA Probe Labeling: A 12-mer poly(A) analog is synthesized with a 5' phosphohexynyl handle and labeled with a fluorescent dye (e.g., 5'-FAM azide) via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction.
-
Direct Binding Assay:
-
A constant concentration of the fluorescently labeled RNA probe (e.g., 5'-FAM-A12) is used.
-
A serial dilution of the PABP construct is prepared.
-
The labeled RNA and varying concentrations of PABP are mixed and incubated to reach binding equilibrium.
-
The samples are loaded into MST capillaries.
-
MST measurements are performed, and the change in thermophoresis is plotted against the protein concentration. .
-
The dissociation constant (Kd) is determined by fitting the data to a 1:1 binding model.
-
-
Competitive Binding Assay:
-
A fixed concentration of the labeled RNA probe and the target protein (at a concentration above the Kd of their interaction) are pre-incubated.
-
A serial dilution of the unlabeled competitor RNA (e.g., Poly(2'-SMe-A)) is added to the mixture.
-
The displacement of the labeled probe by the competitor is measured by the change in thermophoresis.
-
The data is fitted to a competitive binding model to determine the inhibitory constant (Ki), which reflects the binding affinity of the competitor.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect RNA-protein interactions based on the slower migration of the complex compared to free RNA in a non-denaturing polyacrylamide gel.
Protocol for EMSA:
-
Probe Labeling: The RNA of interest is end-labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Binding Reaction: The labeled RNA probe is incubated with varying concentrations of the protein of interest in a binding buffer containing non-specific competitors (e.g., heparin) to reduce non-specific binding.
-
Electrophoresis: The binding reactions are loaded onto a native polyacrylamide gel and subjected to electrophoresis.
-
Detection: The gel is dried and the bands are visualized by autoradiography (for radioactive probes) or fluorescence imaging. The fraction of bound RNA is quantified and plotted against the protein concentration to estimate the binding affinity.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., protein) to a ligand (e.g., RNA) immobilized on a sensor chip in real-time.
Protocol for SPR:
-
RNA Immobilization: A biotinylated RNA probe is immobilized on a streptavidin-coated sensor chip.
-
Binding Analysis: A solution containing the protein of interest at various concentrations is flowed over the sensor chip.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound protein, is recorded as a sensorgram.
-
Kinetic Analysis: The association and dissociation rate constants (kon and koff) are determined by fitting the sensorgram data to a suitable binding model. The dissociation constant (Kd) is then calculated as the ratio of koff to kon.
Mandatory Visualizations
Experimental Workflow for MST Competition Assay
Caption: Workflow for determining the binding affinity of Poly(2'-SMe-A) to PABP using MST.
Potential Signaling Pathway for Synthetic RNA Analogs
While the specific signaling pathways activated by Poly(2'-methylthioadenylic acid) are not yet fully elucidated, other synthetic RNA molecules are known to engage innate immune receptors. The following diagram illustrates a potential pathway involving RIG-I-like receptors (RLRs), which could be a subject for future investigation for Poly(2'-SMe-A).
Caption: A potential innate immune signaling pathway that could be activated by synthetic RNA analogs.
References
Safety Operating Guide
Proper Disposal of Poly(2'-methylthioadenylic acid): A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of Poly(2'-methylthioadenylic acid) and associated waste materials. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure laboratory safety and environmental protection.
Poly(2'-methylthioadenylic acid) is a synthetic, modified polynucleotide. While specific disposal protocols for this exact compound are not extensively documented, its chemical nature as a synthetic nucleic acid and a thiolated molecule dictates a cautious approach to waste management. The following procedures are based on established guidelines for the disposal of recombinant or synthetic nucleic acids and chemically modified oligonucleotides.[1]
Step-by-Step Disposal Protocol
1. Decontamination of Liquid Waste:
Liquid waste containing Poly(2'-methylthioadenylic acid), such as buffer solutions or reaction mixtures, must be decontaminated prior to disposal.[1]
-
Chemical Decontamination: Add fresh bleach to the liquid waste to achieve a final concentration of 10%. Allow the solution to sit for a minimum of 30 minutes to ensure complete decontamination.[1] Following decontamination, the solution may be permissible for sink disposal, though it is imperative to consult local institutional guidelines.[1]
-
Autoclaving: Alternatively, liquid waste can be decontaminated by autoclaving.
If the waste contains other hazardous chemicals or radioactive compounds, it must be managed as multihazardous waste.[2] Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance in these cases.[1]
2. Disposal of Solid Waste:
Solid waste contaminated with Poly(2'-methylthioadenylic acid), including personal protective equipment (gloves, lab coats), pipette tips, tubes, and gels, should be handled as follows:
-
Non-Sharp Solid Waste: Items such as contaminated gloves and culture dishes should be discarded directly into a designated waste container lined with a red biohazard bag.[1][3]
-
Gels: Gels containing Poly(2'-methylthioadenylic acid), even if not stained with hazardous dyes like ethidium bromide, should be collected as chemical waste.[2] These can typically be collected in a plastic bag-lined box or a designated pail.[2] Ensure the container is properly labeled with the contents.[2]
-
Sharps: Needles, syringes, or any other contaminated items that can puncture skin must be disposed of in a designated sharps container.
3. Labeling and Storage:
All waste containers must be clearly labeled with their contents. Store waste in a designated, secure area away from general laboratory traffic while awaiting pickup and final disposal by your institution's hazardous waste management service.
Summary of Waste Disposal Procedures
| Waste Type | Recommended Disposal Method | Key Considerations |
| Liquid Waste | Chemical decontamination (10% bleach for 30 min) or autoclaving.[1] | If mixed with other hazardous chemicals or radioactive materials, treat as multihazardous waste and consult EH&S.[1][2] |
| Solid Waste (Non-Sharps) | Dispose of in a red biohazard bag.[1][3] | Includes gloves, pipette tips, and culture tubes. |
| Contaminated Gels | Collect as chemical waste in a lined container.[2] | Label container with contents. Do not dispose of in regular biohazard boxes.[2] |
| Sharps | Dispose of in a designated sharps container. | Prevents punctures and injuries. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with Poly(2'-methylthioadenylic acid).
Caption: Disposal workflow for Poly(2'-methylthioadenylic acid) waste.
Disclaimer: These guidelines are intended for informational purposes. Always consult and adhere to the specific safety and disposal protocols established by your institution and local regulatory agencies.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
